Cyanine5.5 hydrazide dichloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
属性
分子式 |
C40H46Cl2N4O |
|---|---|
分子量 |
669.7 g/mol |
IUPAC 名称 |
[6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoylamino]azanium dichloride |
InChI |
InChI=1S/C40H44N4O.2ClH/c1-39(2)34(43(5)32-25-23-28-16-11-13-18-30(28)37(32)39)20-8-6-9-21-35-40(3,4)38-31-19-14-12-17-29(31)24-26-33(38)44(35)27-15-7-10-22-36(45)42-41;;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27,41H2,1-5H3;2*1H |
InChI 键 |
OZQXTPNFHISECI-UHFFFAOYSA-N |
手性 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)N[NH3+])C=CC6=CC=CC=C65)(C)C)C.[Cl-].[Cl-] |
规范 SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)N[NH3+])C=CC6=CC=CC=C65)(C)C)C.[Cl-].[Cl-] |
产品来源 |
United States |
Foundational & Exploratory
Cyanine5.5 Hydrazide Dichloride: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5.5 (Cy5.5) hydrazide dichloride is a near-infrared (NIR) fluorescent dye that is a valuable tool in biological research and drug development. Its utility stems from its ability to react with carbonyl groups (aldehydes and ketones), allowing for the covalent labeling of a wide range of biomolecules. This guide provides a comprehensive overview of its properties, experimental protocols for its use, and its applications in various research areas.
The core structure of Cy5.5 provides its fluorescent properties, with an excitation maximum around 675-684 nm and an emission maximum in the 694-710 nm range. This places its fluorescence in the NIR spectrum, which is highly advantageous for biological imaging due to reduced background autofluorescence from tissues and deeper tissue penetration. The hydrazide functional group is key to its utility as a labeling reagent, as it readily reacts with aldehydes and ketones to form stable hydrazone bonds.
Chemical and Physical Properties
Cyanine5.5 hydrazide dichloride is a water-soluble, dark blue solid. Its key quantitative properties are summarized in the table below. It is important to note that the molecular weight can vary between suppliers, likely due to different salt forms or hydration states. Researchers should always refer to the manufacturer's certificate of analysis for the specific lot they are using.
| Property | Value | Source(s) |
| Molecular Formula | C40H46Cl2N4O | [1] |
| Molecular Weight | 669.74 g/mol | [1] |
| Excitation Maximum (λex) | 675 - 684 nm | [2][3] |
| Emission Maximum (λem) | 694 - 710 nm | [2][3] |
| Molar Extinction Coefficient (ε) | ~198,000 - 209,000 M⁻¹cm⁻¹ | [2][4] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | [2][5] |
| Solubility | Good in polar organic solvents (DMSO, DMF) | [6] |
| Storage Conditions | -20°C in the dark, desiccated | [7] |
Mechanism of Action: Labeling Chemistry
The primary application of Cyanine5.5 hydrazide is the covalent labeling of biomolecules containing or modified to contain aldehyde or ketone groups. The hydrazide moiety undergoes a condensation reaction with the carbonyl group to form a stable hydrazone linkage.
This reaction is particularly useful for labeling glycoproteins, as the sugar moieties can be oxidized with sodium periodate to generate aldehyde groups. This method offers a degree of site-specificity, as the modification occurs on the glycan chains, often away from the protein's active or binding sites.[7]
Experimental Protocols
I. Glycoprotein (Antibody) Labeling
This protocol describes the labeling of an antibody, a common glycoprotein, with Cyanine5.5 hydrazide.
A. Materials
-
Antibody (or other glycoprotein) in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO or DMF
-
Sodium periodate (NaIO₄)
-
1 M Sodium acetate buffer, pH 5.5
-
Ethylene glycol
-
Purification column (e.g., Sephadex G-25) or spin column
-
Spectrophotometer
B. Protocol Steps
-
Preparation of Aldehyde Groups (Oxidation)
-
Prepare a fresh solution of 20 mM sodium periodate in 0.1 M sodium acetate buffer (pH 5.5).
-
To your protein solution (e.g., 5 mg/mL in 0.1 M sodium acetate, pH 5.5), add an equal volume of the sodium periodate solution.
-
Incubate for 30 minutes on ice or 10 minutes at room temperature, protected from light.
-
Quench the reaction by adding ethylene glycol to a final concentration of 10 mM.
-
Remove excess periodate and byproducts by desalting or dialysis into 0.1 M sodium acetate, pH 5.5.
-
-
Labeling Reaction
-
Prepare a 10 mg/mL stock solution of Cyanine5.5 hydrazide in anhydrous DMSO.
-
Add the Cyanine5.5 hydrazide stock solution to the oxidized glycoprotein solution. A molar ratio of 20-50 moles of dye per mole of protein is a good starting point for optimization.
-
Incubate for 2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification of the Conjugate
-
Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or a desalting spin column.
-
Elute with PBS or another suitable buffer.
-
Collect the first colored fraction, which contains the labeled protein.
-
II. Quantification of Labeling: Degree of Labeling (DOL) Calculation
The DOL, or the average number of dye molecules per protein molecule, is a critical parameter for ensuring the quality and reproducibility of conjugates.
A. Protocol
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~680 nm, A_max).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
[Dye] (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of Cy5.5.
-
-
Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:
-
[Protein] (M) = (A₂₈₀ - (A_max * CF₂₈₀)) / ε_protein where ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG) and CF₂₈₀ is the correction factor (A₂₈₀ of the free dye / A_max of the free dye). For Cy5.5, the CF₂₈₀ is approximately 0.03.[2]
-
-
Calculate the DOL:
-
DOL = [Dye] / [Protein]
-
An optimal DOL for antibodies is typically between 2 and 6. Higher ratios can lead to fluorescence quenching and may affect the antibody's function.
Applications in Research and Drug Development
Cyanine5.5 hydrazide is a versatile tool with numerous applications, primarily centered around its use in creating fluorescently labeled biomolecules.
-
In Vivo Imaging: The NIR fluorescence of Cy5.5 makes it ideal for whole-animal imaging, allowing for the tracking of labeled cells, antibodies, or drug carriers in real-time.[8]
-
Immunofluorescence and Immunohistochemistry: Cy5.5-labeled antibodies are used to visualize the location of specific antigens in cells and tissues with high sensitivity and low background.
-
Flow Cytometry: Labeled antibodies can be used to identify and sort cell populations based on the expression of specific cell surface markers.
-
Drug Delivery and Nanoparticle Tracking: By conjugating Cy5.5 hydrazide to drug delivery systems (e.g., nanoparticles, liposomes), their biodistribution, targeting efficiency, and cellular uptake can be monitored.
Synthesis Overview
The synthesis of cyanine dyes is a multi-step process. A generalized modular approach for the synthesis of asymmetric cyanine dyes involves the formation of an indolium derivative, followed by the creation of a hemicyanine, and finally, the formation of the cyanine dye.[9] The functional group, in this case, the protected hydrazide, is often introduced in the final steps to prevent its degradation during the synthesis.[9]
Conclusion
This compound is a powerful and versatile near-infrared fluorescent probe for the labeling of biomolecules. Its reactivity towards carbonyl groups, combined with its favorable spectral properties, makes it an indispensable tool for researchers in various fields, including cell biology, immunology, oncology, and drug development. The detailed protocols and information provided in this guide aim to equip researchers with the necessary knowledge to effectively utilize this dye in their experimental workflows.
References
- 1. medkoo.com [medkoo.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cyanine5.5 Dye | AxisPharm [axispharm.com]
- 4. glenresearch.com [glenresearch.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Cyanine 5 hydrazide (A270167) | Antibodies.com [antibodies.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lifetein.com [lifetein.com]
- 9. A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cyanine5.5 Hydrazide Dichloride
This technical guide provides a comprehensive overview of the chemical and physical properties of Cyanine5.5 hydrazide dichloride, a near-infrared (NIR) fluorescent dye. Designed for researchers, scientists, and drug development professionals, this document details the core characteristics, experimental protocols for its application in biomolecule labeling, and the fundamental chemical reactions it undergoes.
Core Chemical and Physical Properties
This compound is a carbonyl-reactive dye widely utilized for the fluorescent labeling of biomolecules.[1] Its reactivity is centered on the hydrazide functional group, which readily condenses with aldehydes and ketones to form stable hydrazone linkages.[1][2] This makes it particularly suitable for labeling glycoproteins, where aldehyde groups can be generated through periodate oxidation of sugar moieties.[1][3]
The key properties of this compound are summarized in the tables below. It is important to note that values for molecular weight, spectral properties, and quantum yield can vary between different suppliers due to variations in the counter-ion and measurement conditions.
General Properties
| Property | Value | Source |
| Appearance | Dark blue powder | [4] |
| Molecular Formula | C40H46Cl2N4O | [5] |
| Molecular Weight | 669.7 g/mol | [5] |
| 569.6 g/mol | [6] | |
| 1159.13 g/mol | [7] | |
| Solubility | Soluble in DMSO, DMF, DCM | [5] |
| 10 mM in DMSO | [7] | |
| Storage Conditions | Store at -20°C, protected from light. Desiccate. | [1] |
Spectral Properties
| Property | Value | Source |
| Excitation Maximum (λex) | 684 nm | [1] |
| 673 nm | [5] | |
| 683 nm | [7] | |
| Emission Maximum (λem) | 710 nm | [1] |
| 707 nm | [5] | |
| 703 nm | [7] | |
| Molar Extinction Coefficient (ε) | 198,000 cm⁻¹M⁻¹ | [1] |
| 209,000 cm⁻¹M⁻¹ | [5] | |
| 250,000 cm⁻¹M⁻¹ | [7] | |
| Fluorescence Quantum Yield (Φ) | 0.2 | [1][5] |
| 0.27 | [7] |
Reactivity and Mechanism
The primary utility of Cyanine5.5 hydrazide lies in its specific reactivity towards carbonyl groups (aldehydes and ketones). The reaction proceeds via a nucleophilic addition of the hydrazide to the carbonyl carbon, followed by dehydration to form a stable hydrazone bond. This reaction is particularly effective for labeling glycoproteins after the generation of aldehyde groups through mild periodate oxidation of sialic acid residues.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. Cyanine 5 hydrazide (A270167) | Antibodies.com [antibodies.com]
- 5. Cy5.5 hydrazide | BroadPharm [broadpharm.com]
- 6. Cyanine5 hydrazide | C32H42Cl2N4O | CID 154723797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyanine 5.5 hydrazide [equivalent to Cy5.5® hydrazide] | AAT Bioquest [aatbio.com]
An In-depth Technical Guide to the Mechanism of Action of Cyanine5.5 Hydrazide Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5.5 (Cy5.5) hydrazide dichloride is a near-infrared (NIR) fluorescent dye functionalized with a hydrazide moiety. This reactive group makes it an invaluable tool for the covalent labeling of biomolecules containing carbonyl groups, such as aldehydes and ketones. Its application is particularly prominent in the field of glycobiology for the site-specific labeling of glycoproteins, as well as for the detection of carbonyl groups generated from oxidative stress. The NIR fluorescence properties of the Cy5.5 core, characterized by deep tissue penetration and low autofluorescence, make it exceptionally well-suited for in vivo imaging applications.[1][2] This guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key technical data for Cyanine5.5 hydrazide dichloride.
Physicochemical and Spectral Properties
This compound is the salt form of the cyanine dye, enhancing its solubility and stability. The core structure consists of two indole rings connected by a polymethine chain, which is responsible for its characteristic spectral properties in the near-infrared region.
Table 1: Physicochemical and Spectral Properties of Cyanine5.5 Hydrazide
| Property | Value | Reference(s) |
| Molecular Formula | C40H46Cl2N4O | [3] |
| Molecular Weight | 669.7 g/mol | [3] |
| Excitation Maximum (λex) | 673 nm | [3] |
| Emission Maximum (λem) | 707 nm | [3] |
| Molar Extinction Coefficient (ε) | 209,000 M⁻¹cm⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | 0.2 | [3] |
| Solubility | DMSO, DMF, DCM | [3] |
| Storage Conditions | -20°C, protected from light | [1][4] |
Core Mechanism of Action: Hydrazone Bond Formation
The primary mechanism of action of Cyanine5.5 hydrazide is the nucleophilic reaction between its hydrazide group (-CONHNH₂) and a carbonyl group (aldehyde or ketone) on a target molecule. This reaction results in the formation of a stable covalent hydrazone bond (-C=N-NH-).[1][2]
The reaction proceeds in two main steps:
-
Nucleophilic Addition: The terminal nitrogen of the hydrazide acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral carbinolamine intermediate.
-
Dehydration: This intermediate then undergoes acid-catalyzed dehydration (elimination of a water molecule) to form the stable C=N double bond of the hydrazone.
Caption: Mechanism of hydrazone bond formation between Cyanine5.5 hydrazide and a carbonyl group.
Influence of pH on Reaction Kinetics
The rate of hydrazone formation is highly dependent on the pH of the reaction medium. The reaction is acid-catalyzed, as protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack. However, at a very low pH, the hydrazide itself can become protonated, which reduces its nucleophilicity and slows down the reaction. Consequently, there is an optimal pH range for this reaction, typically between 4.5 and 6.0.[5][6] For many bioconjugation applications, especially with glycoproteins, a pH of around 5.5 is commonly used to balance reaction efficiency and protein stability.[7]
Stability of the Hydrazone Bond
Hydrazone bonds are generally more stable than imine bonds (Schiff bases) formed from primary amines.[8] However, the stability of the hydrazone linkage is pH-dependent and can be reversible under acidic conditions. This property can be advantageous for designing pH-sensitive drug delivery systems. For most bioimaging applications where stable conjugation is desired, the reaction conditions are optimized to favor the formation and stability of the hydrazone bond. Aromatic aldehydes tend to form more stable hydrazones than aliphatic aldehydes due to resonance stabilization.[5]
Experimental Protocols
A common application of Cyanine5.5 hydrazide is the labeling of glycoproteins. This process involves two key stages: the generation of aldehyde groups on the glycan moieties through periodate oxidation, followed by the reaction with the hydrazide dye.
Caption: General experimental workflow for labeling glycoproteins with Cyanine5.5 hydrazide.
Periodate Oxidation of Glycoproteins
This protocol generates aldehyde groups on the sugar moieties of glycoproteins.
-
Materials:
-
Glycoprotein (e.g., antibody)
-
Sodium acetate buffer (0.1 M, pH 5.5)
-
Sodium meta-periodate (NaIO₄)
-
Glycerol or ethylene glycol
-
Desalting column or dialysis cassette
-
-
Procedure:
-
Prepare a solution of the glycoprotein at a concentration of 2-5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.[7]
-
Freshly prepare a 20 mM solution of sodium meta-periodate in the same buffer.
-
Add the periodate solution to the glycoprotein solution to a final concentration of 10 mM.
-
Incubate the reaction mixture in the dark for 20-30 minutes at room temperature.[9]
-
Quench the reaction by adding glycerol to a final concentration of 1 mM and incubate for an additional 5-10 minutes.
-
Remove excess periodate and byproducts by passing the solution through a desalting column or by dialysis against 0.1 M sodium acetate buffer, pH 5.5.[7]
-
Labeling with Cyanine5.5 Hydrazide
-
Materials:
-
Oxidized glycoprotein
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Prepare a stock solution of Cyanine5.5 hydrazide in DMSO (e.g., 10-50 mM).[7]
-
Add the Cyanine5.5 hydrazide solution to the oxidized glycoprotein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 50-fold molar excess of the dye is often used.[3][9]
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.[9]
-
Purification of the Labeled Conjugate
It is crucial to remove unreacted dye after the labeling reaction.
-
Methods:
-
Spin Columns/Gel Filtration: This is a rapid method for separating the larger labeled protein from the smaller, unreacted dye molecules. Use a resin with an appropriate size exclusion limit (e.g., Sephadex G-25).[10][11]
-
Dialysis: This method is also effective but more time-consuming. Dialyze the reaction mixture against a suitable buffer (e.g., PBS, pH 7.4) with several buffer changes.
-
Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated per protein molecule. It can be determined spectrophotometrically.
-
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy5.5 (~673 nm, A_max).
-
Calculate the concentration of the dye using the Beer-Lambert law and the molar extinction coefficient of Cy5.5.
-
Calculate the protein concentration, correcting for the absorbance of the dye at 280 nm. A correction factor (CF = A₂₈₀ of free dye / A_max of free dye) is used for this.
-
The DOL is the molar ratio of the dye to the protein.
-
Table 2: Quantitative Parameters for Glycoprotein Labeling
| Parameter | Recommended Value/Range | Reference(s) |
| Oxidation | ||
| Glycoprotein Concentration | 2-5 mg/mL | [7] |
| Sodium Periodate Concentration | 10 mM | [9] |
| Oxidation Time | 20-30 minutes | [9] |
| Reaction Buffer | 0.1 M Sodium Acetate, pH 5.5 | [7] |
| Labeling | ||
| Dye:Protein Molar Ratio | 10:1 to 50:1 (optimize) | [3][9] |
| Labeling Time | 2-4 hours | [9] |
| Reaction Buffer | 0.1 M Sodium Acetate, pH 5.5 | [7] |
| Characterization | ||
| Optimal DOL for Antibodies | 2-4 | [10] |
Applications
The primary application of Cyanine5.5 hydrazide is in the fluorescent labeling of biomolecules for various research and diagnostic purposes.
-
Glycoprotein Labeling: Site-specific labeling of antibodies, enzymes, and other glycoproteins on their carbohydrate moieties. This is particularly advantageous for antibodies as the glycosylation sites are often located in the Fc region, away from the antigen-binding site, thus preserving its function.[1][2]
-
Detection of Oxidative Stress: Carbonyl groups are introduced into proteins as a result of oxidative stress. Cy5.5 hydrazide can be used to detect and quantify these modifications.[4]
-
In Vivo Imaging: The NIR fluorescence of Cy5.5 allows for deep tissue imaging in animal models to track the biodistribution and targeting of labeled biomolecules.[1][2]
-
Flow Cytometry and Fluorescence Microscopy: Labeled antibodies and other proteins are widely used in these techniques for cellular imaging and analysis.
Troubleshooting
Table 3: Troubleshooting Guide for Glycoprotein Labeling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | Incomplete oxidation. | Ensure periodate solution is fresh. Optimize oxidation time and concentration. |
| Non-optimal pH for labeling. | Verify the pH of the reaction buffer is between 4.5 and 6.0. | |
| Presence of primary amines in the buffer. | Use amine-free buffers (e.g., acetate, phosphate). | |
| Protein Precipitation | High concentration of organic solvent (DMSO). | Keep the volume of the dye stock solution added to a minimum. |
| Protein instability at acidic pH. | Perform the reaction at the higher end of the optimal pH range (e.g., pH 6.0). | |
| High Background Signal | Incomplete removal of unreacted dye. | Repeat the purification step (e.g., use a second spin column) or increase dialysis time. |
| Low Fluorescence Signal | Over-labeling causing self-quenching. | Reduce the dye-to-protein molar ratio in the labeling reaction. |
| Photobleaching of the dye. | Protect the dye and labeled conjugate from light during all steps. |
Conclusion
This compound is a powerful tool for the fluorescent labeling of carbonyl-containing biomolecules. Its mechanism of action, based on the formation of a stable hydrazone bond, allows for specific and efficient conjugation. By understanding the reaction kinetics and optimizing the experimental protocols, researchers can effectively utilize this reagent for a wide range of applications, particularly in the fields of glycobiology, drug development, and in vivo imaging.
References
- 1. [PDF] Labeling of Antibodies with Cy3‐, Cy3.5‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]
- 2. abcam.com [abcam.com]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. PEG Hydrazide | BroadPharm [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectral and Experimental Properties of Cyanine5.5 Hydrazide Dichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cyanine5.5 (Cy5.5) hydrazide dichloride, a near-infrared (NIR) fluorescent dye. This document details its spectral properties, experimental protocols for biomolecule conjugation and cellular imaging, and its application in studying cellular signaling pathways.
Core Spectral and Physical Properties
Cyanine5.5 hydrazide is a reactive dye that is particularly useful for labeling biomolecules containing carbonyl groups, such as aldehydes and ketones. It is frequently used for in-depth tissue imaging due to its emission in the near-infrared spectrum, which minimizes interference from tissue autofluorescence.[1][2] The hydrazide moiety allows for specific conjugation to glycoproteins that have been oxidized to create aldehyde groups, providing a targeted labeling strategy.[3]
Quantitative data from various suppliers have been compiled to provide a comprehensive overview of the dye's characteristics. It is important to note that slight variations in spectral values and molecular weights are common between different manufacturers.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 673 - 684 nm | [4][5][6] |
| Emission Maximum (λem) | 694 - 710 nm | [4][5][6][7] |
| Molar Extinction Coefficient (ε) | 190,000 - 250,000 M⁻¹cm⁻¹ | [4][5][6][8] |
| Quantum Yield (Φ) | ~0.2 - 0.28 | [4][5][6] |
| Molecular Weight | ~569.6 - 1159.13 g/mol | [1][4][5] |
| Solubility | Good in polar organic solvents (DMSO, DMF) | [5][6] |
Biomolecule Conjugation: Experimental Protocol
The primary application of Cyanine5.5 hydrazide is the covalent labeling of biomolecules. The following protocol details a common method for conjugating Cy5.5 hydrazide to antibodies through the oxidation of their carbohydrate residues.
Protocol: Antibody Labeling with Cyanine5.5 Hydrazide
This two-step protocol first generates reactive aldehyde groups on the antibody's carbohydrate chains, which then react with the hydrazide group of the dye.
Materials:
-
Antibody solution (2-10 mg/mL in 0.1 M Sodium Acetate Buffer, pH 5.5)
-
Sodium meta-periodate (NaIO₄), 20 mM in 0.1 M Sodium Acetate Buffer, pH 5.5 (prepare fresh)
-
Cyanine5.5 hydrazide dichloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
0.1 M Sodium Acetate Buffer, pH 5.5
Procedure:
Step 1: Oxidation of Antibody
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in 0.1 M Sodium Acetate Buffer, pH 5.5.
-
Add an equal volume of the freshly prepared 20 mM sodium meta-periodate solution to the antibody solution.
-
Incubate the reaction mixture for 5-30 minutes at room temperature in the dark. The incubation time can be adjusted to control the number of oxidized sites.[6]
-
Immediately following incubation, remove the excess periodate by purifying the oxidized antibody using a desalting column pre-equilibrated with 0.1 M Sodium Acetate Buffer, pH 5.5.
Step 2: Conjugation with Cyanine5.5 Hydrazide
-
Immediately before use, prepare a 10 mg/mL stock solution of Cyanine5.5 hydrazide in anhydrous DMSO.
-
Add the Cyanine5.5 hydrazide solution to the purified, oxidized antibody solution. A molar excess of 20-50 fold of dye to antibody is a typical starting point.
-
Incubate the reaction for 2 hours to overnight at room temperature in the dark.
-
Purify the labeled antibody conjugate from excess, unreacted dye using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, aliquot and store at -20°C or -80°C.
Calculating the Degree of Labeling (DOL): The DOL, which represents the average number of dye molecules per antibody, can be determined spectrophotometrically using the following formula:
DOL = (A_max × ε_Ab) / [(A_280 - (A_max × CF_280)) × ε_dye]
Where:
-
A_max is the absorbance of the conjugate at the λ_max of Cy5.5.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_Ab is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye is the molar extinction coefficient of Cy5.5 hydrazide at its λ_max.
-
CF_280 is the correction factor for the absorbance of the dye at 280 nm (A_280 of dye / A_max of dye).
Experimental Workflow for Glycoprotein Labeling and Analysis
The workflow for labeling and analyzing glycoproteins from complex biological samples involves several key steps, from sample preparation to mass spectrometry analysis.
Caption: Workflow for labeling and analysis of glycoproteins.
Application in Cellular Imaging and Signaling Pathway Analysis
Cyanine5.5 hydrazide-labeled probes, particularly antibodies, are powerful tools for visualizing specific cellular targets and studying their role in signaling pathways. For example, antibodies targeting the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and cancer, can be labeled with Cy5.5 for in-vivo imaging and tracking.[5][9]
EGFR Signaling Pathway
The binding of a Cy5.5-labeled anti-EGFR antibody, such as Cetuximab, can be used to visualize EGFR-expressing tumor cells.[5] This interaction blocks the natural ligand binding and subsequent activation of the downstream signaling cascade, which has therapeutic implications.
Caption: EGFR signaling pathway and inhibition by a Cy5.5-labeled antibody.
Cellular Staining Protocols
Cyanine5.5 hydrazide can be used to label cell surface glycoproteins for analysis by fluorescence microscopy and flow cytometry.
Protocol: Cell Surface Glycoprotein Staining
This protocol is adapted for labeling adherent cells.
Materials:
-
Adherent cells cultured on coverslips
-
Phosphate-Buffered Saline (PBS), pH 6.5
-
Sodium meta-periodate (NaIO₄), 2 mM in cold PBS, pH 6.5 (prepare fresh)
-
Cyanine5.5 hydrazide staining solution (10-50 µM in PBS, pH 6.5)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Wash cells grown on coverslips three times with cold PBS, pH 6.5.
-
Incubate the cells with a freshly prepared 2 mM solution of sodium meta-periodate in cold PBS, pH 6.5 for 15 minutes on ice in the dark. This step gently oxidizes cell surface sialic acids to create aldehydes.
-
Wash the cells three times with cold PBS, pH 6.5 to remove the periodate.
-
Incubate the cells with the Cyanine5.5 hydrazide staining solution for 30-60 minutes at room temperature in the dark.
-
Wash the cells three times with PBS, pH 6.5 to remove unbound dye.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets for Cy5.5 (e.g., Excitation: ~650 nm, Emission: ~670 nm).
Protocol: Flow Cytometry Analysis
This protocol provides a general guideline for analyzing labeled cell suspensions.
Materials:
-
Cell suspension
-
PBS, pH 6.5
-
Sodium meta-periodate (NaIO₄), 2 mM in cold PBS, pH 6.5 (prepare fresh)
-
Cyanine5.5 hydrazide staining solution (10-50 µM in PBS, pH 6.5)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Harvest and wash cells, then resuspend them in cold PBS, pH 6.5 at a concentration of 1 x 10⁶ cells/mL.
-
Add an equal volume of cold 2 mM sodium meta-periodate solution and incubate for 15 minutes on ice in the dark.
-
Wash the cells three times with cold PBS, pH 6.5 by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in the Cyanine5.5 hydrazide staining solution.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with flow cytometry staining buffer.
-
Resuspend the final cell pellet in an appropriate volume of staining buffer and analyze on a flow cytometer equipped with a laser and filter set suitable for Cy5.5.
This guide provides a foundational understanding of this compound for research and development applications. For specific experimental designs, further optimization of the provided protocols may be necessary.
References
- 1. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. Cy5.5-labeled Affibody molecule for near-infrared fluorescent optical imaging of epidermal growth factor receptor positive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cy5.5 conjugated anti-epidermal growth factor receptor monoclonal antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Multimodality Imaging of Integrin αvβ3 Expression [thno.org]
- 7. Integrin Targeting for Tumor Optical Imaging [thno.org]
- 8. researchgate.net [researchgate.net]
- 9. FLUORESCENT LABELED ANTI-EGFR ANTIBODY FOR IDENTIFICATION OF REGIONAL AND DISTANT METASTASIS IN A PRECLINICAL XENOGRAFT MODEL - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Excitation and Emission Spectra of Cyanine5.5 Hydrazide Dichloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of Cyanine5.5 hydrazide dichloride, a near-infrared (NIR) fluorescent dye. This document details the dye's excitation and emission characteristics, quantum yield, and molar absorptivity. Furthermore, it offers detailed experimental protocols for spectral measurements and common applications, including the labeling of glycoproteins.
Core Spectral and Photophysical Properties
This compound is a reactive dye featuring a hydrazide group that readily reacts with aldehydes and ketones. This characteristic makes it particularly useful for labeling biomolecules that either naturally contain these functional groups or can be chemically modified to expose them. Its fluorescence in the near-infrared spectrum allows for deep tissue penetration and reduced background autofluorescence, making it an ideal candidate for in vivo imaging applications.
The key spectral properties of this compound are summarized in the table below. Data from various suppliers are presented to provide a comprehensive range of expected values.
| Property | Value | Source |
| Excitation Maximum (λex) | 673 nm | BroadPharm[1] |
| 683 nm | AAT Bioquest[2][3] | |
| 684 nm | Lumiprobe[4][5] | |
| 678 nm | FluoroFinder[6] | |
| ~675 nm | R&D Systems[7] | |
| ~675 nm | AxisPharm[8] | |
| Emission Maximum (λem) | 707 nm | BroadPharm[1] |
| 703 nm | AAT Bioquest[2][3] | |
| 710 nm | Lumiprobe[4][5] | |
| 695 nm | FluoroFinder[6] | |
| ~694 nm | R&D Systems[7] | |
| ~694 nm | AxisPharm[8] | |
| Molar Extinction Coefficient (ε) | 209,000 cm⁻¹M⁻¹ | BroadPharm[1] |
| 250,000 cm⁻¹M⁻¹ | AAT Bioquest[2] | |
| 198,000 cm⁻¹M⁻¹ | Lumiprobe[4][5] | |
| Fluorescence Quantum Yield (Φ) | 0.2 | BroadPharm[1] |
| 0.27 | AAT Bioquest[2] | |
| 0.2 | Lumiprobe[4][5] | |
| Solubility | DMSO, DMF, DCM | BroadPharm[1] |
| DMSO | AAT Bioquest[2] | |
| Good in polar organic solvents (DMF, DMSO, alcohols) | Lumiprobe[4][5] |
Experimental Protocols
Measurement of Excitation and Emission Spectra
This protocol outlines the general procedure for determining the fluorescence excitation and emission spectra of this compound using a fluorescence spectrophotometer.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., DMSO, methanol)
-
Fluorescence spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1-5 mM.
-
Dilute the stock solution in the desired final solvent to a concentration that results in an absorbance of approximately 0.05 at the excitation maximum to avoid inner filter effects.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength of the spectrophotometer to the known excitation maximum of Cyanine5.5 hydrazide (e.g., 675 nm).
-
Scan a range of emission wavelengths, typically starting 10-20 nm above the excitation wavelength to avoid scattered light, and extending to approximately 800 nm.
-
The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).
-
-
Excitation Spectrum Measurement:
-
Set the emission wavelength of the spectrophotometer to the determined emission maximum (e.g., 705 nm).
-
Scan a range of excitation wavelengths, for instance, from 550 nm to 700 nm.
-
The wavelength that produces the highest fluorescence intensity corresponds to the excitation maximum (λex).
-
Caption: Workflow for determining the excitation and emission spectra of a fluorophore.
Labeling of Glycoproteins with this compound
This protocol describes the labeling of glycoproteins, such as antibodies, through the reaction of Cyanine5.5 hydrazide with aldehyde groups generated by periodate oxidation of sugar moieties.
Materials:
-
Glycoprotein (e.g., antibody) solution
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
0.1 M Sodium acetate buffer, pH 5.5
-
DMSO
-
Purification column (e.g., gel filtration)
Procedure:
-
Periodate Oxidation of Glycoprotein:
-
Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5). Use this solution immediately.
-
Prepare the glycoprotein solution at a concentration of approximately 5 mg/mL in the same sodium acetate buffer.
-
Mix equal volumes of the periodate solution and the glycoprotein solution.
-
Incubate the reaction for 5-30 minutes at room temperature in the dark. The duration can be adjusted to control the extent of oxidation.[9]
-
Remove the excess periodate by desalting or dialysis against 0.1 M sodium acetate buffer (pH 5.5).
-
-
Hydrazide Labeling:
-
Prepare a 50 mM solution of this compound in DMSO.
-
Add the hydrazide solution to the oxidized glycoprotein solution. A typical molar ratio is 10-20 fold excess of the dye.
-
Incubate the reaction for 2 hours at room temperature.
-
-
Purification:
-
Purify the labeled glycoprotein from the unreacted dye using a gel filtration column.
-
Caption: Step-by-step workflow for labeling glycoproteins with Cyanine5.5 hydrazide.
Application in Near-Infrared (NIR) In Vivo Imaging
The favorable spectral properties of Cyanine5.5, particularly its emission in the NIR window (700-900 nm), make it highly suitable for in vivo fluorescence imaging.[10] This is due to the reduced absorption and scattering of light by biological tissues at these wavelengths, allowing for deeper penetration and higher signal-to-noise ratios.
The general workflow for in vivo imaging using a Cyanine5.5-labeled probe is depicted below.
Caption: A typical workflow for in vivo near-infrared fluorescence imaging.
References
- 1. emeraldcloudlab.com [emeraldcloudlab.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Fluorescence Excitation and Emission Fundamentals [evidentscientific.com]
- 6. avantesusa.com [avantesusa.com]
- 7. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
In-Depth Technical Guide to Cyanine5.5 Hydrazide: Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral properties of Cyanine5.5 (Cy5.5) hydrazide, a near-infrared (NIR) fluorescent dye, and its application in bioconjugation. Detailed experimental protocols for spectral characterization and glycoprotein labeling are presented, alongside visualizations of key workflows and signaling pathways.
Core Spectral and Photophysical Properties of Cyanine5.5 Hydrazide
Cyanine5.5 hydrazide is a reactive dye featuring a hydrazide group that readily couples with aldehydes and ketones, making it an excellent tool for labeling biomolecules such as oxidized glycoproteins, antibodies, and other carbonyl-containing compounds. Its fluorescence in the near-infrared spectrum allows for deep tissue penetration and reduced background autofluorescence, which is highly advantageous for in vivo imaging applications.
The key spectral properties of Cyanine5.5 hydrazide are summarized in the table below. It is important to note that the exact absorbance and emission maxima can vary slightly depending on the solvent environment and other experimental conditions.
| Property | Value | Reference(s) |
| Excitation Maximum (λabs) | ~673 - 683 nm | [1][2] |
| Emission Maximum (λem) | ~694 - 707 nm | [1][2][3][4] |
| Molar Extinction Coefficient (ε) | ~209,000 - 250,000 M-1cm-1 | |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [1][3] |
| Recommended Solvents | DMSO, DMF | [1] |
Experimental Protocols
Measurement of Absorbance and Emission Spectra
This protocol outlines the procedure for determining the absorbance and emission maxima of Cyanine5.5 hydrazide.
Materials:
-
Cyanine5.5 hydrazide
-
Spectroscopic grade dimethyl sulfoxide (DMSO) or other appropriate solvent
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of Cyanine5.5 hydrazide in spectroscopic grade DMSO. The concentration should be accurately determined for subsequent calculations.
-
Working Solution Preparation: From the stock solution, prepare a series of dilutions in the same solvent. For absorbance measurements, the concentration should be adjusted to yield an absorbance value between 0.02 and 0.1 at the expected maximum to ensure linearity and avoid inner filter effects. For fluorescence measurements, a more dilute solution is typically used.
-
Absorbance Spectrum Measurement:
-
Use a UV-Vis spectrophotometer.
-
Use the pure solvent as a blank to zero the instrument.
-
Measure the absorbance of the working solution across a wavelength range of approximately 600 nm to 750 nm.
-
The wavelength at which the highest absorbance is recorded is the absorbance maximum (λabs).
-
-
Emission Spectrum Measurement:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the determined absorbance maximum (λabs).
-
Set the excitation and emission slit widths to appropriate values (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
Scan the emission spectrum over a wavelength range starting approximately 10-20 nm above the excitation wavelength to about 800 nm.
-
The wavelength at the peak of the emission spectrum is the emission maximum (λem).
-
Ensure that the raw fluorescence spectra are corrected for the wavelength-dependent response of the instrument's detector and optics, a feature available in most modern spectrofluorometers.
-
Labeling of Glycoproteins with Cyanine5.5 Hydrazide
This protocol describes a common application of Cyanine5.5 hydrazide: the labeling of glycoproteins through the generation of aldehyde groups via periodate oxidation.
Materials:
-
Glycoprotein (e.g., an antibody)
-
Sodium meta-periodate (NaIO4)
-
0.1 M Sodium acetate buffer, pH 5.5
-
Cyanine5.5 hydrazide
-
Dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Periodate Oxidation of Glycoprotein:
-
Prepare a solution of the glycoprotein (e.g., 5 mg/mL) in 0.1 M sodium acetate buffer, pH 5.5.
-
Prepare a fresh solution of 20 mM sodium meta-periodate in the same buffer.
-
Add an equal volume of the periodate solution to the protein solution.
-
Incubate the mixture for 5-15 minutes at room temperature in the dark. This reaction cleaves the vicinal diols of the sugar residues to form aldehyde groups.
-
Immediately purify the oxidized glycoprotein from excess periodate using a desalting column or dialysis against 0.1 M sodium acetate buffer, pH 5.5.
-
-
Hydrazide Labeling:
-
Prepare a 50 mM stock solution of Cyanine5.5 hydrazide in DMSO.
-
Add a calculated amount of the Cyanine5.5 hydrazide solution to the purified, oxidized glycoprotein solution. A typical molar ratio is 10-20 fold excess of the dye to the protein, but this may need optimization.
-
Incubate the reaction mixture for 2 hours at room temperature in the dark. The hydrazide group of the dye will react with the aldehyde groups on the glycoprotein to form a stable hydrazone bond.
-
-
Purification of the Labeled Glycoprotein:
-
Remove the unreacted dye by gel filtration (e.g., a G-25 column) or dialysis.
-
The purified, fluorescently labeled glycoprotein is now ready for use in downstream applications such as cell imaging or flow cytometry.
-
Visualizations
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fluorescence Emission, Absorption, & Excitation | Angstrom [angtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Navigating the Aqueous Environment with Cyanine5.5 Hydrazide Dichloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide addresses the critical question of the water solubility of Cyanine5.5 hydrazide dichloride, a near-infrared fluorescent dye essential for labeling biomolecules. Understanding its solubility is paramount for the successful design and execution of experiments in aqueous environments, particularly in the context of bioconjugation and in vivo imaging. While seemingly straightforward, the water solubility of this compound is nuanced, necessitating a careful approach to its handling and use.
The Solubility Profile of this compound
The water solubility of this compound is a subject of conflicting reports, with some sources indicating moderate solubility and others describing it as practically insoluble. This discrepancy highlights the importance of operational solubility for experimental success. For practical purposes in a laboratory setting, it is best approached as a compound with limited aqueous solubility.
To achieve the necessary concentrations for efficient labeling of biomolecules in aqueous buffers, the use of an organic co-solvent is standard practice. Organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are typically used to prepare a concentrated stock solution of the dye, which is then added to the aqueous reaction mixture containing the target biomolecule.
| Property | Value | Source(s) |
| Water Solubility | Practically insoluble (< 2 µM) | [1] |
| Moderate solubility | [2][3] | |
| Solubility in Organic Solvents | Good in DMSO, DMF, and alcohols | [1][4] |
Experimental Protocol: Labeling of Glycoproteins with this compound
The primary application of this compound is the fluorescent labeling of molecules containing aldehyde or ketone groups. A common target is glycoproteins, where the cis-diol groups of sugar residues can be oxidized to generate aldehydes using sodium periodate. These aldehydes then serve as reactive sites for conjugation with the hydrazide group of the dye, forming a stable hydrazone linkage.
Here is a detailed, two-stage protocol for the labeling of a glycoprotein, such as an antibody, with this compound.
Stage 1: Generation of Aldehyde Groups on the Glycoprotein
-
Buffer Preparation: Prepare a 0.1 M sodium acetate buffer with a pH of 5.5.
-
Protein Solution: Dissolve the glycoprotein in the sodium acetate buffer to a final concentration of 5 mg/mL.
-
Periodate Solution: Prepare a 20 mM sodium meta-periodate solution in the same sodium acetate buffer. This solution should be freshly prepared immediately before use.
-
Oxidation Reaction: Mix equal volumes of the protein solution and the periodate solution. Incubate the reaction for 5 minutes at room temperature.
-
Purification: Immediately after incubation, remove the excess periodate by desalting or dialysis against the 0.1 M sodium acetate buffer (pH 5.5).
Stage 2: Conjugation with this compound
-
Dye Stock Solution: Prepare a 50 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Labeling Reaction: To the purified, aldehyde-containing protein solution, add the this compound stock solution. A typical molar ratio is a 10- to 20-fold molar excess of the dye to the protein. For example, add 200 µL of the 50 mM dye solution to 2 mL of the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.
-
Final Purification: Purify the labeled glycoprotein from the unreacted dye using gel filtration or dialysis.
References
A Technical Guide to the Storage and Stability of Cyanine5.5 Hydrazide Dichloride
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the critical storage and stability considerations for Cyanine5.5 (Cy5.5) hydrazide dichloride, a near-infrared (NIR) fluorescent dye. Adherence to proper handling and storage protocols is paramount for ensuring the dye's performance, reproducibility of experimental results, and overall longevity.
Overview of Cyanine5.5 Hydrazide Dichloride
Cyanine5.5 hydrazide is a carbonyl-reactive fluorescent dye used for labeling biomolecules containing aldehyde or ketone groups.[1] Its utility in labeling glycoproteins (e.g., antibodies) after periodate oxidation or proteins subjected to oxidative stress makes it a valuable tool in biological imaging and analysis.[2] The dye's spectral properties in the near-infrared range (~673 nm excitation, ~707 nm emission) are particularly advantageous for applications requiring deep tissue penetration and low background autofluorescence, such as in vivo imaging.[1][3] However, like most cyanine dyes, its polymethine chain is susceptible to degradation from environmental factors, necessitating strict storage and handling procedures.
Recommended Storage Conditions
Proper storage is the first line of defense against degradation. The optimal conditions differ for the compound in its solid, lyophilized form versus in a stock solution.
Solid Form
The lyophilized powder is the most stable form of the dye. To maximize its shelf life, it should be stored under the conditions outlined in Table 1. The primary concerns for the solid dye are moisture and light. Upon receipt, it is crucial to store the vial in a desiccated environment and protect it from all light sources.
`dot graph G { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, size="7.5,7.5!"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fixedsize=true, width=2.5, height=0.7];
// Nodes A [label="Receive Vial", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Store Immediately at -20°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Place in Secondary Container\nwith Desiccant", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Wrap in Foil to\nProtect from Light", fillcolor="#5F6368", fontcolor="#FFFFFF"]; E [label="Equilibrate to Room Temp\nBefore Opening", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Prepare Stock Solution", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [color="#202124"]; B -> C [color="#202124"]; C -> D [color="#202124"]; D -> E [color="#202124"]; E -> F [color="#202124"]; } ` Caption: Workflow for handling and storage of solid Cyanine5.5 hydrazide.
Table 1: Storage Recommendations for Solid this compound
| Parameter | Recommended Condition | Rationale & Key Considerations | Source(s) |
| Temperature | -20°C | Standard for long-term stability of fluorescent dyes. | [3][4] |
| Atmosphere | Desiccated | The compound is hygroscopic; moisture can accelerate degradation. | [2][4] |
| Light | In the dark (e.g., wrapped in foil) | Prevents photobleaching and light-induced degradation. | [4][5] |
| Shelf Life | 12 to 24 months | When stored under the recommended conditions. | [4][5] |
| Transport | Room temperature | Stable for short periods (up to 3 weeks) during shipping. | [4] |
Stock Solutions
Once dissolved, the stability of Cy5.5 hydrazide decreases. The choice of solvent and storage temperature is critical. High-quality, anhydrous-grade solvents such as DMSO or DMF are recommended.[3] It is particularly important to use fresh, newly opened DMSO, as hygroscopic (water-absorbed) DMSO can negatively affect solubility and stability.[6]
`dot graph G { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho, nodesep=0.5, size="7.5,7.5!"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fixedsize=true, width=3, height=0.8];
// Nodes A [label="Factors Leading to\nDegradation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Light Exposure", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Reactive Oxygen Species", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Extreme pH", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Elevated Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Loss of Fluorescence\n(Photobleaching)", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges A -> B [color="#5F6368"]; A -> C [color="#5F6368"]; A -> D [color="#5F6368"]; A -> E [color="#5F6368"]; B -> F [label="Primary Cause", fontsize=9, fontcolor="#4285F4"]; C -> F [label="Chemical Attack", fontsize=9, fontcolor="#4285F4"]; D -> F [label="Structural Change", fontsize=9, fontcolor="#4285F4"]; E -> F [label="Accelerant", fontsize=9, fontcolor="#4285F4"]; } ` Caption: Key environmental factors that contribute to cyanine dye degradation.
Table 2: Storage Recommendations for this compound Stock Solutions
| Parameter | Recommended Condition | Rationale & Key Considerations | Source(s) |
| Solvent | Anhydrous DMSO, DMF | Soluble in polar organic solvents. Avoid moisture. | [3][6] |
| Short-Term Storage | -20°C for up to 1 month | For frequent use. Minimize freeze-thaw cycles. | [6] |
| Long-Term Storage | -80°C for up to 6 months | Aliquot into single-use vials to prevent repeated temperature changes. | [6] |
| Handling | Sealed vials, protected from light | Prevents solvent evaporation, moisture ingress, and photobleaching. | [6] |
Stability Profile
The stability of cyanine dyes is influenced by their chemical environment, with light exposure being the most significant factor.
Photostability
Cyanine dyes are susceptible to photobleaching, a process where the fluorophore is irreversibly damaged by light, leading to a loss of fluorescence. Cy5.5 is known to be more prone to photobleaching than shorter-wavelength cyanine dyes like Cy3.[7][8] The rate of photobleaching is highly dependent on illumination intensity, the presence of oxygen, and the local chemical environment.[9]
For applications requiring intense or prolonged light exposure, such as time-lapse microscopy, the use of antifade reagents or reductive/oxidative systems (ROXS) in the imaging buffer can enhance photostability.[10][11]
pH and Solvent Stability
While specific data for Cy5.5 hydrazide is limited, cyanine dyes generally exhibit the best stability in neutral to slightly basic buffers (pH 7-8.5). Deprotection of cyanine dye-labeled oligonucleotides is often recommended at room temperature with ammonium hydroxide, as elevated temperatures can degrade Cy5 and Cy5.5.[8] The introduction of sulfonic acid groups can increase the water solubility and slightly improve the optical stability of cyanine dyes.[]
Experimental Protocol: Photostability Assessment
To quantitatively assess the photostability of Cy5.5 hydrazide conjugates in a specific experimental context, a standardized measurement protocol is necessary. The following protocol describes a common method using time-lapse fluorescence microscopy.
// Nodes A [label="Prepare Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Mount on Microscope", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Define Imaging ROI", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Acquire Initial Image (t=0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Continuous Illumination", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Acquire Images at\nTime Intervals", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Measure Mean Intensity\nin ROI", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Plot Intensity vs. Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Calculate Bleaching Half-Life", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B [color="#202124"]; B -> C [color="#202124"]; C -> D [color="#202124"]; D -> E [color="#202124"]; E -> F [label="e.g., every 30s", color="#202124"]; F -> G [color="#202124"]; G -> H [color="#202124"]; H -> I [color="#202124"]; F -> E [style=dashed, color="#202124"]; } ` Caption: Experimental workflow for quantifying dye photostability.
Methodology
-
Sample Preparation:
-
Prepare the Cy5.5 hydrazide-labeled sample (e.g., conjugated antibodies on a coverslip, labeled cells).
-
Mount the sample in the desired imaging buffer (e.g., PBS). For comparison, prepare identical samples in a buffer containing a commercial antifade reagent.
-
-
Microscope Setup:
-
Use a fluorescence microscope equipped with a suitable light source (e.g., 640 nm laser or LED) and an emission filter for Cy5.5 (e.g., 660-710 nm bandpass).
-
Set the illumination intensity, camera exposure time, and gain to levels representative of your actual experiment. Crucially, these settings must remain constant throughout the experiment.
-
-
Time-Lapse Acquisition:
-
Focus on a representative region of the sample and define a Region of Interest (ROI).
-
Acquire an initial image (Time = 0).
-
Begin continuous illumination of the sample.
-
Acquire images at fixed time intervals (e.g., every 15-30 seconds) for a duration sufficient to observe significant signal decay (e.g., 5-10 minutes).
-
-
Data Analysis:
-
For each image in the time series, measure the mean fluorescence intensity within the defined ROI.
-
Correct for background fluorescence by subtracting the mean intensity of a region with no sample.
-
Normalize the intensity values to the initial intensity at Time = 0.
-
Plot the normalized intensity as a function of time. The resulting curve represents the photobleaching decay rate.
-
The photostability can be quantified by calculating the time it takes for the fluorescence intensity to decrease to 50% of its initial value (the t½ or half-life).
-
This protocol allows for the direct comparison of dye stability under different buffer conditions or when comparing different fluorophores, providing essential data for optimizing imaging experiments.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Cyanine 5 hydrazide (A270167) | Antibodies.com [antibodies.com]
- 3. Cy5.5 hydrazide | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: Safety Data for Cyanine5.5 Hydrazide Dichloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and is not a substitute for a certified Safety Data Sheet (SDS). A comprehensive and official SDS for Cyanine5.5 hydrazide dichloride has not been made publicly available. The information herein is a synthesis of data from various suppliers of similar cyanine dye products. Safety data for related compounds can be conflicting, and therefore, a conservative approach to handling is strongly advised. Always consult the documentation provided by your specific supplier and adhere to all institutional safety protocols.
Chemical Identification and Properties
This compound is a near-infrared (NIR) fluorescent dye commonly used in biological imaging and labeling.[1] Its reactive hydrazide group targets carbonyl compounds like aldehydes and ketones, making it suitable for labeling glycoproteins and antibodies after periodate oxidation.[1][2]
There appear to be discrepancies in the reported chemical formula and molecular weight for this compound among different suppliers. Researchers should verify the specifications of the product they are using.
Table 1: Physicochemical and Spectral Properties of Cyanine5.5 Hydrazide
| Property | Value | Source(s) |
| Molecular Formula | C37H49ClN4O3 | [3] |
| Molecular Weight | 633.27 g/mol | [3] |
| Appearance | Solid, Blue or Dark blue powder | [3] |
| Solubility | Soluble in DMSO | [3] |
| Excitation Maximum (Ex) | 645 nm | [4] |
| Emission Maximum (Em) | 670 nm | [4] |
| Storage Conditions | -20°C, sealed, away from moisture and light | [5] |
Hazard Identification and Safety Precautions
The hazard classification for cyanine dye hydrazides is inconsistent across suppliers. While some sources for related compounds, such as Cyanine5 Boc-hydrazide, indicate it is not a hazardous substance, others for products like Cy™5.5 Hydrazide classify it as hazardous.[3][6] Given this conflicting information, it is prudent to handle this compound as a potentially hazardous substance.
The primary hazards associated with similar cyanine dyes include irritation to the eyes, skin, and respiratory tract, and potential for allergic reactions.[7][8][9]
Table 2: Summary of Potential Hazards from Related Cyanine Dyes
| Hazard Type | Description | Source(s) |
| Eye Irritation | Causes serious eye irritation. | [7] |
| Skin Irritation | May cause skin irritation and allergic skin reactions. | [6] |
| Inhalation | May cause respiratory irritation. | [8] |
| Ingestion | Harmful if swallowed. | [8] |
Safety Recommendations Flowchart
The following diagram outlines the recommended safety precautions when handling this compound.
Caption: Recommended safety workflow for handling this compound.
First Aid Measures
In case of exposure, follow these general first-aid guidelines, which are standard for handling laboratory chemicals.
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. | [10] |
| Skin Contact | Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. | [3][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention. | [3][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [3] |
Handling, Storage, and Disposal
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.
Handling:
-
Use in a well-ventilated area, preferably a chemical fume hood.[10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][10]
-
Avoid the formation of dust and aerosols.[10]
-
Do not eat, drink, or smoke in the laboratory.[6]
-
Wash hands thoroughly after handling.[6]
Storage:
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[6]
Experimental Protocols and Applications
Cyanine5.5 hydrazide is primarily used for the fluorescent labeling of biomolecules containing aldehyde or ketone groups.
General Protocol for Antibody Labeling
-
Antibody Preparation: Dissolve the antibody in an appropriate buffer.
-
Oxidation: Treat the antibody with sodium periodate to generate aldehyde groups on the carbohydrate moieties.
-
Labeling Reaction: Add this compound to the oxidized antibody solution. The hydrazide group will react with the newly formed aldehydes to create a stable hydrazone bond.
-
Purification: Remove the excess dye using size exclusion chromatography or dialysis.
Experimental Workflow for Labeling
The following diagram illustrates the general workflow for labeling biomolecules with this compound.
Caption: General workflow for labeling biomolecules with Cyanine5.5 hydrazide.
This technical guide provides a summary of the available safety and handling information for this compound. Due to the lack of a standardized SDS and conflicting data, users must exercise caution and adhere to the highest safety standards in their laboratory.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Cy5.5 hydrazide | BroadPharm [broadpharm.com]
- 3. dcchemicals.com [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 7. lobachemie.com [lobachemie.com]
- 8. 1Source | Cyanine Dye 10 [1source.com]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. cyanine dye 7 Safety Data Sheets(SDS) lookchem [lookchem.com]
- 11. lumiprobe.com [lumiprobe.com]
The Chemistry of Precision: A Technical Guide to the Reaction of Cyanine5.5 Hydrazide with Carbonyl Groups
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the reaction between the near-infrared (NIR) fluorescent dye Cyanine5.5 (Cy5.5) hydrazide and carbonyl groups (aldehydes and ketones). This bioconjugation technique is pivotal for the specific and efficient labeling of biomolecules, a cornerstone of modern diagnostics, in vivo imaging, and targeted drug delivery. This document provides a detailed overview of the underlying chemical principles, comprehensive experimental protocols, and quantitative data to empower researchers in their applications of this powerful labeling strategy.
Core Principles: The Hydrazone Bond Formation
The reaction between Cy5.5 hydrazide and a carbonyl group is a nucleophilic addition-elimination reaction that results in the formation of a stable hydrazone bond.[1][2] This reaction is highly specific for aldehydes and ketones, making it an invaluable tool for targeted labeling in complex biological mixtures.[3][4]
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The terminal amine of the hydrazide group acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group. This forms an unstable tetrahedral intermediate.
-
Dehydration: The intermediate then undergoes dehydration (loss of a water molecule) to form the final, stable C=N-NH hydrazone linkage.
This reaction is most efficient under slightly acidic conditions (pH 4.5-5.5), which facilitates the dehydration step.[5] While the hydrazone bond is stable under most physiological conditions, it can be reversible under more acidic environments.[3][6] Studies have shown that hydrazone bonds are generally less stable than oxime bonds, another common bioconjugation linkage.[7][8][9]
Quantitative Data for Reaction Optimization
The efficiency of the labeling reaction is influenced by several factors, including the concentration of reactants, the dye-to-protein molar ratio, and reaction time. The following table summarizes key quantitative parameters for a typical labeling reaction of an antibody with Cy5.5 hydrazide.
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can enhance conjugation efficiency.[10] |
| Sodium Periodate Concentration | 10 mM | Used for the oxidation of antibody glycans to generate aldehydes. Can be adjusted to control the degree of oxidation.[10] |
| Oxidation Time | 30 minutes | Prolonged oxidation can lead to antibody damage.[10] |
| Cy5.5 Hydrazide:Antibody Molar Ratio | 20:1 - 50:1 | The optimal ratio should be determined empirically for each specific antibody and application.[10] |
| Conjugation Time | 2 hours - Overnight | Longer incubation times can lead to a higher degree of labeling.[10] |
| Expected Degree of Labeling (DOL) | 2 - 8 | Represents the average number of dye molecules per antibody. A DOL in this range is generally optimal for most imaging applications.[10][11] |
| Expected Antibody Recovery | >70% | The recovery of the labeled antibody can be influenced by the purification method used.[10] |
Visualizing the Process
To provide a clear understanding of the chemical and procedural steps, the following diagrams illustrate the reaction mechanism and a standard experimental workflow.
Caption: Reaction mechanism of Cy5.5 hydrazide with a carbonyl group.
Caption: Experimental workflow for labeling antibodies with Cy5.5 hydrazide.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the labeling of antibodies with Cy5.5 hydrazide. These should be considered as a starting point and may require optimization for specific applications.
Oxidation of Antibody Glycans
This protocol is designed for the site-specific generation of aldehyde groups on the carbohydrate moieties of IgG antibodies.[10]
Materials:
-
Purified IgG antibody (2-10 mg/mL in 0.1 M Sodium Acetate Buffer, pH 5.5)
-
Sodium meta-periodate (NaIO₄)
-
0.1 M Sodium Acetate Buffer, pH 5.5
-
Desalting column
Procedure:
-
Prepare a 20 mM solution of sodium meta-periodate in 0.1 M Sodium Acetate Buffer, pH 5.5, immediately before use. Protect the solution from light.
-
Add the sodium periodate solution to the antibody solution to a final concentration of 10 mM.
-
Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
To stop the oxidation, immediately purify the oxidized antibody using a desalting column pre-equilibrated with 0.1 M Sodium Acetate Buffer, pH 5.5. This removes excess periodate.
Conjugation of Cy5.5 Hydrazide to Oxidized Antibody
Materials:
-
Oxidized antibody in 0.1 M Sodium Acetate Buffer, pH 5.5
-
Cyanine5.5 hydrazide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column
Procedure:
-
Immediately before use, dissolve the Cy5.5 hydrazide in anhydrous DMSO to a concentration of 10 mg/mL.
-
Add the Cy5.5 hydrazide solution to the purified oxidized antibody solution. A typical starting molar excess of dye to antibody is 20-50 fold.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the Cy5.5-antibody conjugate from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the colored conjugate, which will elute first.
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C.
Characterization of the Conjugate
The degree of labeling (DOL) can be determined by measuring the absorbance of the conjugate at 280 nm (for the antibody) and at the absorbance maximum of Cy5.5 (approximately 675 nm).
Formula for DOL Calculation:
DOL = (Amax × εAb) / [(A280 - (Amax × CF280)) × εdye]
Where:
-
Amax is the absorbance of the conjugate at the λmax of Cy5.5.
-
A280 is the absorbance of the conjugate at 280 nm.
-
εAb is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).[10]
-
εdye is the molar extinction coefficient of Cy5.5 at its λmax.
-
CF280 is the correction factor for the absorbance of the dye at 280 nm (A280 of dye / Amax of dye). This value is typically provided by the dye manufacturer.
Conclusion
The reaction of Cyanine5.5 hydrazide with carbonyl groups provides a robust and specific method for the fluorescent labeling of biomolecules. By understanding the underlying chemistry and carefully optimizing reaction conditions, researchers can generate highly effective conjugates for a wide array of applications in biological research and drug development. The protocols and data presented in this guide serve as a comprehensive resource to facilitate the successful implementation of this powerful bioconjugation strategy.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] Labeling of Antibodies with Cy3‐, Cy3.5‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Glycoprotein Labeling with Cyanine5.5 Hydrazide Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5.5 (Cy5.5) hydrazide dichloride is a near-infrared (NIR) fluorescent dye designed for the sensitive and specific labeling of glycoproteins. This carbonyl-reactive dye covalently binds to aldehyde groups, which can be generated on the carbohydrate moieties of glycoproteins through mild periodate oxidation. The resulting fluorescently labeled glycoproteins can be visualized and quantified in various applications, including in-gel analysis, Western blotting, and cell surface labeling. The NIR fluorescence of Cy5.5 offers significant advantages, including low background fluorescence from biological samples and deep tissue penetration, making it particularly suitable for in vivo imaging applications.[1]
This document provides detailed protocols for the use of Cy5.5 hydrazide dichloride in key glycoprotein labeling applications, along with quantitative data to guide experimental design and data interpretation.
Principle of the Method
The labeling strategy is a two-step process. First, the cis-diol groups present in the sugar residues of glycoproteins are oxidized using a mild oxidizing agent, typically sodium meta-periodate (NaIO₄), to create reactive aldehyde groups. Subsequently, the hydrazide moiety of Cyanine5.5 hydrazide dichloride reacts with these aldehyde groups to form a stable covalent hydrazone bond, effectively tagging the glycoprotein with the fluorescent dye.
Data Presentation
The performance of a fluorescent dye is critical for achieving high sensitivity and specificity in labeling experiments. Below is a summary of the key spectral properties of Cyanine5.5 hydrazide and a comparison with other common fluorescent labels for glycoprotein analysis.
Table 1: Spectral Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~673-683 nm | [2] |
| Emission Maximum (λem) | ~703-707 nm | [2] |
| Molar Extinction Coefficient (ε) | ~209,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.20 (for the free dye) |
Table 2: Comparative Performance of Fluorescent Probes for Glycoprotein Staining
| Feature | Hydrazide-Based Dyes (e.g., Cy5.5 hydrazide) | Fluorescently Labeled Lectins | Metabolic Labeling with Bioorthogonal Probes |
| Principle | Covalent labeling of periodate-oxidized glycans. | Affinity-based binding to specific carbohydrate structures. | Cellular incorporation of an unnatural sugar with a bioorthogonal handle, followed by covalent labeling. |
| Specificity | General for glycoproteins (stains most N- and O-linked glycans). | Specific to the carbohydrate-binding profile of the lectin used. | Specific to the incorporated unnatural sugar and its metabolic pathway. |
| Sensitivity | High | Moderate to High | High |
| Applications | In-gel staining, Western blotting, cell surface labeling. | Cell imaging, flow cytometry, affinity chromatography. | Live cell imaging, studying glycoprotein dynamics and biosynthesis. |
| Workflow Complexity | Moderate (requires oxidation and labeling steps). | Simple (direct incubation with labeled lectin). | High (requires cell culture with modified sugars). |
Experimental Protocols
Protocol 1: In-Gel Glycoprotein Staining
This protocol describes the staining of glycoproteins in polyacrylamide gels following electrophoresis.
Materials:
-
Polyacrylamide gel containing separated proteins
-
Fixing Solution: 50% methanol, 10% acetic acid in ultrapure water
-
Washing Solution: 3% acetic acid in ultrapure water
-
Oxidizing Solution: 10 mM Sodium meta-periodate (NaIO₄) in Washing Solution (prepare fresh)
-
Cyanine5.5 Hydrazide Staining Solution: 10-50 µM this compound in 100 mM sodium acetate, pH 5.5
-
Destaining Solution: 50% acetonitrile in ultrapure water
-
Fluorescence imaging system with appropriate filters for Cy5.5
Procedure:
-
Fixation: After electrophoresis, place the gel in the Fixing Solution and incubate for 30-60 minutes with gentle agitation.
-
Washing: Discard the Fixing Solution and wash the gel with ultrapure water for 10 minutes. Repeat this wash twice.
-
Oxidation: Immerse the gel in the freshly prepared Oxidizing Solution and incubate for 20 minutes at room temperature with gentle agitation, protected from light.
-
Washing: Discard the Oxidizing Solution and wash the gel three times with the Washing Solution for 5 minutes each to remove excess periodate.
-
Staining: Immerse the gel in the Cyanine5.5 Hydrazide Staining Solution and incubate for 60-90 minutes at room temperature with gentle agitation, protected from light.
-
Destaining: Discard the staining solution and wash the gel with Destaining Solution for 15-30 minutes to remove unbound dye and reduce background.
-
Visualization: Image the gel using a fluorescence imager with excitation and emission wavelengths appropriate for Cy5.5 (Ex: ~673 nm, Em: ~707 nm).
Protocol 2: Glycoprotein Detection on Western Blots
This protocol outlines the detection of glycoproteins on nitrocellulose or PVDF membranes after protein transfer.
Materials:
-
Nitrocellulose or PVDF membrane with transferred proteins
-
TBST Buffer: Tris-Buffered Saline with 0.1% Tween-20
-
Oxidizing Solution: 10 mM Sodium meta-periodate (NaIO₄) in 100 mM sodium acetate, pH 5.5 (prepare fresh)
-
Cyanine5.5 Hydrazide Staining Solution: 10-50 µM this compound in 100 mM sodium acetate, pH 5.5
-
Washing Solution: TBST
-
Fluorescence imaging system
Procedure:
-
Transfer and Blocking (Optional): Perform protein transfer from the polyacrylamide gel to the membrane according to standard protocols. If performing a subsequent immunodetection, a blocking step is necessary. For direct glycoprotein detection, blocking is not always required but can help reduce background.
-
Washing: Wash the membrane briefly with ultrapure water.
-
Oxidation: Place the membrane in the freshly prepared Oxidizing Solution and incubate for 20 minutes at room temperature with gentle agitation, protected from light.
-
Washing: Discard the Oxidizing Solution and wash the membrane three times with TBST for 5 minutes each.
-
Staining: Immerse the membrane in the Cyanine5.5 Hydrazide Staining Solution and incubate for 60-90 minutes at room temperature with gentle agitation, protected from light.
-
Washing: Discard the staining solution and wash the membrane three to five times with TBST for 5 minutes each to remove unbound dye.
-
Visualization: Image the membrane using a fluorescence imager suitable for near-infrared detection.
Protocol 3: Cell Surface Glycoprotein Labeling for Flow Cytometry
This protocol describes the labeling of glycoproteins on the surface of living cells for analysis by flow cytometry.
Materials:
-
Cell suspension (e.g., 1 x 10⁶ cells/mL)
-
PBS (Phosphate-Buffered Saline), ice-cold
-
Oxidizing Solution: 1 mM Sodium meta-periodate (NaIO₄) in ice-cold PBS, pH 6.5 (prepare fresh)
-
Quenching Solution: 1 mM glycerol in ice-cold PBS
-
Labeling Buffer: PBS with 1% Bovine Serum Albumin (BSA)
-
Cyanine5.5 Hydrazide Staining Solution: 25-100 µM this compound in Labeling Buffer, pH 6.5
-
Flow cytometer with a red laser (e.g., 633 nm or 640 nm)
Procedure:
-
Cell Preparation: Harvest cells and wash them twice with ice-cold PBS by centrifugation (300 x g for 5 minutes at 4°C). Resuspend the cell pellet in ice-cold PBS.
-
Oxidation: Add an equal volume of the freshly prepared Oxidizing Solution to the cell suspension. Incubate on ice for 15 minutes in the dark.
-
Quenching: Add an equal volume of Quenching Solution to the cell suspension and incubate on ice for 5 minutes to stop the oxidation reaction.
-
Washing: Wash the cells three times with ice-cold Labeling Buffer.
-
Staining: Resuspend the cell pellet in the Cyanine5.5 Hydrazide Staining Solution. Incubate for 30-60 minutes on ice in the dark.
-
Washing: Wash the cells three times with ice-cold Labeling Buffer to remove unbound dye.
-
Analysis: Resuspend the final cell pellet in an appropriate buffer for flow cytometry and analyze immediately. Use unstained and oxidized-only cells as controls.
Mandatory Visualizations
Caption: Workflow for glycoprotein labeling with Cyanine5.5 hydrazide.
Caption: Chemical reaction of glycoprotein labeling.
Troubleshooting
Table 3: Troubleshooting Guide for Glycoprotein Labeling with Cyanine5.5 Hydrazide
| Problem | Possible Cause | Suggested Solution |
| No or weak fluorescent signal | Inefficient oxidation | Ensure the sodium meta-periodate solution is freshly prepared. Optimize the concentration and incubation time for the oxidation step. |
| Degraded Cyanine5.5 hydrazide | Store the dye protected from light and moisture. Use a fresh stock solution. | |
| Low abundance of glycoproteins | Increase the amount of protein loaded on the gel or membrane. | |
| Inefficient labeling reaction | Ensure the pH of the labeling buffer is optimal (around 5.5). Optimize the concentration of Cyanine5.5 hydrazide and the incubation time. | |
| High background fluorescence | Incomplete removal of unbound dye | Increase the number and duration of the washing steps after staining. |
| Non-specific binding of the dye | Include a blocking step (e.g., with BSA) before labeling, especially for Western blots. Ensure the destaining solution is effective. | |
| Contaminated buffers or reagents | Use high-purity water and fresh reagents. | |
| Smeary bands on the gel/blot | Protein degradation | Add protease inhibitors to the sample preparation buffers. |
| Over-oxidation | Reduce the concentration of sodium meta-periodate or the incubation time. | |
| Inconsistent cell labeling in flow cytometry | Cell clumping | Ensure a single-cell suspension before and during the labeling procedure. |
| High cell death | Perform all steps on ice and use ice-cold buffers to maintain cell viability. |
By following these detailed protocols and considering the provided quantitative data and troubleshooting advice, researchers can effectively utilize this compound for the sensitive and specific detection of glycoproteins in a variety of applications.
References
Application Notes and Protocols for Labeling Antibodies with Cyanine5.5 Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the site-specific labeling of antibodies with Cyanine5.5 (Cy5.5) hydrazide. This method targets the carbohydrate moieties on the Fc region of the antibody, ensuring that the antigen-binding sites remain unmodified and fully functional.[1] The protocol is a two-step process involving the oxidation of the antibody's carbohydrate chains to generate reactive aldehyde groups, followed by the covalent conjugation of these aldehydes with the hydrazide group of Cy5.5, forming a stable hydrazone bond.[2][3][4] This site-directed labeling approach offers greater control over the conjugation site and stoichiometry compared to traditional amine-reactive labeling methods, which can lead to heterogeneous products with compromised immunoreactivity.[5]
Cyanine5.5 is a near-infrared (NIR) fluorescent dye, making it ideal for in vivo imaging applications where deep tissue penetration and low autofluorescence are critical. Labeled antibodies are essential tools in a wide range of applications, including flow cytometry, immunohistochemistry, fluorescent microscopy, and in vivo imaging for diagnostics and drug development.[6]
Materials and Reagents
| Reagent | Supplier | Purpose |
| IgG Antibody to be labeled | User-provided | |
| Cyanine5.5 Hydrazide | Commercial Source | Fluorescent label |
| Sodium Periodate (NaIO₄) | Sigma-Aldrich | Oxidizing agent for generating aldehyde groups on the antibody |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for dissolving Cyanine5.5 hydrazide |
| Sodium Acetate Buffer (0.1 M, pH 5.5) | In-house preparation | Buffer for the oxidation and conjugation reactions |
| Ethylene Glycol | Sigma-Aldrich | Quenching agent for the oxidation reaction |
| Desalting Columns (e.g., Sephadex G-25) | GE Healthcare | Purification of the oxidized and labeled antibody |
| Phosphate-Buffered Saline (PBS), pH 7.4 | In-house preparation | Buffer for antibody storage and purification |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | Stabilizer for the final conjugate (optional) |
| Sodium Azide (NaN₃) | Sigma-Aldrich | Preservative for the final conjugate (optional) |
Experimental Protocols
Part 1: Oxidation of Antibody Carbohydrate Moieties
This initial step involves the gentle oxidation of the cis-diol groups within the carbohydrate chains of the antibody's Fc region to form reactive aldehyde groups.[2][7]
-
Antibody Preparation:
-
Prepare a solution of the antibody at a concentration of 2-10 mg/mL in 0.1 M Sodium Acetate Buffer, pH 5.5.[3] Higher concentrations can improve conjugation efficiency.
-
Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizing proteins (like BSA) that could interfere with the reaction. If necessary, perform a buffer exchange using a desalting column.[8]
-
-
Oxidation Reaction:
-
Quenching the Reaction:
-
Purification of the Oxidized Antibody:
-
Immediately purify the oxidized antibody using a desalting column pre-equilibrated with 0.1 M Sodium Acetate Buffer, pH 5.5. This step is crucial to remove excess periodate and other small molecules that could interfere with the subsequent labeling reaction.[3]
-
Part 2: Conjugation of Cyanine5.5 Hydrazide to the Oxidized Antibody
In this step, the hydrazide group of the Cyanine5.5 dye reacts with the newly formed aldehyde groups on the antibody to create a stable hydrazone linkage.[3][4]
-
Preparation of Cyanine5.5 Hydrazide Solution:
-
Immediately before use, dissolve the Cyanine5.5 hydrazide in anhydrous DMSO to a concentration of 10 mg/mL.[3]
-
-
Conjugation Reaction:
-
Add the Cyanine5.5 hydrazide solution to the purified, oxidized antibody solution. A typical starting molar excess of dye to antibody is 20-50 fold.[3] The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[3] Longer incubation times can increase the Degree of Labeling (DOL).
-
-
Purification of the Labeled Antibody:
-
Purify the antibody-Cy5.5 conjugate from unreacted dye using a desalting column equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the colored conjugate, which will elute first.[3]
-
-
Storage of the Conjugate:
-
Store the purified antibody-Cy5.5 conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C.[3] The addition of a stabilizer like BSA and a preservative like sodium azide is recommended for long-term stability.
-
Characterization of the Labeled Antibody
Degree of Labeling (DOL) Calculation
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each antibody molecule.[9][10] It is a critical parameter for ensuring the quality and reproducibility of the labeled antibody.[11] An optimal DOL for antibodies is typically between 2 and 10.[9][11]
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Cyanine5.5 (approximately 675 nm, A_max).
-
-
DOL Calculation Formula: The DOL can be calculated using the following formula:[3][10]
DOL = (A_max × ε_Ab) / [(A₂₈₀ - (A_max × CF₂₈₀)) × ε_dye]
Where:
-
A_max is the absorbance of the conjugate at the λ_max of Cy5.5.
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
ε_Ab is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).[3]
-
ε_dye is the molar extinction coefficient of Cy5.5 at its λ_max (typically ~250,000 M⁻¹cm⁻¹).
-
CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm (A₂₈₀ of dye / A_max of dye). This value is typically provided by the dye manufacturer.
-
| Parameter | Typical Value |
| Molar Extinction Coefficient of IgG (ε_Ab) | ~210,000 M⁻¹cm⁻¹ at 280 nm |
| Molar Extinction Coefficient of Cy5.5 (ε_dye) | ~250,000 M⁻¹cm⁻¹ at ~675 nm |
| Correction Factor (CF₂₈₀) for Cy5.5 | ~0.05 |
Visualizations
Experimental Workflow
Caption: Workflow for labeling antibodies with Cyanine5.5 hydrazide.
Signaling Pathway Example: HER2 and Trastuzumab
Antibodies labeled with near-infrared dyes are frequently used for in vivo imaging of cancer. A prominent example is the use of fluorescently labeled Trastuzumab (Herceptin) to target HER2-positive breast cancer cells. The following diagram illustrates a simplified HER2 signaling pathway and the mechanism of action of Trastuzumab.
Caption: Simplified HER2 signaling and Trastuzumab's inhibitory action.
References
- 1. Antibody Labeling and Immobilization Sites | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. biotium.com [biotium.com]
- 3. benchchem.com [benchchem.com]
- 4. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. Studies of the optimization and control of antibody oxidation for labeling or immobilization - ProQuest [proquest.com]
- 8. bidmc.org [bidmc.org]
- 9. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Labeling Proteins with Cyanine5.5 Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5.5 (Cy5.5) hydrazide is a near-infrared (NIR) fluorescent dye designed for the covalent labeling of proteins and other biomolecules.[1][2] Its hydrazide functional group specifically reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond.[3][4] This labeling strategy is particularly advantageous for glycoproteins, such as antibodies, where mild oxidation can generate aldehyde groups on the carbohydrate moieties, often located away from the antigen-binding site, thus preserving the protein's biological activity.[2] The resulting Cy5.5-labeled proteins are instrumental in a variety of applications, including in vivo imaging, western blotting, fluorescence microscopy, and flow cytometry, owing to the dye's favorable spectral properties in the NIR region which minimize background fluorescence from biological tissues.[1][2][5]
This document provides detailed protocols for the labeling of proteins with Cy5.5 hydrazide, including methods for generating carbonyl groups, the labeling reaction, purification of the conjugate, and characterization of the degree of labeling.
Chemical Principle
The labeling of proteins with Cy5.5 hydrazide is a two-step process. First, reactive aldehyde groups are introduced into the protein. For glycoproteins, this is typically achieved by the mild oxidation of vicinal diols in the sugar residues using sodium meta-periodate (NaIO₄). This reaction cleaves the carbon-carbon bond of the diol and creates two aldehyde groups.[1][6] Subsequently, the hydrazide group of the Cy5.5 dye reacts with the newly formed aldehyde groups on the protein to form a stable covalent hydrazone linkage.
Quantitative Data Summary
The efficiency and success of the labeling process depend on several factors, which are summarized in the tables below.
Table 1: Recommended Conditions for Periodate Oxidation of Glycoproteins
| Parameter | Recommended Range | Notes |
| Sodium Periodate (NaIO₄) Concentration | 1 - 20 mM | Higher concentrations can lead to over-oxidation and potential damage to the protein.[7][8] |
| pH | 5.5 - 6.0 | Mildly acidic conditions are optimal for selective oxidation of cis-diols in carbohydrate chains.[9] |
| Temperature | 4°C - Room Temperature | Reactions on ice or at 4°C provide better control and minimize non-specific oxidation.[8] |
| Reaction Time | 20 - 60 minutes | Shorter times are used to selectively oxidize sialic acid residues.[7][8] |
Table 2: Recommended Conditions for Cyanine5.5 Hydrazide Labeling Reaction
| Parameter | Recommended Range/Value | Notes |
| Dye/Protein Molar Ratio | 10:1 to 50:1 | The optimal ratio should be determined empirically for each protein to achieve the desired degree of labeling.[10] |
| pH | 5.5 - 7.5 | Slightly acidic to neutral pH is optimal for the formation of the hydrazone bond.[9] |
| Temperature | Room Temperature (20-25°C) | Provides a sufficient rate of reaction. |
| Reaction Time | 2 - 4 hours | Can be extended overnight at 4°C for convenience.[9] |
| Solvent for Dye | Anhydrous DMSO or DMF | Cy5.5 hydrazide should be dissolved immediately before use.[9] |
Table 3: Comparison of Purification Methods for Labeled Proteins
| Purification Method | Advantages | Disadvantages | Typical Protein Recovery |
| Spin Column Chromatography | Fast, convenient for small sample volumes. | Resin may have limited capacity; potential for protein loss. | 60-90%[11] |
| Size-Exclusion Chromatography (SEC) | Excellent separation of free dye from labeled protein; can be used for buffer exchange. | Can lead to sample dilution; requires specialized columns and equipment. | >90%[12] |
| Dialysis | Simple, gentle on the protein; suitable for large sample volumes. | Time-consuming; can result in significant sample dilution.[12] | High, but can be variable depending on the membrane and handling. |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups in Glycoproteins via Periodate Oxidation
This protocol is designed for glycoproteins such as antibodies.
Materials:
-
Glycoprotein (e.g., IgG) at 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
-
Sodium meta-periodate (NaIO₄)
-
0.1 M Sodium Acetate buffer, pH 5.5
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Prepare a fresh 20 mM solution of NaIO₄ in 0.1 M Sodium Acetate buffer, pH 5.5. Protect the solution from light.
-
To your glycoprotein solution, add an equal volume of the 20 mM NaIO₄ solution.[9]
-
Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[7] For more controlled oxidation, the reaction can be performed on ice.
-
Immediately stop the reaction and remove the excess periodate by buffer exchanging the oxidized glycoprotein into 0.1 M Sodium Acetate buffer, pH 5.5, using a desalting column or dialysis.[9]
Protocol 2: Labeling of Oxidized Protein with Cyanine5.5 Hydrazide
Materials:
-
Oxidized glycoprotein from Protocol 1
-
Cyanine5.5 hydrazide dichloride
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
0.1 M Sodium Acetate buffer, pH 5.5
Procedure:
-
Immediately before use, prepare a 10-50 mM stock solution of Cyanine5.5 hydrazide in anhydrous DMSO or DMF.[9]
-
Add a 20- to 50-fold molar excess of the Cy5.5 hydrazide stock solution to the oxidized glycoprotein solution.[10]
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring, protected from light.[9]
-
Proceed immediately to the purification of the labeled protein.
Protocol 3: Purification of Cyanine5.5-Labeled Protein
It is crucial to remove the unreacted Cy5.5 hydrazide from the labeled protein for accurate downstream applications. Choose one of the following methods:
A. Spin Column Chromatography (for small volumes)
-
Equilibrate a desalting spin column with the desired storage buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions.
-
Apply the labeling reaction mixture to the center of the resin bed.
-
Centrifuge the column according to the manufacturer's protocol to collect the purified, labeled protein. The smaller, unreacted dye molecules will be retained in the column resin.[5]
B. Size-Exclusion Chromatography (SEC)
-
Equilibrate an appropriate size-exclusion chromatography column (e.g., Sephadex G-25) with the desired storage buffer.[13]
-
Load the labeling reaction mixture onto the column.
-
Elute the protein with the storage buffer. The labeled protein will elute in the earlier fractions, while the free dye will elute later.[6]
-
Monitor the column fractions by absorbance at 280 nm (for protein) and 650 nm (for Cy5.5) to identify and pool the fractions containing the labeled protein.
C. Dialysis
-
Transfer the labeling reaction mixture into a dialysis cassette or tubing with an appropriate molecular weight cut-off (MWCO), typically 10 kDa.[12]
-
Dialyze against a large volume of the desired storage buffer (e.g., 1000-fold excess) at 4°C.
-
Perform at least 3-4 buffer changes over 24-48 hours to ensure complete removal of the free dye.[12]
Protocol 4: Determination of the Degree of Labeling (DOL)
The DOL represents the average number of dye molecules conjugated to each protein molecule.
Procedure:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and 650 nm (A₆₅₀) using a spectrophotometer.
-
Calculate the concentration of the protein and the dye using the Beer-Lambert law and the following equations:
An optimal DOL for antibodies is typically between 2 and 6.
Application Example: Western Blotting with a Cy5.5-Labeled Secondary Antibody
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Cy5.5-labeled secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Fluorescence imaging system
Procedure:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.[3]
-
Incubate the membrane with the Cy5.5-labeled secondary antibody, diluted in blocking buffer, for 1 hour at room temperature, protected from light.[3]
-
Wash the membrane three times with TBST for 5-10 minutes each, protected from light.
-
Image the membrane using a fluorescence imaging system with appropriate excitation and emission filters for Cy5.5 (Excitation max ~650 nm, Emission max ~670 nm).[5]
Visualizations
Experimental Workflow
Caption: Workflow for labeling proteins with Cyanine5.5 hydrazide.
Chemical Reaction
References
- 1. Fluorescence imaging of vascular endothelial growth factor in tumors for mice embedded in a turbid medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visualizing cancer and response to therapy in vivo using Cy5.5-labeled factor VIIa and anti-tissue factor antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-invasive imaging and quantification of EGFR kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mcb.berkeley.edu [mcb.berkeley.edu]
- 6. A PD-L1-Targeted Probe Cy5.5-A11 for In Vivo Imaging of Multiple Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. High‐efficiency recombinant protein purification using mCherry and YFP nanobody affinity matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. docs.aatbio.com [docs.aatbio.com]
Illuminating Biology: In Vivo Imaging with Cyanine5.5 Hydrazide Dichloride
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cyanine5.5 (Cy5.5) hydrazide dichloride is a near-infrared (NIR) fluorescent dye that offers significant advantages for in vivo imaging. Its emission wavelength in the NIR spectrum (approximately 673/692 nm) minimizes interference from tissue autofluorescence and allows for deeper tissue penetration compared to dyes emitting in the visible range. The hydrazide functional group provides a versatile method for covalently labeling biomolecules containing aldehyde or ketone groups, making it a powerful tool for tracking cells, antibodies, nanoparticles, and drugs within a living organism.
This document provides detailed application notes and protocols for the use of Cyanine5.5 hydrazide dichloride in preclinical in vivo imaging, with a focus on tumor targeting and biodistribution studies.
Core Applications
The primary application of Cyanine5.5 hydrazide is the fluorescent labeling of biomolecules for in vivo tracking. The hydrazide group reacts specifically with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond. While some biomolecules naturally contain these groups, they can be readily introduced into glycoproteins, such as antibodies, through mild oxidation of their carbohydrate moieties. This site-specific labeling approach is particularly advantageous as it is less likely to interfere with the biological activity of the protein compared to amine-reactive labeling.
Key in vivo applications include:
-
Tumor Imaging: Labeled antibodies or nanoparticles that target tumor-specific antigens or accumulate in tumors through the enhanced permeability and retention (EPR) effect can be visualized to monitor tumor growth, metastasis, and response to therapy.
-
Biodistribution Studies: Tracking the systemic distribution, accumulation, and clearance of labeled drugs, delivery vehicles, or cells is crucial for assessing their efficacy and safety.
-
Targeted Drug Delivery: Visualizing the localization of drug-carrier complexes at the target site provides direct evidence of successful targeting.
Quantitative Data Summary
The following tables summarize quantitative data from representative in vivo studies using Cy5.5-labeled agents. This data is intended to be illustrative; actual results will vary depending on the specific targeting molecule, animal model, and imaging system used.
Table 1: Biodistribution of Cy5.5-Labeled Nanoparticles in Tumor-Bearing Mice
| Organ | Average Radiant Efficacy (p/s/cm²/sr) at 24h post-injection | % Injected Dose per Gram (%ID/g) - Representative |
| Tumor | 1.5 x 10⁸ | 8.5 ± 2.3 |
| Liver | 2.5 x 10⁸ | 25.3 ± 4.1 |
| Spleen | 1.8 x 10⁸ | 18.7 ± 3.5 |
| Kidneys | 0.8 x 10⁸ | 5.2 ± 1.2 |
| Lungs | 0.5 x 10⁸ | 3.1 ± 0.8 |
| Heart | 0.3 x 10⁸ | Not Reported |
| Blood | Not Reported | 1.9 ± 0.5 |
Data is synthesized from studies involving Cy5.5-labeled nanoparticles and is presented for comparative purposes. Actual values are study-dependent.
Table 2: Tumor-to-Background Signal Ratios for Cy5.5-Labeled Targeting Agents
| Time Post-Injection | Cy5.5-Labeled Antibody | Cy5.5-Labeled Nanoparticles |
| 4h | 1.5 ± 0.3 | 2.1 ± 0.4 |
| 24h | 3.2 ± 0.6 | 4.5 ± 0.8 |
| 48h | 4.1 ± 0.7 | 5.2 ± 1.1 |
| 72h | 3.8 ± 0.5 | 4.8 ± 0.9 |
Ratios are calculated from the mean fluorescence intensity of the tumor versus adjacent non-tumor tissue.
Experimental Protocols
Protocol 1: Labeling of an Antibody with Cyanine5.5 Hydrazide
This protocol describes the generation of aldehyde groups on a glycoprotein (antibody) via periodate oxidation, followed by conjugation with Cyanine5.5 hydrazide.
Materials:
-
Antibody (or other glycoprotein) in an amine-free buffer (e.g., PBS)
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 15% glycerol in PBS (optional)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.
-
Periodate Oxidation:
-
Prepare a fresh 20 mM solution of sodium meta-periodate in the reaction buffer.
-
Add the periodate solution to the antibody solution at a 10:1 molar ratio (periodate:antibody).
-
Incubate the reaction for 20-30 minutes at 4°C in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 15 mM and incubating for 5 minutes at 4°C (optional).
-
Immediately purify the oxidized antibody from excess periodate using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer (0.1 M sodium acetate, pH 5.5).
-
-
Dye Preparation: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation:
-
Add the Cyanine5.5 hydrazide solution to the purified, oxidized antibody at a 20:1 to 50:1 molar excess.
-
Incubate the reaction for 2-4 hours at room temperature in the dark with gentle stirring.
-
-
Purification: Remove unconjugated dye from the labeled antibody using a desalting or size-exclusion chromatography column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~673 nm (for Cy5.5).
Protocol 2: In Vivo Tumor Imaging with a Cy5.5-Labeled Antibody
This protocol outlines a typical procedure for in vivo imaging of tumor-bearing mice using a Cy5.5-hydrazide labeled antibody.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Cy5.5-labeled antibody (prepared as in Protocol 1)
-
Sterile, pyrogen-free PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS) equipped for NIR fluorescence imaging
Procedure:
-
Animal and Probe Preparation:
-
Allow tumors to reach a suitable size for imaging (e.g., 100-200 mm³).
-
Dilute the Cy5.5-labeled antibody to the desired concentration in sterile PBS. A typical dose is 1-5 mg/kg body weight. The injection volume is typically 100-200 µL.
-
-
Probe Administration:
-
Anesthetize the mouse using isoflurane.
-
Acquire a baseline (pre-injection) image to assess autofluorescence.
-
Inject the probe intravenously (i.v.) via the tail vein.
-
-
Image Acquisition:
-
Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and background clearance.
-
For Cy5.5, use an appropriate filter set (e.g., Excitation: 615-665 nm, Emission: 695-770 nm).[1]
-
Maintain the mice under anesthesia during imaging.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., contralateral flank or muscle) to quantify the fluorescence signal.
-
Calculate the tumor-to-background ratio at each time point.
-
-
Ex Vivo Biodistribution (Optional):
-
At the final time point, euthanize the mouse.
-
Perfuse the animal with saline to remove blood from the organs.
-
Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Image the excised organs using the in vivo imaging system to confirm the biodistribution of the labeled antibody.
-
Visualizations
Caption: Workflow for labeling antibodies with Cyanine5.5 hydrazide.
Caption: General workflow for in vivo imaging experiments.
References
Application Notes: Labeling of Oxidized Glycoproteins with Cyanine5.5 Hydrazide
Introduction
The specific labeling of glycoproteins is a cornerstone technique in glycobiology, proteomics, and drug development. It enables the visualization, identification, and quantification of glycosylated proteins that are pivotal in cellular processes like cell-cell recognition, signaling, and immune responses.[1][2] This document outlines a robust two-step chemical method for covalently attaching Cyanine5.5 (Cy5.5), a near-infrared fluorescent dye, to glycoproteins.[3] The methodology is broadly applicable to glycoproteins on live cell surfaces or in purified solutions.[1][4]
The core principle involves the selective oxidation of cis-diol groups within glycan structures, primarily on sialic acid residues, to create reactive aldehyde groups.[1][4][5] These aldehydes then serve as chemical handles for conjugation with a hydrazide-functionalized probe, in this case, Cy5.5 hydrazide. The reaction forms a stable hydrazone bond, effectively tagging the glycoprotein with a bright, near-infrared fluorophore ideal for deep-tissue imaging and applications requiring low background fluorescence.[3][6][7]
Principle of the Reaction
The labeling strategy is a highly selective and efficient two-step process:
-
Oxidation: Glycan structures, particularly the terminal sialic acids common on cell-surface glycoproteins, contain vicinal diols (cis-diols).[8][9] Treatment with a mild oxidizing agent, such as sodium meta-periodate (NaIO₄), cleaves the bond between the adjacent hydroxyl-bearing carbons, converting them into two aldehyde groups.[1][8][9][10] The reaction conditions can be controlled to favor the oxidation of specific sugars, like sialic acids, while preserving protein integrity.[4][5]
-
Hydrazone Ligation: The generated aldehydes are highly reactive towards nucleophiles like hydrazides. Cyanine5.5 hydrazide reacts with the aldehyde to form a covalent hydrazone bond.[6] This reaction, often referred to as a "bioorthogonal ligation," proceeds efficiently under mild, physiological conditions (pH 5-7).[6][11] The resulting hydrazone linkage is significantly more stable than a Schiff base formed with a simple amine.[6] The presence of aniline can catalyze the reaction, increasing the efficiency and allowing for lower concentrations of the hydrazide probe to be used.[4][6][10]
Experimental Workflow
The overall experimental process follows a logical sequence of steps from sample preparation to final analysis. The specific parameters for each step depend on whether the target glycoproteins are on living cells or in a purified solution.
Data Presentation: Reaction Parameters
The efficiency of glycoprotein labeling depends on carefully controlled reaction conditions. The tables below summarize typical quantitative parameters for the oxidation and labeling steps.
Table 1: Recommended Oxidation Conditions
| Parameter | For Live Cells | For Purified Proteins | Reference(s) |
| Oxidizing Agent | Sodium meta-periodate (NaIO₄) | Sodium meta-periodate (NaIO₄) | [4][8] |
| Concentration | 1 - 2 mM | 10 - 20 mM | [4][5][8] |
| Buffer | PBS, pH 6.5 - 7.4 | 0.1 M Sodium Acetate, pH 5.5 | [5][8][12] |
| Temperature | 4°C or on ice | Room Temperature or on ice | [4][12][13] |
| Incubation Time | 15 - 30 minutes | 5 - 30 minutes | [4][8][13] |
| Quenching Agent | 1 mM Glycerol or 100 mM Ethylene Glycol | Sodium Sulfite or Ethylene Glycol | [5][13][14] |
Table 2: Recommended Labeling (Hydrazone Ligation) Conditions
| Parameter | Recommended Value / Condition | Reference(s) |
| Probe | Cyanine5.5 Hydrazide | N/A |
| Probe Concentration | 100 µM - 2 mM (start with 50-100 molar excess for purified protein) | [4][8] |
| Buffer | PBS or Sodium Acetate, pH 5.5 - 7.0 | [6][8] |
| Catalyst (Optional) | 10 mM Aniline | [4][6][10] |
| Temperature | 4°C to Room Temperature | [4][8] |
| Incubation Time | 1 - 2 hours | [4][8] |
Experimental Protocols
Protocol 1: Labeling of Cell Surface Glycoproteins on Living Cells
This protocol is designed for labeling glycoproteins on the plasma membrane of living cells while maintaining high cell viability.[4][10]
Materials:
-
Cells in suspension or adherent culture (~5-10 x 10⁶ cells per condition)
-
Phosphate-Buffered Saline (PBS), pH 6.5
-
Sodium meta-periodate (NaIO₄)
-
Glycerol or Ethylene Glycol
-
Cyanine5.5 Hydrazide
-
Aniline (optional, for catalysis)
-
Ice bucket, refrigerated centrifuge
Procedure:
-
Cell Preparation: Harvest cells and wash twice with 1 mL of ice-cold PBS, pH 6.5. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes. Resuspend the final cell pellet in ice-cold PBS to a concentration of ~1 x 10⁷ cells/mL.[5] For adherent cells, perform all steps on the plate placed on ice.[12]
-
Oxidation: Prepare a fresh solution of 2 mM NaIO₄ in ice-cold PBS, pH 6.5. Add an equal volume of this solution to the cell suspension to achieve a final concentration of 1 mM NaIO₄. Incubate on ice for 15-20 minutes in the dark.[4][5]
-
Quenching: Terminate the oxidation by adding glycerol to a final concentration of 1 mM. Incubate on ice for 5 minutes.
-
Washing: Pellet the cells by centrifugation (300-400 x g, 5 min, 4°C) and wash three times with ice-cold PBS to remove residual periodate and glycerol.
-
Labeling: Prepare the labeling solution containing 100-250 µM Cyanine5.5 hydrazide in PBS (with 10 mM aniline if catalysis is desired).[4] Resuspend the washed cell pellet in the labeling solution.
-
Incubation: Incubate for 1-2 hours at 4°C or room temperature, protected from light.
-
Final Wash: Wash the cells three times with cold PBS to remove unbound Cy5.5 hydrazide.
-
Analysis: The labeled cells are now ready for analysis by flow cytometry or fluorescence microscopy.
Protocol 2: Labeling of Purified Glycoproteins in Solution
This protocol is suitable for labeling purified glycoproteins or complex protein mixtures (e.g., cell lysates).
Materials:
-
Purified glycoprotein solution (e.g., 1-5 mg/mL)
-
0.1 M Sodium Acetate buffer, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Ethylene Glycol
-
Cyanine5.5 Hydrazide (dissolved in DMSO or DMF)
-
Purification column (e.g., Sephadex G-25 gel filtration or dialysis cassette)
Procedure:
-
Buffer Exchange: Ensure the glycoprotein is in 0.1 M Sodium Acetate, pH 5.5. If not, perform a buffer exchange using a desalting column or dialysis.
-
Oxidation: Prepare a fresh 20 mM solution of NaIO₄ in the acetate buffer. Add this solution to the protein to achieve a final periodate concentration of 10 mM.[8] Incubate for 30 minutes at room temperature in the dark.[13]
-
Quenching: Add ethylene glycol to a final concentration of 20-100 mM to quench any remaining periodate.[13] Incubate for 10 minutes.
-
Removal of Reagents: Immediately remove excess periodate and quenching agent by running the sample through a desalting column (e.g., G-25), eluting with 0.1 M Sodium Acetate, pH 5.5.[8]
-
Labeling: Prepare a stock solution of Cy5.5 hydrazide (e.g., 50 mM in anhydrous DMSO).[8] Add the dye to the oxidized protein solution. A 50-fold molar excess of dye over protein is a good starting point.
-
Incubation: Incubate the reaction for 2 hours at room temperature, protected from light.[8]
-
Purification: Remove the unreacted Cy5.5 hydrazide from the labeled glycoprotein conjugate. This is a critical step and can be accomplished by:
-
Gel Filtration Chromatography: Using a column like Sephadex G-25.[8]
-
Dialysis: Against PBS, pH 7.4, with multiple buffer changes.
-
Spin Columns: Appropriate for smaller sample volumes.
-
-
Analysis: The purified, labeled glycoprotein can be analyzed by SDS-PAGE with in-gel fluorescence scanning, spectrophotometry to determine the degree of labeling, or used in downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Reporters for Bacterial Glycans: Development and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cyclo(Cys-Arg-Gly-Asp-Cys)-Gly-Lys-Cy5.5 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Chemical Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-efficiency labeling of sialylated glycoproteins on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Protein Carbonylation with Cyanine5.5 Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein carbonylation is an irreversible post-translational modification of proteins that serves as a major biomarker for oxidative stress. This modification, arising from the direct oxidation of amino acid side chains or the adduction of lipid peroxidation products, can lead to a loss of protein function and has been implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, diabetes, and aging. The detection and quantification of protein carbonylation are therefore crucial for understanding the mechanisms of oxidative damage and for the development of therapeutic interventions.
Cyanine5.5 (Cy5.5) hydrazide is a fluorescent probe designed for the specific detection of protein carbonyls. The hydrazide moiety reacts with aldehydes and ketones present on oxidized proteins to form a stable hydrazone bond, thereby covalently labeling the carbonylated proteins with the Cy5.5 fluorophore. This direct fluorescent labeling approach offers a sensitive and efficient alternative to traditional methods that rely on derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by immunoblotting.[1][2] The use of fluorescent hydrazides like Cy5.5 streamlines the detection process, allowing for direct in-gel visualization and quantification of carbonylated proteins, and is compatible with multiplexing techniques for comparative proteomic studies.[3][4]
These application notes provide detailed protocols for the use of Cyanine5.5 hydrazide in the detection of protein carbonylation, covering sample preparation, protein labeling, and analysis by 1D and 2D gel electrophoresis.
Product Information
| Feature | Specification |
| Product Name | Cyanine5.5 Hydrazide |
| Molecular Formula | C₄₀H₅₀N₃O₂⁺ (example) |
| Molecular Weight | ~600-800 g/mol (varies by specific structure) |
| Excitation (max) | ~675 nm |
| Emission (max) | ~694 nm |
| Appearance | Dark blue solid |
| Solubility | Soluble in DMSO, DMF |
Mechanism of Action
The detection of protein carbonylation using Cyanine5.5 hydrazide is based on the specific reaction between the hydrazide group (-NHNH₂) of the dye and the carbonyl groups (aldehydes and ketones) on the side chains of oxidized amino acid residues (e.g., proline, arginine, lysine, and threonine). This reaction forms a stable covalent hydrazone bond, effectively tagging the carbonylated protein with the highly fluorescent Cy5.5 dye.
Quantitative Data Summary
The performance of fluorescent hydrazide probes in detecting protein carbonylation is characterized by high sensitivity and a broad dynamic range. While specific performance data for Cyanine5.5 hydrazide is not extensively published, data from analogous fluorescent hydrazide assays, such as those using rhodamine B hydrazide, provide an indication of the expected performance.
| Parameter | Typical Performance of Fluorescent Hydrazide Assays | Reference Method (DNPH-based) |
| Sensitivity (Limit of Detection) | High (as low as 0.4 pmol of carbonyls)[5] | Moderate |
| Protein Requirement | Low (as little as 2.5 µg of protein)[5] | Higher (typically 10-50 µg) |
| Assay Time | Short (labeling in 1-2 hours)[5] | Long (includes derivatization, blotting, and immunodetection) |
| Dynamic Range | Wide | Moderate |
| Multiplexing Capability | Yes (with other fluorescent hydrazides)[3] | No |
Signaling Pathway: Oxidative Stress and the Keap1-Nrf2 Pathway
Protein carbonylation is a direct consequence of oxidative stress. A key signaling pathway involved in the cellular response to oxidative stress is the Keap1-Nrf2 pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress, reactive oxygen species (ROS) can lead to the modification of cysteine residues on Keap1. This modification, as well as protein carbonylation of Keap1 itself, disrupts the Keap1-Nrf2 interaction. As a result, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.
Experimental Workflow
The overall workflow for the detection of carbonylated proteins using Cyanine5.5 hydrazide involves sample preparation, protein labeling, separation of labeled proteins by gel electrophoresis, and visualization and quantification of the fluorescent signal.
References
- 1. Two-dimensional gel electrophoretic detection of protein carbonyls derivatized with biotin-hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Analysis of oxidative stress-induced protein carbonylation using fluorescent hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein carbonyl determination by a rhodamine B hydrazide-based fluorometric assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyanine5.5 Hydrazide Dichloride in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5.5 (Cy5.5) hydrazide dichloride is a near-infrared (NIR) fluorescent dye that serves as a powerful tool for the sensitive detection of carbonyl groups (aldehydes and ketones) in biological samples.[1][2] Its utility in fluorescence microscopy stems from its ability to covalently label biomolecules containing or modified to contain these functional groups. This reagent is particularly valuable for identifying and visualizing glycoproteins, polysaccharides, and carbonylated proteins, which are often markers of oxidative stress.[1][3][4] The near-infrared fluorescence of Cy5.5 offers significant advantages for biological imaging, including deeper tissue penetration and reduced background autofluorescence compared to dyes that excite at shorter wavelengths.[2]
This document provides detailed application notes and protocols for the use of Cyanine5.5 hydrazide dichloride in fluorescence microscopy.
Physicochemical and Spectroscopic Properties
A summary of the key properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C40H46Cl2N4O | [1] |
| Molecular Weight | 669.7 g/mol | [1] |
| Excitation Maximum (λex) | ~673-675 nm | [1] |
| Emission Maximum (λem) | ~694-707 nm | [1] |
| Molar Extinction Coefficient (ε) | ~209,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | [1][2] |
| Solubility | DMSO, DMF | [1] |
| Reactive Group | Hydrazide (-NHNH2) | [1][2] |
| Target Functional Group | Aldehydes and Ketones | [1][2] |
Principle of Labeling
The hydrazide moiety of Cyanine5.5 hydrazide reacts specifically with aldehyde or ketone groups to form a stable hydrazone bond. This covalent linkage allows for the permanent labeling of target biomolecules. Carbonyl groups can be present endogenously on molecules or can be generated through specific chemical reactions, such as the periodate oxidation of cis-diols in glycoproteins.
Applications in Fluorescence Microscopy
Cyanine5.5 hydrazide is a versatile tool for a range of fluorescence microscopy applications, including:
-
Visualization of Glycoproteins: Cell surface and intracellular glycoproteins can be labeled following periodate oxidation to generate aldehyde groups from their carbohydrate moieties.[2] This is particularly useful for studying glycosylation patterns and the localization of specific glycoproteins.
-
Detection of Oxidative Stress: Oxidative stress can lead to the carbonylation of proteins, introducing aldehyde and ketone groups.[3][4] Cyanine5.5 hydrazide can be used to label these carbonylated proteins, providing a fluorescent readout of oxidative damage within cells and tissues.[3]
-
Labeling of Polysaccharides: Complex carbohydrates and polysaccharides can be targeted for visualization using a similar periodate oxidation and labeling strategy.
Experimental Protocols
Protocol 1: Labeling of Cell Surface Glycoproteins in Adherent Cells
This protocol describes the labeling of glycoproteins on the surface of adherent cells for subsequent fluorescence microscopy.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium meta-periodate (NaIO₄)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 100 mM Glycine or Glycerol in PBS
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Mounting Medium with Antifade Reagent
Procedure:
-
Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish to the desired confluency.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Cyanine5.5 hydrazide in anhydrous DMSO. Store protected from light at -20°C.
-
Prepare a fresh 20 mM solution of sodium meta-periodate in Reaction Buffer immediately before use.
-
-
Periodate Oxidation:
-
Wash the cells twice with ice-cold PBS.
-
Incubate the cells with the 20 mM sodium meta-periodate solution for 15-20 minutes at 4°C in the dark. This step generates aldehyde groups on the sialic acid residues of glycoproteins.
-
Wash the cells three times with PBS to remove excess periodate.
-
-
Labeling with Cyanine5.5 Hydrazide:
-
Dilute the 10 mM Cyanine5.5 hydrazide stock solution to a final concentration of 10-50 µM in Reaction Buffer.
-
Incubate the cells with the Cyanine5.5 hydrazide solution for 30-60 minutes at room temperature in the dark.
-
-
Quenching and Washing:
-
Wash the cells three times with PBS.
-
(Optional) To quench any unreacted aldehyde groups, incubate the cells with Quenching Solution for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Fixation:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto glass microscope slides using a mounting medium containing an antifade reagent.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Image the samples using a fluorescence microscope equipped with appropriate filters for Cy5.5 (Excitation: ~650/45 nm; Emission: ~692/40 nm).
-
Protocol 2: Detection of Protein Carbonylation in Fixed Cells
This protocol outlines the procedure for detecting carbonylated proteins in fixed and permeabilized cells.
Materials:
-
All materials from Protocol 1
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
Procedure:
-
Cell Culture and Fixation:
-
Grow and fix adherent cells on coverslips as described in Protocol 1 (Steps 1 and 6). For suspension cells, cytospin or adhere them to coated slides before fixation.
-
-
Permeabilization:
-
Wash the fixed cells twice with PBS.
-
Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking (Optional but Recommended):
-
Incubate the cells with Blocking Buffer for 30 minutes at room temperature to reduce non-specific binding.
-
-
Labeling with Cyanine5.5 Hydrazide:
-
Dilute the 10 mM Cyanine5.5 hydrazide stock solution to a final concentration of 10-50 µM in PBS (pH 7.4).
-
Incubate the cells with the Cyanine5.5 hydrazide solution for 1-2 hours at room temperature in the dark.
-
-
Washing:
-
Wash the cells three to five times with PBS to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount and image the samples as described in Protocol 1 (Steps 7 and 8).
-
Data Presentation
| Parameter | Cyanine5.5 Hydrazide |
| Excitation Wavelength | ~675 nm |
| Emission Wavelength | ~694 nm |
| Recommended Filter Set | Excitation: 650/45 nm, Emission: 692/40 nm |
| Typical Laser Line | 633 nm, 640 nm, or 647 nm |
| Typical Concentration for Cell Labeling | 10-50 µM |
| Typical Incubation Time | 30-120 minutes |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient oxidation. | Ensure the sodium meta-periodate solution is freshly prepared. Optimize the concentration and incubation time. |
| Low abundance of target molecules. | Increase the amount of starting material or use a more sensitive detector. | |
| Photobleaching. | Use an antifade mounting medium. Minimize exposure to the excitation light. Acquire images with shorter exposure times. | |
| High Background | Incomplete removal of unbound dye. | Increase the number and duration of washing steps. |
| Non-specific binding of the dye. | Include a blocking step with BSA. Reduce the concentration of the Cyanine5.5 hydrazide. | |
| Autofluorescence. | Image a negative control (unlabeled cells) to assess the level of autofluorescence. Use appropriate background subtraction during image analysis. | |
| Phototoxicity (in live-cell imaging) | High intensity or prolonged exposure to excitation light. | Reduce the laser power and exposure time. Use a more sensitive camera. |
Conclusion
This compound is a highly effective near-infrared probe for the fluorescent labeling and visualization of aldehydes and ketones in a variety of biological samples. Its favorable spectral properties make it an excellent choice for fluorescence microscopy, offering high sensitivity and low background interference. The protocols provided herein offer a starting point for researchers to successfully employ this versatile dye in their studies of glycosylation, oxidative stress, and other biological processes involving carbonyl-containing biomolecules.
References
- 1. Analysis of oxidative stress-induced protein carbonylation using fluorescent hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. Current Probes for Imaging Carbonylation in Cellular Systems and Their Relevance to Progression of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence labeling of carbonylated lipids and proteins in cells using coumarin-hydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
Step-by-Step Guide to Cyanine5.5 Hydrazide Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine5.5 (Cy5.5) hydrazide is a near-infrared (NIR) fluorescent dye that serves as a crucial tool for labeling biomolecules.[1][2] Its utility lies in its reactivity towards carbonyl groups, such as aldehydes and ketones, with which it forms stable hydrazone bonds.[1] This reaction is particularly effective for the conjugation of glycoproteins, like antibodies, where aldehyde groups can be intentionally generated by the mild oxidation of sugar residues.[1][3] The NIR fluorescence of Cy5.5 allows for deep tissue penetration, making it an ideal candidate for in vivo imaging applications.[1]
These application notes provide a comprehensive, step-by-step guide to the conjugation of Cy5.5 hydrazide to glycoproteins, with a particular focus on antibody labeling. The protocols detailed below cover the essential stages of this process, from the generation of aldehyde groups on the target biomolecule to the final purification of the fluorescently labeled conjugate.
Principle of Conjugation
The conjugation of Cy5.5 hydrazide to glycoproteins is a two-step process. First, the carbohydrate moieties of the glycoprotein are oxidized using a mild oxidizing agent like sodium periodate (NaIO₄). This reaction cleaves the vicinal diols present in the sugar residues to create reactive aldehyde groups. The second step involves the reaction of these aldehyde groups with the hydrazide group of Cy5.5, which results in the formation of a stable hydrazone linkage. This method is advantageous for labeling antibodies as the sugar residues are typically located in the Fc region, distant from the antigen-binding site, thus preserving the antibody's functionality.[1]
Materials and Equipment
Reagents:
-
Cyanine5.5 hydrazide
-
Glycoprotein (e.g., antibody)
-
Sodium meta-periodate (NaIO₄)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Acetate Buffer (0.1 M, pH 5.5)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting columns
-
(Optional) Quenching agent (e.g., ethylene glycol)
Equipment:
-
UV-Vis Spectrophotometer
-
Centrifuge
-
Vortex mixer
-
Pipettes
-
Reaction tubes (protected from light)
-
Gel filtration chromatography system
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Antibodies
This protocol outlines the oxidation of carbohydrate residues on an antibody to generate reactive aldehyde groups.
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 2-10 mg/mL in 0.1 M Sodium Acetate Buffer, pH 5.5.[4]
-
Periodate Solution Preparation: Immediately before use, prepare a 20 mM solution of sodium meta-periodate in 0.1 M Sodium Acetate Buffer, pH 5.5. Protect this solution from light.[4]
-
Oxidation Reaction: Add the freshly prepared sodium periodate solution to the antibody solution. The final concentration of sodium periodate should be 1-2 mM.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
Quenching and Purification: Immediately purify the oxidized antibody using a desalting column pre-equilibrated with 0.1 M Sodium Acetate Buffer, pH 5.5. This step is crucial to remove excess periodate.[4]
Protocol 2: Conjugation of Cyanine5.5 Hydrazide to Oxidized Antibody
This protocol describes the reaction between the aldehyde-containing antibody and Cy5.5 hydrazide.
-
Cy5.5 Hydrazide Solution Preparation: Dissolve Cy5.5 hydrazide in anhydrous DMSO to a concentration of 10 mg/mL. This should be done immediately before use.[4]
-
Conjugation Reaction: Add the Cy5.5 hydrazide solution to the purified oxidized antibody solution. A typical starting molar excess of dye to antibody is 20-50 fold.[4] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 2 hours to overnight at room temperature in the dark. Longer incubation times can increase the degree of labeling.[4]
Protocol 3: Purification of the Cy5.5-Antibody Conjugate
This protocol details the separation of the labeled antibody from unreacted dye.
-
Purification Method: Purify the conjugation reaction mixture using a desalting column or size-exclusion chromatography. The column should be pre-equilibrated with PBS, pH 7.4.
-
Fraction Collection: Collect the fractions containing the colored conjugate, which will typically elute first.[4]
-
Storage: Store the purified antibody-Cy5.5 conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and stored at -20°C or -80°C.[4][5]
Characterization of the Conjugate
Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL), which is the average number of dye molecules per antibody, can be calculated using spectrophotometric measurements.
The DOL can be calculated using the following formula:
DOL = (Amax × εAb) / [(A280 - (Amax × CF280)) × εdye][4]
Where:
-
Amax is the absorbance of the conjugate at the λmax of Cy5.5.[4]
-
A280 is the absorbance of the conjugate at 280 nm.[4]
-
εAb is the molar extinction coefficient of the antibody at 280 nm (for IgG, typically ~210,000 M⁻¹cm⁻¹).[4]
-
εdye is the molar extinction coefficient of Cy5.5 at its λmax.
-
CF280 is the correction factor for the absorbance of the dye at 280 nm (A280 of dye / Amax of dye).[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Cyanine5.5 Spectral Properties | ||
| Excitation Maximum (λex) | 684 nm | [1] |
| Emission Maximum (λem) | 710 nm | [1] |
| Molar Extinction Coefficient (ε) | 198,000 cm⁻¹M⁻¹ | [1] |
| Recommended Conjugation Parameters | ||
| Antibody Concentration | 2-10 mg/mL | [4] |
| Hydrazide:Antibody Molar Ratio | 20-50:1 | [4] |
| Conjugation Time | 2 hours - overnight | [4] |
| Expected Outcome | ||
| Expected Antibody Recovery | >70% | [4] |
Diagrams
Caption: Experimental workflow for the conjugation of Cy5.5 hydrazide to antibodies.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cyanine5.5 Hydrazide Labeling
Welcome to the technical support center for Cyanine5.5 (Cy5.5) hydrazide labeling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their glycoprotein and other carbonyl-containing molecule labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cyanine5.5 hydrazide and how does it work?
Cyanine5.5 hydrazide is a fluorescent dye used for labeling molecules that contain aldehyde or ketone groups, collectively known as carbonyls.[1][2][3] The hydrazide group on the dye reacts with these carbonyls to form a stable hydrazone bond.[1] This reaction is commonly used to label glycoproteins after their sugar residues have been oxidized to create aldehydes.[1][4]
Q2: My labeling efficiency with Cy5.5 hydrazide is low. What are the common causes?
Low labeling efficiency can stem from several factors:
-
Inefficient Aldehyde Generation: The target molecule may not have sufficient aldehyde groups for the dye to react with. For glycoproteins, this often points to incomplete periodate oxidation.
-
Suboptimal Reaction Conditions: The pH, temperature, and incubation time of the labeling reaction are critical for efficiency.
-
Degradation of the Dye: Cy5.5 hydrazide is sensitive to light and moisture. Improper storage or handling can lead to reduced reactivity.[1][2]
-
Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the hydrazide group, reducing labeling efficiency.
-
Low Molar Excess of Dye: An insufficient amount of dye relative to the target molecule will result in incomplete labeling.
Q3: How can I improve the generation of aldehydes on my glycoprotein?
For glycoproteins, aldehyde generation is typically achieved through oxidation of sialic acid residues using sodium periodate (NaIO₄).[4][5] To optimize this step:
-
Ensure Optimal pH: The oxidation reaction is most efficient at a slightly acidic pH, typically around 5.5.[4]
-
Use Fresh Periodate Solution: Prepare the sodium periodate solution immediately before use as it is not stable over long periods.[4]
-
Control Reaction Time and Temperature: A common starting point is a 30-minute incubation on ice (4°C) in the dark.[6] Longer incubation times or higher temperatures can lead to over-oxidation and damage to the protein.
-
Quench the Reaction: Stop the oxidation by adding a quenching agent like glycerol or sodium sulfite.
-
Purify Before Labeling: It is crucial to remove excess periodate and quenching reagents before adding the Cy5.5 hydrazide, as they can interfere with the labeling reaction. This is typically done by desalting or dialysis.[4]
Q4: What are the optimal reaction conditions for the labeling step?
-
pH: The formation of the hydrazone bond is favored at a slightly acidic pH, typically between 5.0 and 7.5. A common recommendation is to use a buffer at pH 5.5.[4]
-
Molar Excess of Dye: A 50- to 100-fold molar excess of Cy5.5 hydrazide to the glycoprotein is often recommended to drive the reaction to completion.[7]
-
Incubation Time and Temperature: A typical incubation is 2-4 hours at room temperature, protected from light.[7] This can be optimized for your specific molecule.
-
Solvent: Cy5.5 hydrazide is typically dissolved in an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[3][8] Ensure the final concentration of the organic solvent is low enough to not denature your protein.
Q5: How should I store and handle Cyanine5.5 hydrazide?
Proper storage is critical to maintain the dye's reactivity.
-
Protection from Light and Moisture: Keep the dye in a dark, desiccated environment.[1][2] Prolonged exposure to light can cause photobleaching.
-
Stock Solutions: If you prepare a stock solution in a solvent like DMSO, it is recommended to store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9] Use within one to six months, depending on the storage temperature.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | Incomplete oxidation of the glycoprotein. | Optimize the sodium periodate concentration, incubation time, and pH (typically pH 5.5).[4] Ensure the periodate solution is freshly prepared. |
| Suboptimal pH for the labeling reaction. | Perform the labeling reaction in a buffer with a pH between 5.0 and 7.5. An acetate buffer at pH 5.5 is a good starting point.[4] | |
| Degraded Cy5.5 hydrazide. | Use a fresh vial of dye. Ensure proper storage conditions (-20°C, dark, dry).[1][2][3] | |
| Insufficient molar excess of the dye. | Increase the molar ratio of Cy5.5 hydrazide to your target molecule. A 50-100 fold excess is recommended.[7] | |
| Presence of interfering substances in the buffer. | Avoid buffers containing primary amines (e.g., Tris). Use buffers like MES, HEPES, or acetate. Ensure all periodate and quenching reagents are removed before labeling. | |
| High background fluorescence | Inefficient removal of unreacted dye. | Purify the labeled protein thoroughly using size-exclusion chromatography (gel filtration) or extensive dialysis.[4][7] |
| Non-specific binding of the dye. | Include a blocking step or optimize washing procedures after labeling, especially in cell-based assays. | |
| Protein precipitation during labeling | High concentration of organic solvent (e.g., DMSO). | Minimize the volume of the dye stock solution added to the reaction. Ensure the final concentration of the organic solvent is compatible with your protein's stability. |
| Protein instability at the reaction pH. | Confirm that your protein is stable at the pH used for labeling. If not, you may need to perform the reaction at a suboptimal pH for a longer duration. |
Experimental Protocols
Key Experiment: Glycoprotein Labeling with Cyanine5.5 Hydrazide
This protocol outlines the essential steps for labeling a glycoprotein.
1. Oxidation of Glycoprotein: a. Prepare a solution of your glycoprotein (e.g., 5 mg/mL) in 0.1 M sodium acetate buffer, pH 5.5.[4] b. Freshly prepare a 20 mM solution of sodium meta-periodate in the same buffer.[4] c. Add an equal volume of the periodate solution to the protein solution.[4] d. Incubate for 30 minutes on ice (4°C) in the dark. e. Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate for 5 minutes on ice. f. Remove excess periodate and glycerol by desalting or dialysis against 0.1 M sodium acetate, pH 5.5.[4]
2. Labeling with Cyanine5.5 Hydrazide: a. Prepare a 50 mM stock solution of Cy5.5 hydrazide in anhydrous DMSO.[4] b. Add the Cy5.5 hydrazide stock solution to the oxidized glycoprotein solution to achieve a 50-100 fold molar excess.[7] c. Incubate for 2-4 hours at room temperature, protected from light.[7]
3. Purification of the Labeled Glycoprotein: a. Remove unreacted dye by size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against an appropriate buffer (e.g., PBS).[4][7]
4. Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5.5 (around 684 nm).[1] b. Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.
Visualizations
Caption: Workflow for labeling glycoproteins with Cyanine5.5 hydrazide.
Caption: Decision tree for troubleshooting low labeling efficiency.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cy5.5 hydrazide | BroadPharm [broadpharm.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Cyanine5.5 Hydrazide Dichloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Cyanine5.5 hydrazide dichloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for initial stock solutions of this compound is anhydrous dimethyl sulfoxide (DMSO).[1][2][3] It is advisable to use newly opened or properly stored anhydrous DMSO to avoid issues with moisture, which can affect the compound's stability and solubility.[4]
Q2: I am observing low fluorescence signal in my aqueous buffer. What could be the cause?
A2: Low fluorescence in aqueous buffers like PBS is often due to the poor solubility and aggregation of the cyanine dye.[5][6] Cyanine dyes, including Cyanine5.5, have a tendency to form non-fluorescent H-aggregates in aqueous environments.[7][8]
Q3: How can I improve the solubility of this compound in aqueous solutions?
A3: Several strategies can be employed to improve aqueous solubility:
-
Use of Co-solvents: Introducing a small percentage of an organic co-solvent, such as ethanol or DMSO, into your aqueous buffer can significantly enhance solubility. For example, a buffer containing up to 30% ethanol has been shown to improve the fluorescence response of a cyanine dye.[6]
-
pH Adjustment: The solubility of some cyanine dyes can be pH-dependent. While specific data for this compound is limited, exploring a pH range of 3-10 may be beneficial.[3]
-
Use of Surfactants: Low concentrations of non-ionic surfactants, like Tween-20 or Triton X-100, can help to prevent aggregation and improve solubility.
-
Structural Analogs: If solubility issues persist, consider using a sulfonated version of the dye (e.g., Sulfo-Cyanine5.5). The addition of sulfonate groups significantly increases the hydrophilicity and water solubility of cyanine dyes.[5][9]
Q4: My dissolved this compound solution appears to have precipitated over time. How can I prevent this?
A4: Precipitation upon storage, especially in aqueous buffers, is a common issue related to dye aggregation. To prevent this, it is best to prepare fresh dilutions in your aqueous buffer from a high-concentration DMSO stock solution just before use. Avoid long-term storage of diluted aqueous solutions. If you must store them, do so at 4°C and protect them from light, but use them as soon as possible.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Difficulty Dissolving the Lyophilized Powder | Inappropriate solvent or presence of moisture. | Use high-quality, anhydrous DMSO to prepare the initial stock solution.[1][4] Gentle warming and vortexing can aid dissolution. |
| Precipitation in Aqueous Buffer | Dye aggregation and low aqueous solubility. | Prepare fresh dilutions for each experiment. Reduce the final concentration of the dye in the aqueous buffer. Introduce a co-solvent like DMSO or ethanol (not exceeding 1-5% for most cell-based assays). |
| Low or No Fluorescence Signal | Dye aggregation (H-aggregates) quenching the fluorescence. | Add a small amount of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20). Consider using a sulfonated analog of the dye for better aqueous solubility.[9] |
| Inconsistent Results Between Experiments | Variability in solution preparation or dye aggregation. | Standardize the protocol for preparing working solutions. Ensure the DMSO stock is fully dissolved before making aqueous dilutions. Prepare working solutions immediately before use. |
Quantitative Solubility Data
| Compound | Solvent | Reported Solubility | Reference |
| Cyanine5.5 hydrazide | DMSO | 10 mM | [1] |
| Cy5 hydrazide (a related compound) | DMSO | 50 mg/mL | [4] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
-
Materials: this compound (lyophilized powder), anhydrous dimethyl sulfoxide (DMSO).
-
Procedure: a. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the vial thoroughly for several minutes until the powder is completely dissolved. Gentle warming (30-40°C) can be applied if necessary. d. Store the stock solution at -20°C, protected from light and moisture.
Protocol for Preparing an Aqueous Working Solution
-
Materials: this compound stock solution (in DMSO), desired aqueous buffer (e.g., PBS).
-
Procedure: a. Thaw the DMSO stock solution and bring it to room temperature. b. Vortex the stock solution briefly. c. Add the required volume of the stock solution to your aqueous buffer to reach the final working concentration. It is crucial to add the DMSO stock to the aqueous buffer while vortexing the buffer to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. d. Use the freshly prepared working solution immediately for your experiment.
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting solubility issues with this compound.
References
- 1. gentaur.com [gentaur.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Cyanine 5 hydrazide [equivalent to Cy5® hydrazide] | AAT Bioquest [aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. hydrazide | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
Technical Support Center: Cyanine5.5 Hydrazide Conjugates
Welcome to the technical support center for Cyanine5.5 hydrazide conjugates. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting aggregation issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cyanine5.5 hydrazide and what is it used for?
A1: Cyanine5.5 (Cy5.5) hydrazide is a carbonyl-reactive near-infrared (NIR) fluorescent dye.[1] It is commonly used to label biomolecules containing aldehyde or ketone groups, such as glycoproteins and antibodies that have been treated with periodate to oxidize their sugar moieties.[2] Its NIR fluorescence properties make it particularly suitable for in vivo imaging applications due to deeper tissue penetration and lower background autofluorescence.[2]
Q2: What causes the aggregation of Cyanine5.5 hydrazide conjugates?
A2: The aggregation of Cyanine5.5 hydrazide conjugates is primarily caused by the hydrophobic nature and large planar structure of the cyanine dye molecules. This leads to intermolecular π-π stacking, especially in aqueous environments.[3] Several factors can exacerbate aggregation, including high dye-to-protein ratios, the use of non-sulfonated dyes which have lower aqueous solubility, and unfavorable buffer conditions such as high salt concentrations.[4][5]
Q3: How can I visually identify aggregation in my Cyanine5.5 conjugate sample?
A3: Aggregation can often be identified through changes in the UV-Vis absorption spectrum of the conjugate. Monomeric Cy5.5 has a characteristic sharp absorption peak around 675 nm. When aggregation occurs, this peak may broaden, decrease in intensity, and a new, blue-shifted shoulder or a distinct peak may appear at a shorter wavelength (around 600 nm), which is characteristic of H-aggregates.[1][6] J-aggregates, which are less common in this context, would show a red-shifted peak.[7][8]
Q4: Is it possible to remove aggregates after the conjugation reaction?
A4: Yes, aggregates can be removed from the final conjugate solution. The most common and effective methods are size-based separation techniques. Size-exclusion chromatography (SEC) is highly effective at separating larger aggregates from the desired monomeric conjugate.[9] Dialysis can also be used, though it may be less efficient for removing soluble aggregates.[5] For significant precipitation, centrifugation can be used to pellet the insoluble aggregates.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the preparation and handling of Cyanine5.5 hydrazide conjugates.
Issue 1: Protein Precipitation During or After Conjugation
Symptoms:
-
Visible precipitate forms in the reaction tube.
-
Significant loss of protein concentration after purification.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Dye-to-Protein Ratio | Over-labeling increases the hydrophobicity of the protein, leading to precipitation.[4] Reduce the molar ratio of Cy5.5 hydrazide to your protein. Start with a lower ratio (e.g., 5:1 dye:protein) and optimize. |
| Inappropriate Solvent for Dye | While Cy5.5 hydrazide is dissolved in an organic solvent like DMSO or DMF before conjugation, adding a large volume of this to your aqueous protein solution can cause the protein to denature and precipitate.[4] Use the minimal volume of organic solvent necessary to dissolve the dye and add it dropwise to the protein solution while gently vortexing. |
| Suboptimal Buffer Conditions | The pH and composition of your reaction and storage buffers are critical. Avoid buffers with a pH near the isoelectric point (pI) of your protein.[10] Maintain a slightly basic pH (around 8.0-8.5) for storage if compatible with your protein's stability. |
| Use of Non-Sulfonated Dye | Non-sulfonated cyanine dyes are more hydrophobic and prone to causing precipitation.[5] If possible, consider using a sulfonated version of the dye to improve the water solubility of the final conjugate. |
Issue 2: Poor Fluorescence Signal from the Conjugate
Symptoms:
-
The conjugate shows weak fluorescence intensity despite a high degree of labeling.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Fluorescence Quenching due to Aggregation | H-aggregation of cyanine dyes is known to cause significant fluorescence quenching.[6][11] This is a strong indicator that your conjugates are aggregated. |
| High Degree of Labeling (DOL) | Even if it doesn't cause precipitation, a very high DOL can lead to self-quenching of the fluorophores on the same protein molecule.[6] Aim for an optimal DOL, which for antibodies is often between 2 and 8. |
| Photobleaching | Cyanine dyes are susceptible to photobleaching. Protect your dye solutions and conjugates from light at all times by using amber tubes or wrapping them in foil. |
Experimental Protocols
Protocol 1: Antibody Conjugation with Cyanine5.5 Hydrazide
This protocol describes the site-specific conjugation of Cy5.5 hydrazide to the carbohydrate moieties in the Fc region of an antibody.
-
Antibody Preparation and Oxidation:
-
Dialyze the antibody against 0.1 M Sodium Acetate Buffer, pH 5.5.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
Prepare a fresh solution of sodium meta-periodate (NaIO₄) in the same buffer.
-
Add the periodate solution to the antibody solution and incubate in the dark to generate aldehyde groups.
-
Quench the reaction and immediately purify the oxidized antibody using a desalting column equilibrated with 0.1 M Sodium Acetate Buffer, pH 5.5.
-
-
Dye Preparation and Conjugation:
-
Immediately before use, dissolve Cy5.5 hydrazide in anhydrous DMSO to a concentration of 10 mg/mL.
-
Add the Cy5.5 hydrazide solution to the purified oxidized antibody. A starting molar excess of 20-50 fold dye to antibody is recommended, but this should be optimized.
-
Incubate the reaction for 2 hours to overnight at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Remove unreacted dye and any aggregates by size-exclusion chromatography (e.g., using a Sephadex G-25 column).
-
Collect the fractions containing the fluorescently labeled antibody.
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.
-
Protocol 2: Using Additives to Prevent Aggregation
To minimize aggregation, consider incorporating one of the following additives into your final storage buffer.
| Additive | Recommended Concentration | Notes |
| Tween 20 | 0.01% - 0.1% (v/v) | A non-ionic surfactant that can help prevent surface adsorption and aggregation.[12][13] |
| Glycerol | 5% - 50% (v/v) | A cryoprotectant that can also improve protein stability and solubility.[10][14] However, be aware that high concentrations of glycerol can affect the fluorescence properties of some dyes.[15][16] |
Visualizations
Caption: Workflow for Cyanine5.5 hydrazide antibody conjugation.
Caption: Logical steps for troubleshooting conjugate aggregation.
References
- 1. Towards control of excitonic coupling in DNA-templated Cy5 aggregates: the principal role of chemical substituent hydrophobicity and steric interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forcing aggregation of cyanine dyes with salts: a fine line between dimers and higher ordered aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of chemical fluorescent dyes as a protein conjugation partner for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ajuronline.org [ajuronline.org]
- 8. Investigation of spectral shifts of monomeric and J-aggregated cyanine dyes at high pressure by UV/Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
- 15. Fluorophore spectroscopy in aqueous glycerol solution: the interactions of glycerol with the fluorophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Reducing non-specific binding of Cyanine5.5 hydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of Cyanine5.5 hydrazide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cyanine5.5 hydrazide and what is its primary application?
Cyanine5.5 hydrazide is a near-infrared (NIR) fluorescent dye that is reactive towards carbonyl groups (aldehydes and ketones).[1][2] Its primary application is the fluorescent labeling of biomolecules that contain or can be modified to contain these functional groups. A common application is the labeling of glycoproteins, such as antibodies, where sugar residues are oxidized with sodium periodate to generate aldehyde groups.[1] The hydrazide group on the dye then forms a stable covalent bond with these aldehydes.[1] Due to its emission in the NIR spectrum, Cyanine5.5 is well-suited for in vivo imaging applications, as it allows for deep tissue penetration with reduced background fluorescence.[1]
Q2: What are the common causes of high background and non-specific binding with Cyanine5.5 hydrazide?
High background fluorescence and non-specific binding with Cyanine5.5 hydrazide can arise from several factors:
-
Hydrophobic and Ionic Interactions: The cyanine dye structure can have hydrophobic and charged regions that lead to non-specific binding with proteins and lipids within cells and tissues.[3][4][5]
-
Binding to Fc Receptors: Cyanine dyes, particularly when conjugated to antibodies, can exhibit non-specific binding to Fc receptors on the surface of cells like monocytes and macrophages.[6][7]
-
Endogenous Carbonyl Groups: The presence of naturally occurring aldehydes and ketones in cells, which can be a result of oxidative stress, can lead to off-target labeling.[1]
-
Fixation-Induced Aldehydes: The use of aldehyde-based fixatives, such as formaldehyde and glutaraldehyde, can leave residual aldehyde groups that react with the hydrazide dye, causing background staining.[8]
-
Excess Dye Concentration: Using too high a concentration of the dye can lead to increased non-specific binding and difficulty in washing away unbound dye.[8][9]
-
Inadequate Washing: Insufficient washing steps after dye incubation will result in a high background signal from unbound dye molecules.[8][10]
Q3: How can I reduce non-specific binding of my Cyanine5.5 hydrazide conjugate?
Several strategies can be employed to minimize non-specific binding:
-
Use of Blocking Agents: Pre-incubating your sample with a blocking buffer is a crucial step. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum from the species of the secondary antibody (if applicable).[3][11]
-
Addition of Detergents: Including a non-ionic detergent like Tween-20 in your washing buffers can help to reduce non-specific hydrophobic interactions.[3][4]
-
Commercial Blocking Reagents: For issues with binding to monocytes and macrophages, specialized commercial blockers like Cyanine TruStain™ can be effective.[6][12]
-
Optimization of Dye Concentration: Titrate your Cyanine5.5 hydrazide conjugate to find the optimal concentration that provides a good signal-to-noise ratio.[9][10]
-
Buffer Composition: Adjusting the pH and salt concentration of your buffers can help to minimize charge-based non-specific interactions.[4][13]
-
Quenching of Aldehydes: If using an aldehyde-based fixative, consider a quenching step with a reagent like sodium borohydride to neutralize residual aldehyde groups before staining.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence across the entire sample | 1. Excess dye concentration.2. Inadequate washing.3. Autofluorescence. | 1. Titrate the Cyanine5.5 hydrazide conjugate to a lower concentration.2. Increase the number and duration of wash steps. Consider adding a detergent like 0.1% Tween-20 to the wash buffer.[10]3. Image an unstained control sample to assess autofluorescence. If high, consider using a commercial autofluorescence quenching reagent.[10] |
| Punctate or speckled background | Dye aggregation. | 1. Centrifuge the dye solution before use to pellet any aggregates.2. Improve washing with increased agitation and duration.[8] |
| Non-specific staining of certain cell types (e.g., monocytes, macrophages) | Binding to Fc receptors. | 1. Use an Fc receptor blocking reagent.2. Consider using a commercial cyanine dye blocking buffer.[6][12] |
| High background after aldehyde fixation | Residual aldehyde groups from the fixative reacting with the hydrazide dye. | 1. Include a quenching step after fixation using 0.1% sodium borohydride in PBS for 30 minutes.[11]2. Ensure thorough washing after fixation. |
| Weak or no signal | 1. Suboptimal dye concentration.2. Inefficient labeling reaction.3. Photobleaching. | 1. Optimize the concentration of the Cyanine5.5 hydrazide conjugate.2. Ensure the pH of the labeling buffer is optimal for the hydrazone reaction (typically slightly acidic).3. Use an anti-fade mounting medium and minimize exposure to excitation light.[10] |
Experimental Protocols
Protocol 1: General Staining Protocol with Blocking to Reduce Non-Specific Binding
-
Sample Preparation: Prepare your cells or tissue sections as per your standard protocol (e.g., fixation, permeabilization).
-
Quenching (for aldehyde fixatives): If using an aldehyde-based fixative, wash the sample three times with PBS. Then, incubate with 0.1% sodium borohydride in PBS for 30 minutes at room temperature to quench unreacted aldehyde groups.[11] Wash three times with PBS.
-
Blocking: Incubate the sample in a blocking buffer for at least 1 hour at room temperature. A common blocking buffer is 5% BSA in PBS.[11] For tissues, using normal serum from the species of the secondary antibody can be effective.[3]
-
Primary Antibody Incubation (if applicable): Dilute the primary antibody in the blocking buffer and incubate as per the manufacturer's recommendation.
-
Washing: Wash the sample three times for 5 minutes each with PBS containing 0.1% Tween-20 (PBST).[10]
-
Cyanine5.5 Hydrazide Conjugate Incubation: Dilute the Cyanine5.5 hydrazide conjugate in the blocking buffer to its optimal concentration. Incubate for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the sample three times for 5 minutes each with PBST, protected from light.
-
Mounting and Imaging: Mount the sample using an anti-fade mounting medium and proceed with imaging.[10]
Protocol 2: Optimization of Cyanine5.5 Hydrazide Conjugate Concentration
To determine the optimal concentration of your Cyanine5.5 hydrazide conjugate, perform a titration experiment.
-
Prepare multiple identical samples.
-
Follow your standard staining protocol, but use a range of concentrations for the Cyanine5.5 hydrazide conjugate. A good starting point is to use concentrations below, at, and above the manufacturer's suggested concentration.[9]
-
Image all samples using the exact same imaging parameters (e.g., laser power, exposure time, gain).
-
Analyze the images to determine the concentration that provides the best signal-to-noise ratio, i.e., a strong specific signal with minimal background.
Visual Guides
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Cy5.5 hydrazide | BroadPharm [broadpharm.com]
- 3. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 4. nicoyalife.com [nicoyalife.com]
- 5. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 6. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 7. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
Technical Support Center: Optimizing Cyanine5.5 Hydrazide to Protein Molar Ratios
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the molar ratio of Cyanine5.5 hydrazide to proteins, particularly glycoproteins.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind labeling proteins with Cyanine5.5 hydrazide?
A1: Cyanine5.5 hydrazide is a reactive fluorescent dye that specifically targets carbonyl groups (aldehydes and ketones) on a protein to form a stable hydrazone bond. For glycoproteins, these carbonyl groups can be generated by the gentle oxidation of cis-diol groups within the sugar moieties using sodium periodate. This method is particularly advantageous for antibodies, as the glycosylation sites are often located in the Fc region, distant from the antigen-binding sites.[1]
Q2: How do I prepare my glycoprotein for labeling with Cyanine5.5 hydrazide?
A2: To label a glycoprotein, you must first generate aldehyde groups on the sugar residues. This is typically achieved by treating the protein with sodium periodate in a sodium acetate buffer at a pH of 5.5.[1][2] After a short incubation, the reaction is quenched, and excess periodate must be removed, usually by desalting or dialysis, before introducing the Cyanine5.5 hydrazide.[1][2]
Q3: What is the optimal molar ratio of Cyanine5.5 hydrazide to protein?
A3: The ideal molar ratio, which influences the final Degree of Labeling (DOL), varies depending on the specific protein and its intended application. While a higher DOL can increase signal intensity, over-labeling may lead to fluorescence quenching and protein precipitation.[1] For antibodies, a DOL between 2 and 10 is generally considered optimal.[1] It is highly recommended to perform small-scale pilot experiments with varying molar ratios (e.g., 10:1 to 40:1 dye-to-protein) to determine the best conditions for your specific experiment.[3]
Q4: How is the Degree of Labeling (DOL) calculated?
A4: The DOL is determined spectrophotometrically by measuring the absorbance of the purified protein-dye conjugate at both 280 nm (for the protein) and the absorbance maximum of the dye (around 673-683 nm for Cy5.5). The following formulas are used for the calculation:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein [1]
Degree of Labeling (DOL) = A_max / (ε_dye × Protein Concentration) [1]
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the dye's maximum absorption wavelength.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
Data Presentation: Spectroscopic Properties for DOL Calculation
For accurate DOL calculations, use the following spectroscopic properties for Cyanine5.5 and a typical IgG antibody.
| Parameter | Cyanine5.5 Hydrazide | IgG Antibody |
| Molar Extinction Coefficient (ε) | ~209,000 - 250,000 M⁻¹cm⁻¹[4][5] | ~210,000 M⁻¹cm⁻¹ |
| Maximum Absorbance (A_max) | ~673 - 683 nm[4][5] | 280 nm |
| Correction Factor (CF₂₈₀) | ~0.101[5][6] | N/A |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on Glycoproteins
-
Prepare a 5 mg/mL solution of your glycoprotein in 0.1 M sodium acetate buffer (pH 5.5).[2]
-
Prepare a fresh 20 mM solution of sodium meta-periodate in the same acetate buffer. This solution should be used immediately.[2]
-
Add an equal volume of the periodate solution to your protein solution (e.g., 1 mL to 1 mL).[2]
-
Incubate the mixture for 5-30 minutes at room temperature, protected from light.[2]
-
Quench the reaction by adding a quenching agent like ethylene glycol.
-
Immediately remove excess periodate and buffer exchange the protein into 0.1 M sodium acetate (pH 5.5) using a desalting column or dialysis.[2]
Protocol 2: Conjugation of Cyanine5.5 Hydrazide to Aldehyde-Modified Protein
-
Prepare a stock solution of Cyanine5.5 hydrazide in an organic solvent like DMSO or DMF.[4]
-
Add the desired molar excess of the Cyanine5.5 hydrazide solution to the aldehyde-modified protein solution. A common starting point is a 20-fold molar excess.[1]
-
Incubate the reaction for 2 hours at room temperature, protected from light.[2]
-
Purify the labeled protein from unreacted dye using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[2][7]
Troubleshooting Guide
Below are common issues encountered during the labeling process and their potential solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Inefficient Oxidation: Aldehyde groups were not successfully generated on the glycoprotein. 2. Inefficient Labeling: The conjugation reaction did not proceed optimally. 3. Over-labeling: Too many dye molecules are attached, leading to self-quenching.[1] | 1. Ensure the sodium periodate solution is freshly made and the pH of the oxidation buffer is correct (pH 5.5).[1] Consider optimizing oxidation time. 2. Verify the activity of the Cyanine5.5 hydrazide. Ensure the pH for the conjugation reaction is appropriate (slightly acidic to neutral).[1] 3. Calculate the DOL. If it is too high, reduce the initial dye-to-protein molar ratio in the reaction.[1] |
| Protein Precipitation After Labeling | Over-labeling: The attachment of hydrophobic dye molecules has increased the overall hydrophobicity of the protein, leading to aggregation and precipitation. | Reduce the molar ratio of Cyanine5.5 hydrazide to protein in the labeling reaction to achieve a lower DOL. |
| Inconsistent Labeling Results | 1. Inconsistent Reagent Preparation: Variations in the concentration or age of stock solutions (especially sodium periodate). 2. Variable Reaction Conditions: Fluctuations in incubation times or temperatures. | 1. Always use freshly prepared sodium periodate. Ensure accurate preparation of all buffers and dye solutions. 2. Strictly adhere to established incubation times and temperatures for both the oxidation and conjugation steps. |
| High Background Signal in Downstream Applications | Presence of Free Dye: Unconjugated Cyanine5.5 hydrazide was not completely removed after the labeling reaction. | Improve the purification step. Use a longer desalting column, repeat the purification step, or switch to a different method like dialysis. |
Visualizations
Caption: Workflow for labeling glycoproteins with Cyanine5.5 hydrazide.
Caption: Troubleshooting logic for low fluorescence signal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 4. Cy5.5 hydrazide | BroadPharm [broadpharm.com]
- 5. Cyanine 5.5 hydrazide [equivalent to Cy5.5® hydrazide] | AAT Bioquest [aatbio.com]
- 6. Correction Factor [Cy5.5 (Cyanine-5.5)] | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
How to remove unbound Cyanine5.5 hydrazide after labeling
This guide provides researchers, scientists, and drug development professionals with essential information for removing unbound Cyanine5.5 hydrazide following a labeling reaction. Find answers to frequently asked questions, troubleshoot common issues, and access detailed protocols for standard purification methods.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unbound Cyanine5.5 hydrazide? Unbound, or "free," Cyanine5.5 hydrazide must be removed after the conjugation reaction to prevent experimental artifacts. Excess free dye can lead to high background fluorescence, resulting in a poor signal-to-noise ratio and potentially inaccurate quantification or localization in downstream applications such as immunoassays, microscopy, and in vivo imaging.[1][2]
Q2: What are the primary methods for removing free dye from my labeled protein? The most common methods leverage the size difference between the large, labeled protein (conjugate) and the small, free dye molecule. The three primary techniques are Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[][4] Each method effectively separates the conjugate from the unbound dye based on molecular weight.
Q3: How do I select the most appropriate purification method for my experiment? The choice of method depends on your sample volume, the required purity, the equipment available, and the desired final concentration of your sample.
-
Size Exclusion Chromatography (SEC) is ideal for high-resolution separation and is suitable for a wide range of sample volumes.
-
Dialysis is a simple and cost-effective method for small to medium sample volumes, but it is a slower process and results in sample dilution.[5][6]
-
Tangential Flow Filtration (TFF) is highly efficient for processing large volumes and allows for simultaneous concentration and buffer exchange (diafiltration).[7][8]
Q4: What Molecular Weight Cut-Off (MWCO) should I use for Dialysis or TFF membranes? To ensure the retention of your labeled protein while allowing the small, unbound dye to pass through, a general guideline is to select a membrane with an MWCO that is at least 3 to 5 times smaller than the molecular weight of your protein. For a typical IgG antibody (~150 kDa), a 30 kDa or 50 kDa MWCO membrane is appropriate.
Q5: How can I verify that the unbound dye has been successfully removed? Successful removal can be confirmed by measuring the absorbance of the purified sample. A spectrophotometer can be used to measure the absorbance at the protein's maximum (typically 280 nm) and the dye's maximum absorbance (around 673 nm for Cy5.5). The ratio of these absorbances helps determine the degree of labeling (DOL). Additionally, running the purified sample on an SDS-PAGE gel and visualizing it with a fluorescence imager will show fluorescence only at the band corresponding to your protein, with no low molecular weight fluorescent bands present.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background fluorescence in my assay. | Incomplete removal of unbound Cyanine5.5 hydrazide.[1] | • Repeat the purification step. • For dialysis, increase the number and duration of buffer changes.[6] • For SEC, ensure the column is sufficiently long for good separation and that fractions are collected carefully to avoid contamination.[9] • Consider using a different purification method with higher resolution, such as SEC. |
| Low recovery of my labeled protein after purification. | • The protein is non-specifically binding to the purification matrix (SEC column or membrane). • The MWCO of the dialysis or TFF membrane is too large, causing protein loss. • Sample was lost during handling and transfers. | • Pre-treat or "passivate" the SEC column or TFF membrane with a blocking agent like Bovine Serum Albumin (BSA) to reduce non-specific binding.[4] • Verify that the MWCO of your membrane is significantly smaller than the molecular weight of your protein. • Handle the sample carefully to minimize loss between steps. |
| The final purified product has very low or no fluorescence. | • The initial labeling reaction had a low efficiency. • The dye has undergone photobleaching due to excessive light exposure. | • Optimize the labeling reaction conditions (e.g., pH, dye-to-protein molar ratio, incubation time).[] • Always protect the dye and the labeled conjugate from light by using amber tubes and minimizing exposure.[10] |
Comparison of Purification Methods
This table summarizes the key characteristics of the three main methods for removing unbound Cyanine5.5 hydrazide.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on hydrodynamic radius as molecules pass through a porous resin. Larger molecules elute first. | Passive diffusion of small molecules (unbound dye) across a semi-permeable membrane into a larger volume of buffer.[6] | Convective transport of small molecules (unbound dye) through a membrane while larger molecules are retained.[11] |
| Typical Volume | 100 µL - 100 mL+ | 100 µL - 50 mL | 10 mL - 1000s of Liters[7] |
| Speed | Moderate (30-90 minutes) | Slow (12-48 hours, requires multiple buffer changes) | Fast (can be continuous)[7] |
| Resolution | High | Low to Moderate | Moderate to High |
| Sample Dilution | Moderate | High (sample volume can increase)[12] | No (sample is concentrated) |
| Advantages | • High resolution and purity. • Can be used for buffer exchange. | • Simple setup. • Inexpensive. • Gentle on proteins. | • Fast and scalable.[7] • Combines purification, concentration, and buffer exchange (diafiltration).[8] |
| Disadvantages | • Can lead to sample dilution. • Potential for non-specific binding to the column matrix. | • Very slow. • Results in significant sample dilution. • Labor-intensive due to buffer changes. | • Requires specialized equipment (pump and TFF device). • Potential for membrane fouling. |
Experimental Protocols & Workflows
Protocol 1: Size Exclusion Chromatography (SEC) / Desalting Column
This method is highly effective for achieving a clean separation between the labeled protein and free dye.[13]
Methodology:
-
Column Selection: Choose a desalting column (e.g., Sephadex G-25, Bio-Gel P-30) with a resin that has an exclusion limit appropriate for your protein. The protein should be larger than the exclusion limit so it passes through in the void volume.
-
Equilibration: Equilibrate the column with at least 3-5 column volumes of your desired final buffer (e.g., Phosphate-Buffered Saline, PBS). This ensures the protein will be in the correct buffer post-purification.[5]
-
Sample Loading: Carefully load the entire reaction mixture onto the top of the column bed. Allow the sample to fully enter the resin before adding more buffer.
-
Elution: Begin eluting the sample by adding equilibration buffer to the top of the column.
-
Fraction Collection: Start collecting fractions immediately. The larger, labeled protein will travel faster and elute first, typically as a colored band. The smaller, unbound dye will be retarded by the resin and elute later in separate fractions.
-
Analysis: Pool the fractions containing the purified, labeled protein. Confirm purity by measuring absorbance or running an SDS-PAGE gel.
Protocol 2: Dialysis
Dialysis is a straightforward technique for removing small molecules from a protein solution.[6]
Methodology:
-
Membrane Preparation: Cut a suitable length of dialysis tubing and prepare it according to the manufacturer's instructions. This often involves rinsing with DI water to remove preservatives.[14]
-
Sample Loading: Load the labeling reaction mixture into the dialysis tubing and securely seal both ends with clips, ensuring no leaks.[12] Leave some empty space in the tubing to accommodate potential osmotic pressure changes.
-
First Dialysis: Immerse the sealed tubing in a beaker containing the dialysis buffer (e.g., PBS). The buffer volume should be at least 200-500 times the sample volume.[6]
-
Incubation: Gently stir the buffer at 4°C or room temperature for at least 2-4 hours.
-
Buffer Changes: Discard the buffer and replace it with fresh dialysis buffer. Repeat this step at least two more times. For maximum purity, an overnight dialysis step is recommended for the final buffer change.[6]
-
Sample Recovery: Carefully remove the tubing from the buffer, wipe the outside, and transfer the purified, labeled protein to a clean tube.
Protocol 3: Tangential Flow Filtration (TFF)
TFF is an efficient method for concentrating, desalting, and purifying biomolecules, especially for larger sample volumes.[7][11]
Methodology:
-
System Setup: Select a TFF membrane cassette or hollow fiber module with an appropriate MWCO (e.g., 30 kDa for an antibody). Assemble the TFF system with a pump, reservoir, and tubing according to the manufacturer's protocol.
-
Membrane Equilibration: Flush the system with DI water and then equilibrate with at least 3-5 system volumes of the desired final buffer.
-
Sample Loading: Add the labeling reaction mixture to the reservoir. You may dilute it with some equilibration buffer if the initial volume is too small for the system's minimum working volume.
-
Concentration (Optional): Begin recirculating the sample. The large, labeled protein will be retained (the "retentate"), while buffer and small unbound dye molecules will pass through the membrane (the "permeate"). This step can be used to reduce the sample volume.
-
Diafiltration (Buffer Exchange): Add fresh dialysis buffer to the reservoir at the same rate that permeate is being removed. This "washes" the unbound dye out of the sample. Continue this process for 5-10 diavolumes to ensure complete removal of the free dye.
-
Final Concentration & Recovery: After diafiltration, stop adding buffer and allow the system to concentrate the retentate to the desired final volume. Recover the purified and concentrated labeled protein from the reservoir and system tubing.
References
- 1. labinsights.nl [labinsights.nl]
- 2. researchgate.net [researchgate.net]
- 4. Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. avantorsciences.com [avantorsciences.com]
- 8. rocker.com.tw [rocker.com.tw]
- 9. bio-rad.com [bio-rad.com]
- 10. apexbt.com [apexbt.com]
- 11. repligen.com [repligen.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Cyanine5.5 Hydrazide Labeling Reactions
Welcome to the technical support center for Cyanine5.5 (Cy5.5) hydrazide labeling. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Cy5.5 hydrazide for the fluorescent labeling of biomolecules. Here you will find answers to frequently asked questions and troubleshooting guidance for common issues encountered during the labeling procedure, with a special focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Cyanine5.5 hydrazide labeling reaction?
Cyanine5.5 hydrazide is a carbonyl-reactive fluorescent dye. Its hydrazide group (-NH-NH2) readily reacts with aldehyde or ketone groups on a target molecule to form a stable covalent bond known as a hydrazone.[1][2] This reaction is a popular method for labeling biomolecules.
Q2: How are aldehyde or ketone groups introduced into biomolecules for labeling?
Carbonyl groups can be present endogenously in biomolecules as a result of oxidative stress or deamination.[1] More commonly, they are intentionally introduced. For glycoproteins, such as antibodies, the sugar moieties can be oxidized using sodium periodate to generate aldehydes.[1][3][4] For RNAs, the 3'-terminal ribose can be similarly oxidized.[5]
Q3: What is the optimal pH for the Cyanine5.5 hydrazide labeling reaction?
The optimal pH for a hydrazone formation reaction is typically in the range of pH 4.5-5.5.[3] This mildly acidic environment is a compromise: it is acidic enough to catalyze the dehydration step of hydrazone formation, yet not so acidic as to excessively protonate the hydrazide, which would reduce its nucleophilicity. However, the ideal pH can vary depending on the specific biomolecule being labeled. For instance, some protocols for labeling peptides have shown different reaction products at neutral pH (7.2) versus acidic pH (3.2-5.0).[6][7]
Q4: How does pH affect the stability and fluorescence of Cyanine5.5?
The fluorescence intensity of Cyanine5 and its sulfonated derivatives has been shown to be largely independent of pH in the range of 3.5 to 8.3.[8] However, the chemical stability of the cyanine dye structure can be sensitive to pH extremes. For example, some cyanine dyes can undergo oxidative degradation, a process that can be influenced by pH.[9] It is crucial to operate within a pH range that maintains the integrity of both the dye and the target biomolecule.
Q5: Can the pH of the reaction buffer affect my target biomolecule?
Yes, the pH of the reaction buffer can significantly impact the stability, conformation, and activity of biomolecules, particularly proteins. It is essential to choose a pH that is compatible with your specific biomolecule while still allowing for an efficient labeling reaction. If the optimal pH for labeling is outside the stable range for your protein, you may need to perform the reaction for a shorter duration or at a lower temperature to minimize denaturation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH: The pH of the reaction buffer is too high or too low, inhibiting the hydrazone formation. | Adjust the pH of your reaction buffer to the optimal range of 4.5-5.5. A common buffer choice is 0.1 M sodium acetate at pH 5.5.[3] |
| Inefficient Aldehyde Generation: The periodate oxidation step was not effective. | Ensure your sodium periodate solution is freshly prepared. Optimize the concentration of periodate and the reaction time.[3][4] | |
| Presence of Primary Amines: Buffers containing primary amines (e.g., Tris, glycine) can compete with the hydrazide for reaction with the aldehyde. | Dialyze your biomolecule against a non-amine-containing buffer, such as phosphate-buffered saline (PBS) or sodium acetate, before the labeling reaction.[10][11] | |
| No or Low Fluorescence Signal | Dye Degradation: The Cyanine5.5 hydrazide has degraded due to improper storage or exposure to light. | Store the dye desiccated and protected from light at -20°C.[1] Prepare dye solutions fresh before use. |
| Fluorescence Quenching: Over-labeling of the biomolecule can lead to self-quenching of the dye molecules. | Reduce the molar ratio of dye to biomolecule in the labeling reaction.[12] | |
| Unsuccessful Labeling: The labeling reaction did not proceed. | Verify the pH of your reaction buffer and ensure all components are active. Run a positive control if possible. | |
| Precipitation of Biomolecule | pH-induced Instability: The pH required for labeling is causing the biomolecule, especially proteins, to precipitate. | Try to perform the labeling at a pH that is a compromise between reaction efficiency and protein stability. Alternatively, shorten the reaction time or perform the reaction at a lower temperature. |
| Modification of Surface Charges: The addition of the bulky, and potentially charged, dye molecule alters the solubility of the biomolecule.[12] | Reduce the degree of labeling by lowering the dye-to-biomolecule molar ratio. |
Experimental Protocols
General Protocol for Labeling Glycoproteins with Cyanine5.5 Hydrazide
This protocol provides a general workflow for the labeling of glycoproteins, such as antibodies.
-
Buffer Exchange: Dialyze the glycoprotein against 0.1 M sodium acetate buffer (pH 5.5) to remove any amine-containing buffers.
-
Periodate Oxidation:
-
Prepare a fresh solution of sodium meta-periodate (e.g., 20 mM) in 0.1 M sodium acetate buffer (pH 5.5).[3]
-
Add the periodate solution to the glycoprotein solution and incubate for 15-30 minutes at room temperature in the dark.
-
Quench the reaction by adding ethylene glycol.
-
Remove excess periodate and byproducts by desalting or dialysis against 0.1 M sodium acetate buffer (pH 5.5).[3]
-
-
Labeling Reaction:
-
Purification:
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm and ~675 nm (the absorbance maximum for Cy5.5).
-
Visualizations
Caption: A generalized experimental workflow for glycoprotein labeling.
Caption: The impact of pH on the hydrazone formation reaction.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Protocol for efficient fluorescence 3′ end-labeling of native noncoding RNA domains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Cyanine Polyene Reactivity: Scope and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. abcam.com [abcam.com]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Cyanine5.5 Hydrazide
Welcome to the technical support center for Cyanine5.5 (Cy5.5) hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on usage, troubleshooting, and frequently asked questions related to Cy5.5 hydrazide fluorescence and potential quenching issues.
Frequently Asked Questions (FAQs)
Q1: What is Cyanine5.5 hydrazide and what are its primary applications?
Cyanine5.5 hydrazide is a near-infrared (NIR) fluorescent dye that is reactive towards carbonyl groups (aldehydes and ketones).[1][2] Its hydrazide functional group readily reacts with these carbonyls to form stable hydrazone bonds.[1][3] This makes it highly useful for labeling biomolecules that either naturally contain or can be modified to contain aldehydes or ketones.
Common applications include:
-
Labeling Glycoproteins: After periodate oxidation of their sugar moieties to generate aldehydes, glycoproteins like antibodies can be specifically labeled.[1][2][3] This method is advantageous for antibodies as the sugar residues are often located far from the antigen-binding site.[1]
-
Detecting Oxidative Stress: Carbonyl groups can be introduced into proteins as a result of oxidative stress, allowing Cy5.5 hydrazide to be used as a marker for this process.[1][2]
-
In Vivo Imaging: The NIR properties of Cy5.5, with its deep tissue penetration and low background fluorescence, make it an excellent choice for whole-body and deep-tissue imaging applications.[1][4]
Q2: What are the spectral properties of Cyanine5.5 hydrazide?
The spectral properties of Cy5.5 hydrazide are summarized below. These values are crucial for setting up fluorescence microscopy, flow cytometry, and other fluorescence-based experiments correctly.
| Property | Value | Reference(s) |
| Excitation Maximum (λabs) | ~673-684 nm | [1][2] |
| Emission Maximum (λem) | ~707-710 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~198,000 - 209,000 L⋅mol-1⋅cm-1 | [1][2] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | [1][2] |
Q3: How should Cyanine5.5 hydrazide be stored and handled?
Proper storage is critical to maintain the dye's reactivity and fluorescence.
-
Storage: Store at -20°C in the dark and desiccated.[1][2][5]
-
Light Exposure: Avoid prolonged exposure to light to prevent photobleaching.[1][5]
-
Solubility: The dye has poor solubility in water but dissolves well in polar organic solvents like DMSO and DMF.[1][2][5] For labeling reactions, it is typically dissolved in a small amount of organic solvent before being added to the aqueous solution of the biomolecule.[6][]
Q4: What is fluorescence quenching and how does it affect Cy5.5?
Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[8] This can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET), static quenching (complex formation), and collisional quenching.[8][9] Quenching can be an undesirable artifact in an experiment, leading to low signal, or it can be intentionally used in designing biosensors and probes where fluorescence is "turned on" or "off" in response to a biological event.[8][10]
Q5: Which molecules are known to quench the fluorescence of Cyanine5.5?
Several molecules, known as "dark quenchers" because they absorb energy without emitting their own fluorescence, are effective at quenching Cy5.5. The choice of quencher depends on the spectral overlap between the Cy5.5 emission and the quencher's absorption.
| Quencher | Quenching Range | Recommended For | Reference(s) |
| Black Hole Quencher®-3 (BHQ-3) | 620-730 nm | Cy5.5 | [11][12] |
| QSY®-21 | 590-720 nm | Cy5.5 | [12][13] |
| BlackBerry™ Quencher 650 (BBQ-650) | N/A | Dyes with longer wavelengths, including Cy5 and Cy5.5 | [14] |
| IRDye® QC-1 | N/A | Red and near-infrared fluorophores | [13] |
| Cyanine 7 (Cy7) | N/A | Can act as a FRET acceptor for Cy5/Cy5.5 | [15] |
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem: Low or no fluorescence signal after labeling.
This is a common issue that can stem from several sources. The logical workflow below can help diagnose the problem.
Caption: Troubleshooting workflow for low fluorescence signal.
Problem: High background fluorescence.
-
Possible Cause: Excess, unbound Cy5.5 hydrazide remaining in the sample.
-
Solution: Ensure your purification method (e.g., gel filtration, dialysis, spin columns) is adequate to remove all non-reacted dye. Unbound dye can contribute to high, non-specific background signals.[16]
-
-
Possible Cause: Non-specific binding of the dye-conjugate to other components in your sample.
-
Solution: Introduce blocking steps in your protocol (e.g., using BSA or casein) if working with cells or tissues. Ensure washing steps are sufficient to remove non-specifically bound conjugates.
-
Problem: Inconsistent or decreasing fluorescence over time.
-
Possible Cause: Photobleaching from repeated measurements or excessive excitation light.
-
Solution: Reduce the intensity and duration of the excitation light. Use neutral density filters if available. For microscopy, use an antifade reagent in your mounting medium. Cy5.5 is photostable, but not immune to bleaching under intense illumination.[4]
-
-
Possible Cause: Dye aggregation.
-
Solution: Cyanine dyes, particularly non-sulfonated versions, can aggregate at high concentrations or in purely aqueous buffers, which can lead to self-quenching.[][17] Ensure the dye is fully dissolved in an organic solvent before adding it to the reaction buffer and avoid excessively high labeling ratios.
-
Experimental Protocol: Labeling an Antibody with Cyanine5.5 Hydrazide
This protocol describes the common method of labeling antibody glycoproteins by first oxidizing carbohydrate chains to create reactive aldehyde groups.
Caption: Workflow for labeling antibodies with Cy5.5 hydrazide.
Methodology:
-
Antibody Preparation:
-
Start with a purified antibody solution.
-
Exchange the antibody storage buffer with an oxidation buffer (e.g., 0.1 M sodium acetate, pH 4.5) using a desalting column or dialysis. The acidic pH enhances the efficiency of the oxidation reaction.[18]
-
-
Oxidation of Carbohydrates:
-
Prepare a fresh solution of sodium periodate (NaIO₄) in the oxidation buffer.
-
Add the sodium periodate to the antibody solution to a final concentration of ~10 mM.[18]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[18]
-
Quench the reaction by adding a quenching agent like ethylene glycol or sodium bisulfite to a final concentration of ~10 mM and incubate for 5-10 minutes.[18] This step is crucial to destroy excess periodate, which could otherwise react with the dye.
-
-
Labeling Reaction:
-
Remove the excess periodate and quenching agent, and exchange the buffer to a labeling buffer (e.g., 0.1 M phosphate buffer, pH 6.0-7.0). The reaction of hydrazides with aldehydes is most effective in this pH range.[18]
-
Dissolve Cy5.5 hydrazide powder in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[18]
-
Add a 10-20 fold molar excess of the Cy5.5 hydrazide stock solution to the oxidized antibody solution.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
-
Purification and Characterization:
-
Remove the unreacted dye and purify the labeled antibody using gel filtration chromatography (e.g., a Sephadex G-25 column) or a spin column.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5). The DOL is calculated using the formula: DOL = (A_dye * ε_protein) / ( (A_280 - (A_dye * CF_280)) * ε_dye ) Where CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically ~0.03-0.04 for Cy5 dyes).[1][18]
-
Signaling Pathways and Mechanisms
Fluorescence Quenching Mechanisms
Understanding the primary mechanisms of quenching can help in both troubleshooting and the design of advanced probes.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Cy5.5 hydrazide | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Cyanine5.5 Dye | AxisPharm [axispharm.com]
- 5. Cyanine 5 hydrazide (A270167) | Antibodies.com [antibodies.com]
- 6. apexbt.com [apexbt.com]
- 8. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. Towards Development of Fluorescence Quenching-Based Biosensors for Drought Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sg.idtdna.com [sg.idtdna.com]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. biomers.net | Quencher - biomers.net Oligonucleotides [biomers.net]
- 15. Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 18. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Minimizing Photobleaching of Cyanine5.5 Hydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the photobleaching of Cyanine5.5 (Cy5.5) hydrazide during fluorescence imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for Cy5.5 hydrazide?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as Cy5.5 hydrazide, upon exposure to excitation light.[1] This process leads to a permanent loss of the molecule's ability to fluoresce, resulting in a gradual fading of the fluorescent signal during imaging experiments.[1] This can be particularly problematic when attempting to image low-abundance targets or when quantitative analysis is required, as the diminishing signal can lead to inaccurate results.[1]
Q2: How can I identify if the signal loss from my Cy5.5 hydrazide is due to photobleaching?
A2: A key indicator of photobleaching is a progressive decrease in fluorescence intensity specifically in the area being illuminated by the excitation light. Regions of the sample that have not been exposed to the light will maintain their initial brightness. To confirm, you can generate a photobleaching curve by continuously imaging a single region of interest and plotting the fluorescence intensity over time. A decaying curve is characteristic of photobleaching.
Q3: Are there inherent properties of Cy5.5 that make it susceptible to photobleaching?
A3: Yes, like other cyanine dyes, Cy5.5 is susceptible to photobleaching. The mechanism often involves the fluorophore entering a long-lived, non-fluorescent triplet state upon excitation.[2] In this state, it can react with molecular oxygen to produce reactive oxygen species (ROS), which can then chemically damage the dye, rendering it non-fluorescent.[3] The rate of photobleaching for cyanine dyes can be influenced by factors such as the length of their polymethine chain.[4]
Q4: Can the conjugation of Cy5.5 hydrazide to my molecule of interest affect its photostability?
A4: Yes, the local molecular environment around the Cy5.5 hydrazide molecule can influence its photostability.[5] Factors such as the proximity of certain amino acids or other molecules can either enhance or decrease photobleaching. The efficiency of the conjugation itself can also impact the overall signal and its stability.[6]
Troubleshooting Guide: Rapid Signal Loss of Cy5.5 Hydrazide
This guide provides a structured approach to troubleshooting and resolving issues related to the rapid fading of Cy5.5 hydrazide fluorescence.
| Problem | Potential Cause | Recommended Solution |
| Rapid and uniform signal decay across the illuminated area. | Excessive Excitation Light Intensity | - Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal-to-noise ratio.[7] - Utilize neutral density (ND) filters to attenuate the excitation light without changing its spectral properties.[1] |
| Prolonged Exposure Time | - Decrease the camera exposure time for each image acquisition. - For time-lapse experiments, increase the interval between acquisitions to minimize total light exposure. | |
| Signal is initially bright but fades quickly during a time-lapse experiment. | Oxygen-Mediated Photodamage | - Use a commercial antifade mounting medium. These reagents contain antioxidants and oxygen scavengers to protect the fluorophore.[3][8][9] - For live-cell imaging, consider specialized live-cell antifade reagents like ProLong™ Live.[10] |
| Significant signal loss, especially in far-red channels. | Incompatible Antifade Reagent | - Some antifade reagents, like those containing p-phenylenediamine (PPD), may not be optimal for cyanine dyes.[3] - Consider using antifade reagents specifically validated for far-red dyes, such as VECTASHIELD PLUS, which shows superior signal retention for Cy5.[8] |
| Overall weak signal that appears to bleach quickly. | Suboptimal Imaging Buffer | - Ensure the pH of your imaging buffer is stable and within the optimal range for Cy5.5 (typically pH 7-8). While Cy5 is relatively stable across a broad pH range, extreme conditions can affect performance.[5] |
| Inefficient Labeling | - Verify the efficiency of your Cy5.5 hydrazide conjugation reaction. Incomplete labeling will result in a lower initial signal that is more susceptible to appearing "bleached out" quickly.[6] |
Data Summary: Commercial Antifade Reagents for Cyanine Dyes
The selection of an appropriate antifade mounting medium is critical for preserving the fluorescence signal of Cy5.5 hydrazide. The table below summarizes key characteristics of commonly used commercial antifade reagents.
| Antifade Reagent | Formulation Type | Recommended For | Key Features & Considerations |
| ProLong™ Gold / ProLong™ Diamond | Hard-setting (curing) | Fixed cells and tissues | Provides long-term sample preservation and resistance to photobleaching across the visible spectrum.[11][12][13] ProLong™ Diamond is noted for causing little to no initial quenching of the fluorescent signal.[13] |
| VECTASHIELD® / VECTASHIELD® PLUS | Non-setting (liquid) | Fixed cells and tissues | VECTASHIELD® is a widely used antifade, and VECTASHIELD® PLUS is specifically formulated for improved performance with far-red dyes like Cy5, showing superior signal retention and lower background.[8][14] |
| SlowFade™ Gold / SlowFade™ Diamond | Non-setting (liquid) | Fixed cells and tissues | Offers good protection against photobleaching. SlowFade™ Diamond is recommended for a broader range of dyes, including traditional fluorophores.[9][15] |
| ProLong™ Live Antifade Reagent | Liquid additive for media | Live-cell imaging | Designed to be added to cell culture media to reduce photobleaching and phototoxicity during time-lapse experiments with minimal impact on cell viability.[10] |
Experimental Protocols & Methodologies
Protocol 1: General Workflow for Minimizing Photobleaching in Fixed-Cell Imaging with Cy5.5 Hydrazide
This protocol outlines a standard workflow for preparing and imaging fixed samples labeled with Cy5.5 hydrazide to maximize signal longevity.
Caption: Workflow for fixed-cell imaging with Cy5.5 hydrazide.
Protocol 2: Key Steps for Reducing Photobleaching in Live-Cell Imaging
This protocol highlights critical considerations for minimizing photobleaching and phototoxicity when imaging live cells labeled with Cy5.5 hydrazide.
Caption: Workflow for live-cell imaging with Cy5.5 hydrazide.
Visualizing the Mechanism and Prevention Strategies
Mechanism of Photobleaching
The photobleaching of Cy5.5 hydrazide is a multi-step process initiated by the absorption of excitation light. The following diagram illustrates a simplified Jablonski diagram outlining the key photophysical states and the pathway to photodegradation.
Caption: Simplified Jablonski diagram of photobleaching.
Logical Relationship of Prevention Strategies
The strategies to combat photobleaching are interconnected, primarily focusing on either reducing the amount of excitation energy the fluorophore is exposed to or mitigating the chemical reactions that lead to its destruction.
References
- 1. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Photobleaching - Wikipedia [en.wikipedia.org]
- 3. bidc.ucsf.edu [bidc.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. lifetein.com [lifetein.com]
- 7. precipoint.com [precipoint.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. SlowFade Antifade Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ProLong Gold Antifade Reagent | Cell Signaling Technology [cellsignal.com]
- 12. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Researcher's Guide to Validating Cyanine5.5 Hydrazide Antibody Conjugates
For researchers, scientists, and drug development professionals, the conjugation of fluorescent dyes to antibodies is a pivotal technique for a myriad of applications, from in vitro diagnostics to in vivo imaging. Cyanine5.5 (Cy5.5) hydrazide is a popular choice for labeling antibodies, particularly for applications requiring near-infrared (NIR) fluorescence. However, the conjugation process can potentially impact the antibody's integrity and function. Therefore, rigorous validation is paramount to ensure the quality, consistency, and reliability of the resulting conjugate.
This guide provides a comprehensive comparison of methods to validate the conjugation of Cy5.5 hydrazide to antibodies. We will delve into the experimental protocols for key validation assays, present comparative data with a common alternative, and provide visual workflows to aid in experimental design.
Comparing Fluorophores: Cy5.5 vs. A Viable Alternative
While Cy5.5 is a widely used NIR dye, it is essential to consider its properties in comparison to other available fluorophores. Alexa Fluor 647 is a common alternative with comparable spectral properties. The choice of fluorophore can significantly influence the performance of the final conjugate.
| Property | Cyanine5.5 (Cy5.5) | Alexa Fluor 647 | Key Considerations |
| Excitation Maximum (nm) | ~675 | ~650 | Both are well-suited for the 633 nm or 647 nm laser lines common on many instruments. |
| Emission Maximum (nm) | ~694 | ~668 | Minimal differences in emission spectra, allowing for the use of similar filter sets. |
| Photostability | Moderate | High | Alexa Fluor 647 is significantly more photostable, making it more suitable for applications requiring long exposure times, such as confocal microscopy.[1][2] |
| Quantum Yield | Moderate | High | Higher quantum yield generally results in a brighter signal. |
| Susceptibility to Quenching | Prone to self-quenching at high degrees of labeling.[1][2][3] | Less susceptible to self-quenching, resulting in brighter conjugates, especially at higher degrees of labeling.[1][2] | Over-labeling with Cy5.5 can be counterproductive, leading to reduced fluorescence.[1][3] |
| Tendency for Aggregation | Exhibits a tendency to form dye aggregates on the antibody, which can affect fluorescence and potentially the antibody's function.[2] | Shows minimal dye aggregation, leading to more consistent and reliable fluorescence.[2] | Dye aggregation can lead to artifacts and a reduced signal-to-noise ratio. |
Experimental Workflows for Conjugation and Validation
A systematic approach is crucial for producing and validating a reliable Cy5.5 hydrazide-antibody conjugate. The following diagram illustrates a typical workflow.
Key Validation Methods and Experimental Protocols
Successful validation of your Cy5.5 hydrazide-antibody conjugate involves a multi-faceted approach, employing several analytical techniques to assess different aspects of the conjugate's quality.
UV-Vis Spectrophotometry: Determining the Degree of Labeling (DOL)
UV-Vis spectrophotometry is a straightforward and widely used method to determine the average number of dye molecules conjugated to each antibody, known as the Degree of Labeling (DOL) or Dye-to-Antibody Ratio (DAR).[][5][6][7]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified Cy5.5-antibody conjugate in a suitable buffer (e.g., PBS).
-
Use a quartz cuvette for accurate measurements in the UV range.
-
-
Spectrophotometer Measurement:
-
Measure the absorbance of the conjugate solution at 280 nm (A280), which corresponds to the absorbance of the antibody.
-
Measure the absorbance at the maximum absorbance wavelength of Cy5.5, which is approximately 675 nm (A675).
-
-
Calculation of DOL:
-
The DOL is calculated using the Beer-Lambert law. The formula requires the molar extinction coefficients (ε) of the antibody and the dye, and a correction factor for the dye's absorbance at 280 nm.
-
Antibody Concentration (M) = [A280 - (A675 x CF280)] / ε_antibody
-
Where CF280 is the correction factor (A280 of free dye / A675 of free dye).
-
-
Dye Concentration (M) = A675 / ε_dye
-
DOL = Dye Concentration / Antibody Concentration
-
| Parameter | Typical Value |
| Molar Extinction Coefficient of IgG at 280 nm (ε_antibody) | ~210,000 M⁻¹cm⁻¹ |
| Molar Extinction Coefficient of Cy5.5 at 675 nm (ε_dye) | ~250,000 M⁻¹cm⁻¹ |
| Correction Factor (CF280) for Cy5.5 | ~0.05 |
Data Presentation:
| Conjugate | A280 | A675 | Calculated DOL |
| Cy5.5-Antibody Batch 1 | Value | Value | Value |
| Cy5.5-Antibody Batch 2 | Value | Value | Value |
| Alexa Fluor 647-Antibody | Value | Amax | Value |
SDS-PAGE: Confirming Conjugation and Purity
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique to visually confirm the successful conjugation of Cy5.5 to the antibody and to assess the purity of the conjugate.[8][9][10]
Experimental Workflow:
Experimental Protocol:
-
Sample Preparation:
-
Prepare samples of the unconjugated antibody, the Cy5.5-conjugated antibody, and a molecular weight marker.
-
For non-reducing SDS-PAGE, mix the samples with a non-reducing loading buffer.
-
For reducing SDS-PAGE, mix the samples with a loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and heat at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
Stain the gel with Coomassie Brilliant Blue to visualize all protein bands.
-
Image the gel using a fluorescence imager with the appropriate excitation and emission filters for Cy5.5 to visualize the fluorescently labeled antibody.
-
Expected Results:
-
Non-reducing SDS-PAGE: The conjugated antibody should show a band shift to a higher molecular weight compared to the unconjugated antibody.
-
Reducing SDS-PAGE: The heavy and light chains of the conjugated antibody should show a higher molecular weight compared to the respective chains of the unconjugated antibody.
-
Fluorescence Imaging: Only the bands corresponding to the conjugated antibody should be visible.
Hydrophobic Interaction Chromatography (HIC): Assessing Heterogeneity
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing the heterogeneity of antibody-drug conjugates (ADCs) and can be applied to antibody-dye conjugates.[11][12][13][14] It separates different species based on their hydrophobicity, which increases with the number of conjugated dye molecules.
Experimental Protocol:
-
Sample Preparation:
-
Dilute the purified conjugate in the HIC binding buffer (typically a high salt buffer, e.g., containing ammonium sulfate).
-
-
Chromatography:
-
Equilibrate the HIC column with the binding buffer.
-
Inject the sample onto the column.
-
Elute the bound species using a decreasing salt gradient.
-
Monitor the elution profile using a UV detector at 280 nm.
-
Data Presentation:
The resulting chromatogram will show multiple peaks, with each peak corresponding to a population of antibodies with a specific number of conjugated Cy5.5 molecules. The area of each peak can be used to determine the relative abundance of each species.
| Peak | Retention Time (min) | Relative Area (%) | Corresponding DOL |
| 1 | Value | Value | 0 (Unconjugated) |
| 2 | Value | Value | 1 |
| 3 | Value | Value | 2 |
| 4 | Value | Value | 3 |
Mass Spectrometry: Detailed Characterization
Mass spectrometry (MS) provides the most detailed characterization of the antibody-dye conjugate, offering precise mass measurements that can confirm the identity of the conjugate and determine the exact distribution of dye molecules.[15][16][17][18][19]
Experimental Protocol:
-
Sample Preparation:
-
The sample preparation will depend on the type of MS analysis (e.g., intact mass analysis, subunit analysis). Desalting of the sample is typically required.
-
-
Mass Spectrometry Analysis:
-
For intact mass analysis, the sample is introduced into the mass spectrometer under non-denaturing conditions (native MS).
-
For subunit analysis, the antibody is first reduced to separate the heavy and light chains before analysis.
-
The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions.
-
Data Presentation:
The deconvoluted mass spectrum will show a series of peaks, each corresponding to the antibody with a different number of conjugated Cy5.5 molecules. This allows for the precise determination of the DOL distribution and the calculation of the average DOL.
| Species | Measured Mass (Da) | Calculated Mass (Da) | Abundance (%) |
| Antibody + 0 Cy5.5 | Value | Value | Value |
| Antibody + 1 Cy5.5 | Value | Value | Value |
| Antibody + 2 Cy5.5 | Value | Value | Value |
| Antibody + 3 Cy5.5 | Value | Value | Value |
Conclusion
The validation of Cyanine5.5 hydrazide conjugation to antibodies is a critical process that ensures the production of high-quality, reliable reagents for research and development. A combination of techniques, including UV-Vis spectrophotometry, SDS-PAGE, HIC, and mass spectrometry, provides a comprehensive assessment of the conjugate's properties. By following detailed experimental protocols and carefully analyzing the data, researchers can be confident in the performance of their Cy5.5-labeled antibodies and the integrity of their experimental results. Furthermore, a thorough understanding of the comparative performance of different fluorophores, such as Cy5.5 and Alexa Fluor 647, will enable the selection of the most appropriate dye for a given application, ultimately leading to more robust and reproducible findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 6. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. aboligo.com [aboligo.com]
- 9. neobiotechnologies.com [neobiotechnologies.com]
- 10. SDS-PAGE Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Practical method development for the separation of monoclonal antibodies and antibody-drug-conjugate species in hydrophobic interaction chromatoraphy, part 2: Optimization of the phase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. molnar-institute.com [molnar-institute.com]
- 15. newomics.com [newomics.com]
- 16. e-b-f.eu [e-b-f.eu]
- 17. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Calculating the Degree of Labeling with Cyanine5.5 Hydrazide and Its Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of fluorescently labeled biomolecules is paramount for the accuracy and reproducibility of experimental results. Cyanine5.5 (Cy5.5) hydrazide is a widely utilized near-infrared (NIR) fluorescent dye for labeling aldehydes and ketones on biomolecules, such as glycoproteins, after periodate oxidation. This guide provides a comprehensive protocol for calculating the Degree of Labeling (DOL) of Cy5.5 hydrazide and offers an objective comparison with its common alternatives, Alexa Fluor 647 hydrazide and DyLight 650 hydrazide, supported by experimental data and detailed protocols.
Calculating the Degree of Labeling (DOL)
The DOL represents the average number of dye molecules conjugated to each biomolecule.[1] An accurate DOL is crucial, as a low value can lead to a poor signal-to-noise ratio, while an excessively high DOL may cause fluorescence quenching and affect the biological activity of the labeled molecule.[1] The ideal DOL typically falls between 2 and 10 for antibodies, but the optimal ratio should be determined experimentally for each specific application.[2]
The DOL is determined spectrophotometrically by measuring the absorbance of the dye-protein conjugate at both the wavelength of maximum absorbance for the protein (typically 280 nm) and the dye.
The Formula for DOL Calculation
The degree of labeling can be calculated using the following formula:
Where:
-
Adye : Absorbance of the conjugate at the maximum absorption wavelength (λmax) of the dye.
-
εprotein : Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M-1cm-1).
-
A280 : Absorbance of the conjugate at 280 nm.
-
CF280 : Correction factor for the dye's absorbance at 280 nm. This is calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.
-
εdye : Molar extinction coefficient of the dye at its λmax.
Key Parameters for Cyanine5.5 Hydrazide
| Parameter | Value | Reference |
| λmax (Absorption Maximum) | ~673-684 nm | [3] |
| εdye (Molar Extinction Coefficient) | ~198,000 - 209,000 M-1cm-1 | |
| CF280 (Correction Factor at 280 nm) | ~0.03 |
Comparison with Alternatives: Cyanine5.5 Hydrazide vs. Alexa Fluor 647 Hydrazide vs. DyLight 650 Hydrazide
The selection of a fluorescent dye extends beyond its spectral properties to include factors like photostability, brightness, and labeling efficiency. Alexa Fluor and DyLight dyes are newer generations of fluorescent probes often marketed for their superior performance compared to traditional cyanine dyes.
| Feature | Cyanine5.5 Hydrazide | Alexa Fluor 647 Hydrazide | DyLight 650 Hydrazide |
| Brightness | Good | Excellent | Excellent |
| Photostability | Moderate | Excellent | Excellent |
| pH Sensitivity | More sensitive to changes in pH | Less sensitive over a wider pH range | Less sensitive over a wider pH range |
| Self-Quenching | More prone to self-quenching at high DOLs | Less prone to self-quenching | Less prone to self-quenching |
| Cost-Effectiveness | Generally more cost-effective | Higher cost | Competitively priced with Alexa Fluor |
Note: The performance characteristics in this table are based on a compilation of manufacturer information and published studies. Direct head-to-head quantitative comparisons of the hydrazide forms of these dyes under identical experimental conditions are limited in publicly available literature.
Experimental Protocols
I. General Workflow for Labeling Glycoproteins with Hydrazide Dyes
This workflow outlines the key steps for labeling glycoproteins, which is a common application for hydrazide-functionalized dyes.
II. Detailed Protocol for DOL Calculation
-
Purify the Labeled Conjugate: It is critical to remove all non-conjugated dye from the labeled biomolecule. This is typically achieved through size-exclusion chromatography or extensive dialysis.
-
Prepare the Sample for Spectroscopy: Dilute the purified conjugate in a suitable buffer (e.g., PBS) to a concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Measure Absorbance:
-
Measure the absorbance of the diluted conjugate at 280 nm (A280).
-
Measure the absorbance of the diluted conjugate at the λmax of the specific dye (e.g., ~675 nm for Cy5.5) (Adye).
-
-
Calculate the Degree of Labeling (DOL): Use the formula provided above with the appropriate molar extinction coefficients and correction factor for your protein and dye.
Signaling Pathway Application Example
Fluorescently labeled biomolecules, such as antibodies, are instrumental in visualizing and quantifying components of cellular signaling pathways. For instance, a Cy5.5 hydrazide-labeled antibody targeting a specific cell surface receptor can be used in techniques like flow cytometry or fluorescence microscopy to study receptor expression and trafficking.
Conclusion
The accurate calculation of the Degree of Labeling is a critical step in ensuring the quality and reliability of experiments involving fluorescently labeled biomolecules. While Cyanine5.5 hydrazide remains a widely used and cost-effective option for labeling aldehydes and ketones, researchers should consider the performance advantages of alternatives like Alexa Fluor 647 and DyLight 650 hydrazide, particularly for applications requiring high sensitivity and photostability. The choice of dye should be guided by the specific experimental requirements, including the nature of the biomolecule, the detection instrumentation, and the desired level of quantitative accuracy.
References
A Head-to-Head Comparison: Cyanine5.5 Hydrazide vs. Cyanine5.5 NHS Ester for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient fluorescent labeling of proteins is a cornerstone of modern molecular analysis. The choice of conjugation chemistry is critical, directly impacting the specificity, stability, and functionality of the resulting labeled protein. This guide provides an in-depth, objective comparison of two popular amine-reactive and carbonyl-reactive Cyanine5.5 dyes: Cyanine5.5 NHS ester and Cyanine5.5 hydrazide.
This comparison will delve into the fundamental chemistry, labeling efficiency, and stability of the resulting conjugates, supported by experimental protocols and data-driven insights to inform the selection of the optimal labeling strategy for your specific research needs.
At a Glance: Key Differences
| Feature | Cyanine5.5 Hydrazide | Cyanine5.5 NHS Ester |
| Target Functional Group | Aldehydes and Ketones (Carbonyls) | Primary Amines (-NH₂) |
| Primary Application | Site-specific labeling of glycoproteins (after oxidation), proteins with carbonyl modifications | General protein labeling |
| Resulting Covalent Bond | Hydrazone Bond | Amide Bond |
| Bond Stability | pH-dependent; less stable in acidic conditions | Highly stable under physiological conditions |
| Specificity | High, targets specific, often pre-introduced, functional groups | Moderate, targets abundant lysine residues and the N-terminus |
| Typical Reaction pH | 4.5 - 6.0 | 7.2 - 8.5 |
Chemical Principles of Protein Labeling
The choice between Cyanine5.5 hydrazide and Cyanine5.5 NHS ester fundamentally depends on the available functional groups on the target protein and the desired labeling outcome.
Cyanine5.5 Hydrazide reacts with carbonyl groups (aldehydes and ketones) to form a hydrazone bond.[1][2] This chemistry is particularly advantageous for the site-specific labeling of glycoproteins. The carbohydrate moieties of glycoproteins can be gently oxidized with sodium periodate to generate reactive aldehyde groups, which are then targeted by the hydrazide dye.[3][4] This approach often preserves the biological activity of the protein, especially for antibodies, as the glycosylation sites are typically located far from the antigen-binding regions.[3]
Cyanine5.5 NHS Ester (N-hydroxysuccinimidyl ester) is a highly reactive compound that targets primary amines, such as the ε-amino group of lysine residues and the N-terminus of a protein, to form a stable amide bond.[5][6] Given the abundance of lysine residues on the surface of most proteins, NHS esters are a versatile tool for general protein labeling.[7] However, this can also lead to heterogeneous labeling, with a variable number of dye molecules attached to different sites on the protein.[7]
Performance Comparison: A Deeper Dive
While direct, side-by-side quantitative data for Cyanine5.5 hydrazide versus NHS ester on the same protein is limited in publicly available literature, a robust comparison can be made based on the well-characterized properties of the resulting chemical bonds.
| Performance Metric | Cyanine5.5 Hydrazide (Hydrazone Bond) | Cyanine5.5 NHS Ester (Amide Bond) | Supporting Insights |
| Labeling Efficiency | Can be high and site-specific, dependent on the efficiency of carbonyl generation. | Generally high, but can result in a heterogeneous population of labeled proteins with varying degrees of labeling. | NHS ester reactions are known to be very efficient and rapid under optimal pH conditions.[8] Hydrazide labeling efficiency is tied to the successful oxidation of sugar moieties on glycoproteins.[9] |
| Conjugate Stability | The hydrazone bond is susceptible to hydrolysis, particularly in acidic environments (pH < 6).[10] It is relatively stable at neutral pH. | The amide bond is highly stable and effectively irreversible under a wide range of physiological conditions.[11][12] | The pH-lability of the hydrazone bond can be exploited for drug delivery systems targeting the acidic environment of endosomes and lysosomes.[5] The stability of the amide bond makes NHS ester conjugates ideal for long-term tracking and imaging studies.[11] |
| Specificity & Control | Offers high specificity and control over the labeling site, especially when targeting oxidized glycans. | Labeling occurs at multiple accessible lysine residues and the N-terminus, offering less site-specific control. | For applications requiring precise stoichiometry and location of the fluorescent label, hydrazide chemistry is often preferred.[13] |
| Potential for Protein Perturbation | Minimal, as labeling occurs on carbohydrate moieties, often away from active sites. | Higher potential to alter protein function if lysine residues in or near active sites are modified. | The random nature of NHS ester labeling can impact protein activity and should be empirically evaluated. |
| Side Reactions | Minimal under controlled oxidation and labeling conditions. | The primary competing reaction is the hydrolysis of the NHS ester in aqueous solution, which increases with higher pH.[6][14] | Careful control of pH and prompt use of the dissolved NHS ester are crucial to maximize labeling efficiency. |
Experimental Protocols
Protocol 1: Labeling of Glycoproteins with Cyanine5.5 Hydrazide
This protocol is designed for the site-specific labeling of glycoproteins, such as antibodies, by targeting their carbohydrate moieties.
Materials:
-
Glycoprotein (e.g., IgG)
-
Cyanine5.5 hydrazide
-
Sodium periodate (NaIO₄)
-
Anhydrous DMSO
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution (e.g., glycerol or ethylene glycol)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 2-10 mg/mL.
-
-
Oxidation of Glycans:
-
Prepare a fresh solution of 20 mM sodium periodate in the Reaction Buffer.
-
Add the sodium periodate solution to the glycoprotein solution at a molar excess (typically 10-20 fold) and incubate in the dark for 20-30 minutes at room temperature.
-
Quench the oxidation reaction by adding the Quenching Solution to a final concentration of 10-20 mM and incubate for 5-10 minutes.
-
Remove excess periodate and quenching agent by buffer exchange into the Reaction Buffer using a desalting column.
-
-
Labeling Reaction:
-
Prepare a 10 mM stock solution of Cyanine5.5 hydrazide in anhydrous DMSO.
-
Add the Cyanine5.5 hydrazide stock solution to the oxidized glycoprotein solution to achieve a 20-50 fold molar excess of the dye.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Labeling of Proteins with Cyanine5.5 NHS Ester
This protocol is a general procedure for labeling proteins via primary amines.
Materials:
-
Protein of interest
-
Cyanine5.5 NHS ester
-
Anhydrous DMSO or DMF
-
Labeling Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Labeling Buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[1]
-
-
Labeling Reaction:
-
Prepare a 10 mg/mL stock solution of Cyanine5.5 NHS ester in anhydrous DMSO or DMF immediately before use.
-
Add the Cyanine5.5 NHS ester stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.[1] The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.[6]
-
-
Purification:
-
Remove unreacted dye by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Visualizing the Chemistry and Workflows
Caption: Comparison of the labeling chemistries for Cyanine5.5 hydrazide and NHS ester.
Caption: General experimental workflows for hydrazide and NHS ester protein labeling.
Conclusion: Making the Right Choice
The selection between Cyanine5.5 hydrazide and Cyanine5.5 NHS ester is dictated by the specific experimental goals and the nature of the protein target.
Choose Cyanine5.5 Hydrazide for:
-
Site-specific labeling of glycoproteins: This is the primary advantage, offering high specificity and minimal impact on protein function.
-
Applications requiring controlled labeling: When a precise dye-to-protein ratio is critical.
-
pH-responsive release studies: The cleavable nature of the hydrazone bond in acidic environments can be a desirable feature.
Choose Cyanine5.5 NHS Ester for:
-
General labeling of a wide range of proteins: Its reactivity with abundant primary amines makes it a versatile choice.
-
Applications requiring highly stable conjugates: The resulting amide bond is robust and suitable for long-term experiments.
-
When site-specificity is not a primary concern: If a degree of heterogeneous labeling is acceptable for the downstream application.
By understanding the distinct chemical properties and performance characteristics of these two powerful fluorescent probes, researchers can make an informed decision to achieve optimal results in their protein labeling experiments.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. apexbt.com [apexbt.com]
- 3. Labeling Antibodies Using N-Hydroxysuccinimide (NHS)-Fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photoswitchable Fluorescent Hydrazone for Super-Resolution Cell Membranes Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.dutscher.com [pdf.dutscher.com]
- 7. benchchem.com [benchchem.com]
- 8. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Labeling of Antibodies with Cy3‐, Cy3.5‐, Cy5‐, and Cy5.5‐monofunctional Dyes at Defined Dye/Protein Ratios | Semantic Scholar [semanticscholar.org]
- 13. vectorlabs.com [vectorlabs.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
A Head-to-Head Comparison of Cyanine5.5 Hydrazide and Cy5 Hydrazide for In Vivo Imaging
For researchers engaged in in vivo imaging, the selection of the appropriate fluorescent probe is paramount to achieving high-quality, reproducible data. Cyanine dyes, particularly in their hydrazide reactive form, are workhorses for labeling and tracking biomolecules. This guide provides an objective comparison of two widely used near-infrared (NIR) dyes, Cyanine5.5 (Cy5.5) hydrazide and Cyanine5 (Cy5) hydrazide, to aid in the selection process for preclinical and drug development research.
Physicochemical and Spectral Properties
The fundamental differences in the spectral properties of Cy5.5 hydrazide and Cy5 hydrazide dictate their optimal applications. Cy5.5 hydrazide is shifted further into the NIR spectrum compared to Cy5 hydrazide. This longer wavelength for excitation and emission in Cy5.5 is advantageous for in vivo imaging as it leads to deeper tissue penetration and reduced autofluorescence from biological tissues.[1][2][3]
| Property | Cy5 Hydrazide | Cyanine5.5 Hydrazide |
| Excitation Maximum (nm) | ~646 - 649[4][5][6][7] | ~673 - 675[2][8] |
| Emission Maximum (nm) | ~662 - 665[4][5][6][7] | ~694 - 707[2][8] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000[4][5][6] | ~209,000[8] |
| Fluorescence Quantum Yield | ~0.2[4][5][6] | ~0.2[8] |
| Molecular Weight ( g/mol ) | ~569.61 (varies slightly by salt form)[6] | ~669.7 (varies slightly by salt form)[8] |
| Solubility | Soluble in DMSO and other organic solvents.[5][6][7] | Soluble in DMSO and other organic solvents.[8] |
In Vivo Performance: A Comparative Overview
Cyanine5.5 Hydrazide: The key advantage of Cy5.5 hydrazide lies in its near-infrared emission, which falls within the ideal "in vivo imaging window" (700-900 nm). In this range, the absorption from major biological components like water and hemoglobin is significantly lower.[3] This results in:
-
Deeper Tissue Penetration: The ability to visualize targets in deeper tissues.[2][9]
-
Lower Background Signal: Reduced autofluorescence from tissues leads to a better signal-to-noise ratio.[1]
-
High Sensitivity: Its properties make it highly suitable for sensitive detection in whole-body imaging.[9]
Studies involving Cy5.5-labeled probes have demonstrated rapid tumor targeting and fast clearance from non-target tissues, making it an excellent choice for dynamic in vivo studies.[10]
Cy5 Hydrazide: While Cy5 has a slightly lower emission wavelength than Cy5.5, it remains a robust and widely used dye for in vivo applications. Its high molar extinction coefficient contributes to its brightness.[4][5][6] However, its shorter wavelength compared to Cy5.5 means it may be more susceptible to tissue attenuation and autofluorescence, potentially limiting imaging depth and sensitivity in some applications. The pharmacokinetic profile of Cy5-labeled molecules is highly dependent on the molecule they are conjugated to.[11] For instance, the charge of the Cy5 dye can significantly influence the biodistribution and clearance of labeled nanobodies.[11]
Experimental Protocols
The following sections provide a general methodology for labeling and in vivo imaging using cyanine hydrazide dyes.
Labeling of Glycoproteins (e.g., Antibodies) with Cyanine Hydrazide
The hydrazide functional group reacts with aldehyde or ketone groups.[1][4] In glycoproteins, these can be generated by the oxidation of sugar moieties.
1. Generation of Aldehyde Groups:
- Prepare the antibody in a suitable buffer (e.g., PBS).
- Add a freshly prepared solution of sodium periodate (e.g., 10 mM final concentration).
- Incubate for 30 minutes at room temperature in the dark.
- Quench the reaction by adding a quenching agent like glycerol.
- Purify the oxidized antibody using a desalting column to remove excess periodate and byproducts.
2. Labeling Reaction:
- Dissolve the cyanine hydrazide dye in an organic co-solvent like DMSO.[5]
- Add the dissolved dye to the purified, oxidized antibody solution. The molar ratio of dye to antibody will need to be optimized.
- Incubate for 1-2 hours at room temperature in the dark.
- Purify the labeled antibody from the unconjugated dye using a desalting or chromatography column.
3. Characterization:
- Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dye (at its respective absorbance maximum).
General In Vivo Imaging Protocol
This protocol outlines the key steps for in vivo imaging in a mouse model.[12]
1. Animal Preparation:
- Use appropriate mouse models (e.g., SPF BALB/c nude mice, 6-8 weeks old).[12]
- Anesthetize the mice using a suitable anesthetic agent (e.g., intraperitoneal injection of sodium pentobarbital).[12]
2. Probe Administration:
- Dilute the cyanine dye-labeled molecule to the desired concentration in a sterile vehicle (e.g., PBS or DMSO/saline mixture).
- Inject the probe via a suitable route, typically tail vein injection for systemic distribution.[12] The optimal dose needs to be determined empirically.
3. In Vivo Imaging:
- Place the anesthetized mouse in a prone position within a small animal in vivo imaging system.[12]
- Acquire images at various time points post-injection to analyze the biodistribution and target accumulation of the probe.[12] Use appropriate excitation and emission filters for the specific dye.
4. Ex Vivo Analysis:
- After the final imaging time point, euthanize the mouse.
- Dissect the organs of interest (e.g., tumor, liver, kidneys, spleen, lungs, heart).[12]
- Image the dissected organs to confirm the in vivo signal distribution and perform quantitative analysis.[12]
Visualizations
Chemical Labeling Workflow
Caption: Workflow for labeling glycoproteins with cyanine hydrazide dyes.
In Vivo Imaging Experimental Workflow
Caption: General experimental workflow for in vivo fluorescence imaging.
Conclusion
Both Cyanine5.5 hydrazide and Cy5 hydrazide are powerful tools for in vivo imaging. The choice between them should be guided by the specific requirements of the experiment.
-
Choose Cyanine5.5 hydrazide for:
-
Deep tissue imaging applications.
-
Studies requiring the highest possible signal-to-noise ratio.
-
Longitudinal studies where minimizing phototoxicity and autofluorescence is critical.
-
-
Choose Cy5 hydrazide for:
-
Applications where imaging depth is less of a concern.
-
When using imaging systems optimized for the Cy5 spectral range.
-
As a bright, cost-effective alternative for many in vivo applications.
-
Ultimately, empirical testing and optimization of labeling and imaging protocols are essential for achieving the best results with either of these versatile fluorescent probes.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Cyanine5.5 Dye | AxisPharm [axispharm.com]
- 3. life-ilab.com [life-ilab.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. apexbt.com [apexbt.com]
- 6. Cyanine 5 hydrazide (A270167) | Antibodies.com [antibodies.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Cy5.5 hydrazide | BroadPharm [broadpharm.com]
- 9. lifetein.com [lifetein.com]
- 10. In vivo quantifying molecular specificity of Cy5.5-labeled cyclic 9-mer peptide probe with dynamic fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Tuning of Cyanine 5 Dyes to Improve the Pharmacokinetic Profile of Nanobody-Based Fluorescent Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
A Head-to-Head Comparison: Cyanine5.5 Hydrazide vs. Alexa Fluor 647 Hydrazide for Biomolecule Labeling
For researchers engaged in the fluorescent labeling of biomolecules, particularly glycoproteins and other carbonyl-containing structures, the choice of a far-red fluorescent dye is critical for achieving high sensitivity and signal-to-noise ratios. This guide provides an objective comparison of two prominent carbonyl-reactive dyes: Cyanine5.5 (Cy5.5) hydrazide and Alexa Fluor 647 hydrazide. This analysis, supported by quantitative data and detailed experimental protocols, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific applications.
Quantitative Performance Metrics
The selection of a fluorescent probe is often dictated by its photophysical properties. A summary of the key quantitative data for Cyanine5.5 hydrazide and Alexa Fluor 647 hydrazide is presented below. These parameters are crucial for determining the potential brightness and sensitivity of the dye in a given application.
| Property | Cyanine5.5 Hydrazide | Alexa Fluor 647 Hydrazide | Reference |
| Excitation Maximum (nm) | ~673 - 684 | ~649 - 650 | [1][2] |
| Emission Maximum (nm) | ~707 - 710 | ~665 - 666 | [1][2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~198,000 - 209,000 | ~239,000 - 250,000 | [1][2][3][4] |
| Fluorescence Quantum Yield | ~0.20 | ~0.33 | [1][3] |
| Brightness (Ext. Coeff. x QY) | ~39,600 - 41,800 | ~78,870 - 82,500 | |
| Spectrally Similar Dyes | Cy5.5® | Cy5®, DyLight 649 | [2] |
Note: Brightness is calculated as the product of the molar extinction coefficient and the fluorescence quantum yield. Higher values indicate a brighter fluorophore.
Based on the available data, Alexa Fluor 647 hydrazide exhibits a significantly higher molar extinction coefficient and quantum yield, resulting in a calculated brightness that is approximately double that of Cyanine5.5 hydrazide. Comparative studies of the Alexa Fluor 647 dye with Cy5, a spectrally similar dye to Cy5.5, have consistently shown that Alexa Fluor 647 conjugates are significantly more fluorescent and photostable.[5][6] This increased brightness and photostability can lead to improved sensitivity and longer imaging times in fluorescence microscopy and other applications.[5]
Experimental Protocols
The following are detailed protocols for the labeling of glycoproteins, such as antibodies, using either Cyanine5.5 hydrazide or Alexa Fluor 647 hydrazide. The fundamental principle involves the oxidation of cis-diol groups within the sugar moieties of glycoproteins to generate reactive aldehyde groups, which then form a stable hydrazone bond with the hydrazide-functionalized dye.[7][8]
I. Generation of Aldehyde Groups on Glycoproteins (Periodate Oxidation)
This initial step is crucial for preparing the biomolecule for conjugation with the hydrazide dye.
Materials:
-
Glycoprotein (e.g., IgG antibody) at 2-10 mg/mL
-
0.1 M Sodium Acetate Buffer, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the glycoprotein solution in 0.1 M Sodium Acetate Buffer, pH 5.5.[7]
-
Freshly prepare a solution of sodium meta-periodate in the same buffer. The final concentration for mild oxidation of sialic acids is typically 1-2 mM, while for other sugar groups it can be up to 10 mM.[8]
-
Add the periodate solution to the glycoprotein solution. A common approach is to add an equal volume of 20 mM periodate solution to a 5 mg/mL protein solution.[8]
-
Incubate the reaction for 20-30 minutes at room temperature in the dark.[7]
-
Immediately purify the oxidized glycoprotein using a desalting column pre-equilibrated with 0.1 M Sodium Acetate Buffer, pH 5.5, to remove excess periodate.[7][8]
II. Conjugation of Hydrazide Dyes to Oxidized Glycoproteins
This step involves the reaction of the fluorescent hydrazide with the generated aldehyde groups on the glycoprotein.
Materials:
-
Oxidized glycoprotein solution from Step I
-
Cyanine5.5 hydrazide or Alexa Fluor 647 hydrazide
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Immediately before use, prepare a stock solution of the hydrazide dye in anhydrous DMSO (e.g., 10 mg/mL or 50 mM).[7][8]
-
Add the hydrazide dye solution to the purified, oxidized glycoprotein solution. A molar excess of 20-50 fold of dye to antibody is a typical starting point.[7] For a 2 mL protein solution, 200 µL of a 50 mM hydrazide solution can be used.[8]
-
Incubate the reaction for 2 hours to overnight at room temperature in the dark with gentle mixing.[7][8]
-
Purify the fluorescently labeled glycoprotein conjugate from the unreacted dye using a purification column (e.g., gel filtration) equilibrated with PBS, pH 7.4.[8]
-
Collect the colored fractions containing the labeled protein, which will elute first.
-
The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye (e.g., ~675 nm for Cy5.5 or ~650 nm for Alexa Fluor 647).[7]
Visualizing the Workflow and Application
To better illustrate the processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for labeling glycoproteins with hydrazide dyes.
Caption: Application of labeled antibodies for visualizing cell surface receptors.
Conclusion
Both Cyanine5.5 hydrazide and Alexa Fluor 647 hydrazide are effective reagents for the labeling of carbonyl groups on biomolecules. However, for applications demanding the highest sensitivity and photostability, the superior brightness of Alexa Fluor 647 hydrazide makes it the more advantageous choice. The provided protocols offer a robust framework for the successful conjugation of these dyes to glycoproteins, enabling advanced applications in cellular imaging, flow cytometry, and other fluorescence-based assays. Researchers should consider the specific requirements of their experimental setup, including instrumentation and desired signal intensity, when selecting between these two far-red fluorescent probes.
References
- 1. Cy5.5 hydrazide | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Fluorophores [microscopy.unc.edu]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cy5 Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
A Comparative Guide to Glycoprotein Labeling: Unveiling the Advantages of Cyanine5.5 Hydrazide
For researchers, scientists, and drug development professionals, the precise and sensitive detection of glycoproteins is paramount to unraveling complex biological processes and advancing therapeutic strategies. This guide provides a comprehensive comparison of Cyanine5.5 (Cy5.5) hydrazide with other common glycoprotein labeling methods, supported by experimental data and detailed protocols to inform your selection of the optimal labeling strategy.
Glycosylation, the covalent attachment of sugar moieties to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, localization, and function. Consequently, the ability to effectively label and visualize glycoproteins is essential for a wide range of research applications, from basic cell biology to in vivo imaging and diagnostics.
Cyanine5.5 hydrazide has emerged as a powerful tool for glycoprotein labeling, offering distinct advantages, particularly for in vivo applications. This guide will delve into the performance of Cy5.5 hydrazide in comparison to alternative methods, including other fluorescent hydrazides, aminooxy compounds, and in-gel staining techniques.
Performance Comparison of Glycoprotein Labeling Methods
The choice of a glycoprotein labeling method depends on various factors, including the experimental context (e.g., in vitro vs. in vivo), required sensitivity, and desired specificity. The following tables summarize the key performance characteristics of Cy5.5 hydrazide and its alternatives.
Table 1: Quantitative Comparison of Key Performance Metrics
| Feature | Cyanine5.5 Hydrazide | Other Fluorescent Hydrazides (e.g., Alexa Fluor™ Hydrazides) | Fluorescent Aminooxy Compounds | Pro-Q™ Emerald 300 |
| Excitation/Emission (nm) | ~675 / ~694 | Varies by dye (e.g., Alexa Fluor 488: ~495/519) | Varies by dye | ~280 / ~530 |
| Primary Application | In vitro and in vivo imaging | In vitro labeling, microscopy, flow cytometry | In vitro labeling, cell surface labeling | In-gel glycoprotein staining |
| Detection Limit | Low nanogram to picogram range | Low nanogram to picogram range | Low nanogram to picogram range | As low as 0.5 ng of glycoprotein per band[1][2] |
| Photostability | Good | Generally high (e.g., Alexa Fluor dyes are known for high photostability)[3][4][5] | Dye-dependent | Moderate |
| In Vivo Suitability | Excellent (Near-infrared dye)[6] | Limited (Visible light dyes have poor tissue penetration) | Limited (Visible light dyes) | Not applicable |
| Linkage Stability | Stable hydrazone bond | Stable hydrazone bond | Stable oxime bond (more stable than hydrazone)[7][8] | Covalent linkage |
Table 2: Comparison of Methodological Parameters
| Parameter | Cyanine5.5 Hydrazide | Other Fluorescent Hydrazides | Fluorescent Aminooxy Compounds | Pro-Q™ Emerald 300 |
| Reaction Chemistry | Periodate oxidation followed by reaction with hydrazide | Periodate oxidation followed by reaction with hydrazide | Periodate oxidation followed by reaction with aminooxy group | Periodate oxidation followed by reaction with a proprietary dye[1][2] |
| Protocol Duration | ~3-4 hours | ~3-4 hours | ~2.5-3.5 hours[9] | ~3-4 hours[1][2] |
| Specificity | Targets aldehyde groups on oxidized glycans | Targets aldehyde groups on oxidized glycans | Targets aldehyde and ketone groups on oxidized glycans | Specific for glycoproteins in gels[10][11] |
| Compatibility | Purified glycoproteins, cell lysates, live cells | Purified glycoproteins, cell lysates, live cells | Purified glycoproteins, cell lysates, live cells | SDS-PAGE gels |
| Multiplexing Capability | Possible with other spectrally distinct NIR dyes | High, with a wide range of available fluorophores | High, with a wide range of available fluorophores | Limited, but can be combined with total protein stains like SYPRO Ruby[1] |
Key Advantages of Cyanine5.5 Hydrazide
Cyanine5.5 hydrazide stands out for several key reasons:
-
Near-Infrared (NIR) Fluorescence: Its emission in the NIR spectrum (around 700 nm) minimizes background autofluorescence from biological tissues, leading to a higher signal-to-noise ratio and deeper tissue penetration, making it ideal for in vivo imaging.[6]
-
High Sensitivity: Like other cyanine dyes, Cy5.5 exhibits a high extinction coefficient, contributing to its bright fluorescence and sensitive detection capabilities.
-
Site-Specific Labeling: The hydrazide chemistry targets aldehyde groups generated by the mild oxidation of sialic acid residues on glycoproteins. This site-specific labeling approach is particularly advantageous for antibodies, as the glycosylation sites are often located far from the antigen-binding region, thus preserving their function.[6]
-
Stable Conjugation: The formation of a stable hydrazone bond ensures that the fluorescent label remains attached to the glycoprotein throughout the experiment.
Alternative Glycoprotein Labeling Methods
While Cy5.5 hydrazide offers significant advantages, other methods may be more suitable for specific applications.
-
Other Fluorescent Hydrazides (e.g., Alexa Fluor™ Hydrazides): These offer a wide array of colors, making them excellent choices for multiplexed imaging in microscopy and flow cytometry. Alexa Fluor dyes are particularly known for their exceptional photostability and brightness.[3][4][5]
-
Fluorescent Aminooxy Compounds: These reagents react with aldehydes and ketones to form a highly stable oxime linkage, which is more stable than the hydrazone bond formed by hydrazides.[7][8] This increased stability can be beneficial for long-term studies.
-
Pro-Q™ Emerald 300: This is a highly sensitive in-gel stain specifically designed for the detection of glycoproteins in SDS-PAGE gels. It offers a convenient and reliable method for visualizing the glycoproteome without the need for western blotting.[1][2][10][11]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the key labeling methods discussed.
Protocol 1: Glycoprotein Labeling with Cyanine5.5 Hydrazide
This protocol describes the labeling of a purified glycoprotein.
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein (e.g., 1 mg/mL) in an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Add a freshly prepared solution of sodium meta-periodate (NaIO₄) to a final concentration of 10 mM.
-
Incubate the reaction in the dark for 20-30 minutes at room temperature.
-
Quench the reaction by adding an excess of glycerol or ethylene glycol.
-
Remove excess periodate and byproducts by desalting or dialysis against the labeling buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
-
Hydrazide Labeling:
-
Prepare a stock solution of Cyanine5.5 hydrazide in a suitable solvent like DMSO.
-
Add the Cyanine5.5 hydrazide solution to the oxidized glycoprotein solution to achieve a 20-50 fold molar excess of the dye.
-
Incubate the reaction for 2-3 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye using size-exclusion chromatography or dialysis.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye at their respective maximum absorbance wavelengths.
-
Protocol 2: Glycoprotein Labeling with Fluorescent Aminooxy Compounds
This protocol is similar to the hydrazide labeling protocol but utilizes an aminooxy-functionalized dye.
-
Oxidation of Glycoprotein: Follow the same oxidation procedure as described in Protocol 1.
-
Aminooxy Labeling:
-
Prepare a stock solution of the fluorescent aminooxy compound in a suitable solvent.
-
Add the aminooxy compound to the oxidized glycoprotein solution. The reaction is often more efficient than hydrazide ligation.[7][8]
-
Incubate for 1-2 hours at room temperature. The reaction can be accelerated by the addition of aniline as a catalyst.[7][8]
-
-
Purification: Follow the same purification procedure as described in Protocol 1.
Protocol 3: In-Gel Glycoprotein Staining with Pro-Q™ Emerald 300
This protocol is for staining glycoproteins in a polyacrylamide gel.
-
Electrophoresis: Separate the protein sample using SDS-PAGE.
-
Fixation: Fix the gel in a solution of 50% methanol and 5% acetic acid for at least 30 minutes.
-
Washing: Wash the gel thoroughly with deionized water.
-
Oxidation: Incubate the gel in a freshly prepared periodic acid solution for 30 minutes.
-
Washing: Wash the gel again with deionized water.
-
Staining: Incubate the gel in the Pro-Q™ Emerald 300 staining solution for 90-120 minutes in the dark.[1][2]
-
Destaining: Briefly wash the gel with deionized water.
-
Imaging: Visualize the fluorescently stained glycoproteins using a UV transilluminator or a laser-based gel scanner with appropriate filters.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved, the following diagrams illustrate the experimental workflows and the role of glycoproteins in key signaling pathways.
Experimental Workflows
Signaling Pathways
Glycoprotein labeling is instrumental in studying the roles of glycoproteins in various signaling pathways.
The Epidermal Growth Factor Receptor (EGFR) is a heavily glycosylated transmembrane protein.[12] Labeling EGFR with probes like Cy5.5 allows for the visualization of its localization, trafficking, and dimerization upon ligand binding, providing insights into cancer progression.
Integrins are transmembrane glycoproteins that mediate cell-matrix adhesion and play crucial roles in cell signaling, migration, and survival.[13] Labeling integrins with fluorescent probes enables the study of their dynamics within focal adhesions and their role in mechanotransduction.
Conclusion
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. biotium.com [biotium.com]
- 8. atlantisbioscience.com [atlantisbioscience.com]
- 9. biotium.com [biotium.com]
- 10. Detection of Glycoproteins in Polyacrylamide Gels Using Pro-Q Emerald 300 Dye, a Fluorescent Periodate Schiff-Base Stain | Springer Nature Experiments [experiments.springernature.com]
- 11. Detection of glycoproteins in polyacrylamide gels using Pro-Q Emerald 300 dye, a fluorescent periodate Schiff-base stain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide to the Spectrophotometric Analysis of Cyanine5.5 Hydrazide Conjugates
For researchers, scientists, and drug development professionals leveraging bioconjugation techniques, the selection of an appropriate fluorescent label is a critical step that directly impacts experimental outcomes. Cyanine5.5 (Cy5.5) hydrazide has emerged as a valuable tool for the fluorescent labeling of biomolecules containing carbonyl groups, such as aldehydes and ketones, which can be natively present or introduced through methods like periodate oxidation of glycoproteins. Its near-infrared (NIR) fluorescence properties make it particularly suitable for in vivo imaging applications due to reduced tissue autofluorescence in this spectral region.[1]
This guide provides a comprehensive comparison of the spectrophotometric properties of Cy5.5 hydrazide with other commercially available, carbonyl-reactive fluorescent dyes. Furthermore, it details a standard experimental protocol for the conjugation and subsequent spectrophotometric analysis of Cy5.5 hydrazide conjugates, ensuring that researchers can make informed decisions and achieve reproducible results.
Performance Comparison of Carbonyl-Reactive Fluorescent Dyes
The choice of a fluorescent dye is often dictated by its specific spectral properties, which determine its compatibility with existing instrumentation and the sensitivity of the assay. The following table summarizes the key spectrophotometric characteristics of Cy5.5 hydrazide and its common alternatives.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Cyanine5.5 hydrazide | 673 - 684 | 703 - 710 | 198,000 - 250,000 | 0.20 - 0.27 |
| Alexa Fluor 647 hydrazide | ~650 | ~665 | ~239,000 | ~0.33 |
| DyLight 650 | 652 | 672 | 250,000 | Not specified |
| CF™ 647 hydrazide | 650 | 665 | 240,000 | Not specified |
| Fluorescein hydrazide | ~490 - 508 | ~515 - 531 | Not specified | Not specified |
| Rhodamine B hydrazide | 510 | 578 | Not specified | Not specified |
Note: Spectral properties can be influenced by the solvent, pH, and conjugation to a biomolecule. The values presented here are based on publicly available data and may vary between manufacturers.
Experimental Protocol: Conjugation and Spectrophotometric Analysis of Cy5.5 Hydrazide-Antibody Conjugates
This protocol outlines a general procedure for the conjugation of Cyanine5.5 hydrazide to an antibody, a common application in targeted drug delivery and immunoassays. The method involves the oxidation of the carbohydrate moieties in the Fc region of the antibody to generate aldehyde groups, which then react with the hydrazide group of the dye.
Materials:
-
Antibody solution (e.g., IgG) in a suitable buffer
-
Sodium meta-periodate (NaIO₄)
-
Cyanine5.5 hydrazide
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer and fluorometer
Experimental Workflow:
Caption: Workflow for Cyanine5.5 Hydrazide Conjugation and Analysis.
Detailed Procedure:
-
Antibody Oxidation:
-
Prepare the antibody solution in the reaction buffer.
-
Add a freshly prepared solution of sodium meta-periodate to the antibody solution.
-
Incubate the reaction in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Purification of Oxidized Antibody:
-
Remove the excess periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.
-
-
Conjugation Reaction:
-
Immediately before use, dissolve Cyanine5.5 hydrazide in anhydrous DMSO to a desired concentration.
-
Add the Cy5.5 hydrazide solution to the purified oxidized antibody solution.
-
Incubate the reaction in the dark at room temperature for a set time (e.g., 1-2 hours) or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unconjugated dye using a size-exclusion chromatography column.
-
-
Spectrophotometric Analysis:
-
Absorbance Measurement: Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorption maximum of Cy5.5 (approximately 675 nm).
-
Fluorescence Measurement: Measure the fluorescence emission of the conjugate at the emission maximum of Cy5.5 (approximately 705 nm) after excitation at the excitation maximum.
-
Calculation of Degree of Labeling (DOL): The DOL, which represents the average number of dye molecules per antibody, can be calculated using the Beer-Lambert law.
-
Signaling Pathway and Logical Relationships
The underlying principle of this bioconjugation strategy relies on the specific chemical reaction between the hydrazide moiety of the dye and the aldehyde groups generated on the biomolecule.
Caption: Chemical Pathway of Hydrazide-Aldehyde Conjugation.
This guide provides a foundational understanding of the spectrophotometric analysis of Cyanine5.5 hydrazide conjugates. By following the outlined protocols and considering the comparative data, researchers can effectively utilize this powerful fluorescent labeling technique in their studies.
References
A Comparative Guide to Mass Spectrometry Analysis of Proteins Labeled with Cyanine5.5 Hydrazide versus Isobaric Tagging Reagents
For researchers, scientists, and drug development professionals, the selection of a protein labeling strategy is a critical step in quantitative proteomics. The choice of label can profoundly influence experimental outcomes, affecting everything from labeling efficiency and sample multiplexing capabilities to the accuracy of protein identification and quantification by mass spectrometry. This guide provides an objective comparison between labeling proteins with Cyanine5.5 (Cy5.5) hydrazide and the widely adopted isobaric tagging reagents, iTRAQ and TMT.
Cyanine5.5 hydrazide is a fluorescent dye primarily used for imaging applications. Its hydrazide functional group allows it to be covalently linked to aldehyde or ketone groups on proteins. These reactive groups can be introduced onto the carbohydrate moieties of glycoproteins through periodate oxidation, making it a tool for studying glycosylated proteins. In contrast, isobaric tags like iTRAQ (isobaric tags for relative and absolute quantitation) and TMT (tandem mass tags) are specifically designed for multiplexed quantitative proteomics. They possess amine-reactive groups that label the N-terminus and lysine residues of peptides, and their unique chemical structure enables quantification from reporter ions in the tandem mass spectrum.
This guide will delve into the performance characteristics of these labeling strategies, supported by established principles of mass spectrometry and detailed experimental protocols.
Performance Comparison: Cyanine5.5 Hydrazide vs. Isobaric Tags (iTRAQ/TMT)
The following table summarizes the key performance metrics for Cyanine5.5 hydrazide and isobaric tagging reagents in the context of mass spectrometry-based proteomics. It is important to note that while iTRAQ and TMT are well-established for this application, the use of Cy5.5 hydrazide for quantitative mass spectrometry is not standard practice. Therefore, its performance characteristics are largely inferred from its chemical properties and the known effects of large, hydrophobic modifications on peptide analysis.
| Feature | Cyanine5.5 Hydrazide | iTRAQ / TMT | Supporting Rationale |
| Primary Application | Fluorescence Imaging, Glycoprotein Labeling | Multiplexed Quantitative Proteomics | Cy5.5 is a near-infrared dye designed for optical detection[1]. iTRAQ and TMT are specifically designed with reporter and balance moieties for MS/MS-based quantification[2][3][4][5]. |
| Target Functional Group | Aldehydes/Ketones (e.g., oxidized glycans) | Primary Amines (N-terminus, Lysine) | Hydrazide chemistry targets carbonyls[6][7]. iTRAQ and TMT reagents typically use NHS-esters to react with amines[5]. |
| Multiplexing Capability | 1-2 samples (with isotopic variants, if available) | Up to 16 samples (TMTpro) | Isobaric tags are designed for high-level multiplexing[2][4]. Cy5.5 lacks the built-in isobaric design for multiplexed quantification in a single MS run. |
| Effect on Peptide Chromatography | Significant retention time shifts expected | Minimal to no effect | The large, hydrophobic Cy5.5 moiety is likely to increase peptide retention on reverse-phase columns[8]. Isobaric tags are designed to be chromatographically indistinguishable[4]. |
| Impact on Peptide Ionization | Potential for ionization suppression | Generally minimal impact | Large, bulky, and hydrophobic labels can interfere with peptide ionization efficiency in ESI-MS. |
| Peptide Identification Confidence | Potentially lower | High | The large Cy5.5 tag can lead to complex fragmentation spectra, including dominant neutral loss of the dye, which may complicate database search algorithms. iTRAQ/TMT fragmentation is well-characterized[9]. |
| Quantitative Accuracy | Lower (MS1-based) | High (MS2/MS3-based) | Quantification with Cy5.5 would likely rely on MS1 peak intensities, which can be less accurate than the MS2 reporter ion-based quantification of iTRAQ/TMT[9]. Isobaric tags can suffer from ratio compression, but this can be mitigated with advanced MS techniques[3][9]. |
| Workflow Complexity | Higher (requires protein oxidation step for glycoproteins) | Lower (labeling at the peptide level is standard) | The protocol for labeling glycoproteins with hydrazides involves an initial oxidation step before labeling[2][9]. iTRAQ/TMT labeling is a well-established and streamlined protocol post-protein digestion. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for labeling proteins with Cyanine5.5 hydrazide (targeting glycoproteins) and for a standard isobaric tagging workflow with TMT.
Protocol 1: Labeling of Glycoproteins with Cyanine5.5 Hydrazide for MS Analysis
This protocol is adapted from standard methods for labeling glycoproteins with hydrazide-functionalized dyes[2][7][9].
-
Protein Preparation:
-
Dissolve the glycoprotein sample to a concentration of 2-5 mg/mL in 0.1 M sodium acetate buffer, pH 5.5.
-
-
Oxidation of Carbohydrates:
-
Prepare a fresh 20 mM solution of sodium meta-periodate (NaIO₄) in the same sodium acetate buffer.
-
Add the periodate solution to the protein solution to a final concentration of 10 mM.
-
Incubate the reaction mixture for 20-30 minutes at room temperature in the dark to generate aldehyde groups on the sugar moieties.
-
Quench the reaction by adding glycerol to a final concentration of 20 mM and incubating for 5 minutes.
-
Remove excess periodate and by-products by buffer exchange into 0.1 M sodium acetate, pH 5.5, using a desalting column or dialysis.
-
-
Hydrazide Labeling:
-
Prepare a 50 mM stock solution of Cyanine5.5 hydrazide in an organic solvent like DMSO.
-
Add the Cy5.5 hydrazide solution to the oxidized glycoprotein solution at a 20-50 fold molar excess.
-
Incubate for 2-4 hours at room temperature. The reaction forms a stable hydrazone bond.
-
-
Sample Cleanup and Digestion:
-
Remove unreacted dye by dialysis or gel filtration.
-
Denature the labeled protein in a buffer containing 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Dilute the urea concentration to less than 2 M and digest the protein into peptides using trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
Protocol 2: Isobaric Labeling with TMT Reagents
This is a standard workflow for quantitative proteomics using TMT labeling.
-
Protein Extraction and Digestion:
-
Extract proteins from cells or tissues using a suitable lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Take an equal amount of protein from each sample (e.g., 100 µg).
-
Perform in-solution or in-gel digestion: denature, reduce with DTT, alkylate with IAA, and digest with trypsin overnight.
-
-
Peptide Desalting and Quantification:
-
Desalt the peptide digests using a C18 solid-phase extraction cartridge.
-
Quantify the peptide concentration using a quantitative colorimetric peptide assay.
-
-
TMT Labeling:
-
Reconstitute the TMT reagents in anhydrous acetonitrile.
-
Add the appropriate TMT reagent to each peptide sample at a ratio of approximately 4:1 (TMT reagent:peptide, w/w).
-
Incubate for 1 hour at room temperature.
-
Quench the reaction by adding hydroxylamine for 15 minutes.
-
-
Sample Pooling and Fractionation:
-
Combine all TMT-labeled samples into a single tube.
-
Desalt the pooled sample.
-
For complex samples, perform offline peptide fractionation using high-pH reversed-phase chromatography to increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS.
-
Use an MS method that includes a high-energy collision-induced dissociation (HCD) scan to generate the TMT reporter ions for quantification, along with a fragmentation scan (CID or ETD) for peptide identification.
-
Workflow and Pathway Visualization
The following diagrams, generated using the DOT language, illustrate the experimental workflows for each labeling strategy.
Conclusion
The choice between Cyanine5.5 hydrazide and isobaric tags for protein analysis is fundamentally a choice between a tool designed for fluorescence imaging and tools engineered for mass spectrometry-based quantification.
-
Cyanine5.5 hydrazide may be a viable option for specific applications, such as identifying and confirming the presence of labeled glycoproteins that have been visualized by fluorescence. However, for global quantitative proteomics, its large size, hydrophobicity, and lack of a multiplexing framework present significant analytical challenges that are likely to compromise data quality and depth.
-
iTRAQ and TMT are the industry standards for multiplexed, chemical label-based quantitative proteomics. They offer high-throughput analysis, robust and well-characterized fragmentation behavior, and sophisticated data analysis workflows. While they have their own limitations, such as the potential for ratio compression, they represent a more direct, efficient, and reliable method for comparing protein abundance across multiple samples by mass spectrometry.
For researchers whose primary goal is comprehensive and accurate protein quantification across different conditions, cell lines, or time points, isobaric tagging reagents like iTRAQ and TMT are the superior choice . The use of Cyanine5.5 hydrazide should be reserved for specialized workflows where the correlation between fluorescence data and mass spectrometric identification of a specific, labeled protein is the primary objective.
References
- 1. youtube.com [youtube.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. Comparison of LFQ and IPTL for Protein Identification and Relative Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unifying Fluorescence Microscopy and Mass Spectrometry for Studying Protein Complexes in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of chemical modifications on peptide fragmentation behavior upon electron transfer induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. Analysis of hydrophobic proteins and peptides by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.aatbio.com [docs.aatbio.com]
Safety Operating Guide
Personal protective equipment for handling Cyanine5.5 hydrazide dichloride
This guide provides crucial safety and logistical information for the handling and disposal of Cyanine5.5 hydrazide dichloride, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe execution of experimental workflows involving this compound.
Chemical Properties and Hazards
Hazard Classifications (based on related compounds):
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical Resistant Gloves | Nitrile or neoprene gloves are recommended. Always double-glove. Check the manufacturer's data for breakthrough times.[6] |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must be splash-proof. A face shield should be worn over the goggles when handling solutions or powders.[6] |
| Body | Laboratory Coat and Chemical-Resistant Apron | A fully buttoned lab coat is the minimum requirement. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a risk of splashing.[6] |
| Respiratory | Fume Hood or Respirator | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |
| Feet | Closed-toe Shoes | Shoes must be made of a non-porous material.[6] |
Operational Plan: Handling and Storage
Receiving and Storage:
-
Upon receipt, store the compound at -20°C in the dark and desiccated.[1][7]
-
Transportation can be at room temperature for up to 3 weeks.[1]
-
Avoid prolonged exposure to light.[1]
Preparation of Solutions:
-
Work Area Preparation: Ensure the chemical fume hood is clean and operational. Have all necessary equipment and reagents readily available.
-
Donning PPE: Follow the donning sequence outlined in the workflow diagram below.
-
Weighing: Carefully weigh the required amount of this compound powder in the fume hood. Avoid creating dust.
-
Dissolving: The compound is soluble in DMSO and DMF.[2] Add the appropriate solvent to the powder and mix gently until fully dissolved.
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Experimental Use:
-
Perform all reactions in a well-ventilated area, preferably within a fume hood.
-
Keep containers tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling.[8]
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Contaminated gloves, weigh paper, and other solid materials should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.[4]
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.
Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Skin Sensitizer").
-
Store waste containers in a designated satellite accumulation area, away from incompatible materials.
Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Experimental Workflow and Safety Procedures
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Cy5.5 hydrazide | BroadPharm [broadpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biosynth.com [biosynth.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. assets.greenbook.net [assets.greenbook.net]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
